5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Description
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Properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPELRETUIYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725214 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272438-84-3 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a rational, multi-step process commencing from the readily available amino acid, L-proline. This document is intended to serve as a practical resource, offering not just procedural steps, but also the underlying scientific principles and expected analytical outcomes.
Introduction: The Significance of the Pyrrolo[1,2-c]imidazole Scaffold
The pyrrolo[1,2-c]imidazole core is a recurring motif in a variety of biologically active molecules and natural products. This fused heterocyclic system, due to its rigid conformational structure and diverse substitution possibilities, presents a valuable scaffold for the design of novel therapeutic agents. The title compound, this compound, is a specific derivative that has garnered attention for its potential applications in the development of new pharmaceuticals. This guide will delineate a robust and reproducible synthetic pathway to this molecule and detail the analytical techniques essential for its unambiguous characterization.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis of this compound can be envisioned starting from L-proline. The choice of L-proline as the starting material is strategic, as it provides the foundational pyrrolidine ring with inherent stereochemistry. The synthetic strategy involves the sequential construction of the imidazole ring onto the proline framework, followed by the formation of the hydrobromide salt.
The key steps in the proposed synthesis are:
-
N-Alkylation of L-proline: Introduction of a two-carbon nitrogen-containing fragment to the proline nitrogen.
-
Amide Formation: Conversion of the carboxylic acid moiety to a primary amide.
-
Intramolecular Cyclization: Formation of the fused imidazolone ring.
-
Salt Formation: Conversion of the free base to the hydrobromide salt for improved stability and handling.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous transformations.[1]
Step 1: Synthesis of N-Cyanomethyl-L-proline
The initial step involves the nucleophilic substitution of a haloacetonitrile with L-proline to introduce the cyanomethyl group at the nitrogen atom.
Protocol:
-
To a solution of L-proline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-cyanomethyl-L-proline.
Step 2: Synthesis of N-Cyanomethyl-L-prolinamide
The carboxylic acid of N-cyanomethyl-L-proline is converted to a primary amide. This can be achieved through various standard peptide coupling methods.
Protocol:
-
Dissolve N-cyanomethyl-L-proline (1.0 eq) in an appropriate solvent like dichloromethane (DCM).
-
Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-cyanomethyl-L-prolinamide.
Step 3: Intramolecular Cyclization to 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one
This key step involves the acid-catalyzed intramolecular cyclization of the prolinamide derivative to form the bicyclic imidazolone.
Protocol:
-
Dissolve N-cyanomethyl-L-prolinamide (1.0 eq) in a suitable solvent like acetic acid.
-
Add a strong acid catalyst, for example, a solution of hydrogen bromide in acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Step 4: Formation of this compound
If the cyclization is performed with HBr, the hydrobromide salt is formed in situ. If another acid is used, the free base can be isolated and then treated with HBr to form the desired salt.
Protocol (for salt formation from the free base):
-
Dissolve the purified 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one in a minimal amount of a suitable solvent like ethanol.
-
Add a solution of hydrogen bromide in a non-protic solvent (e.g., diethyl ether) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Characterization and Analytical Data
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure and data from related compounds.[2][3]
| Analytical Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.0-10.0 (br s, 1H, NH⁺), 7.5-8.0 (s, 1H, imidazole CH), 7.0-7.5 (s, 1H, imidazole CH), 4.0-4.5 (m, 1H, proline α-CH), 3.0-3.8 (m, 2H, proline δ-CH₂), 2.0-2.8 (m, 4H, proline β-CH₂ and γ-CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 170-180 (C=O), 130-140 (imidazole C), 115-125 (imidazole C), 55-65 (proline α-C), 45-55 (proline δ-C), 25-35 (proline β-C), 20-30 (proline γ-C) |
| IR (KBr) | ν (cm⁻¹): 3100-3300 (N-H stretch), 2800-3000 (C-H stretch), 1680-1720 (C=O stretch, amide), 1550-1650 (C=N and C=C stretch, imidazole ring) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ corresponding to the free base (C₆H₆N₂O, MW: 122.13) |
Discussion of Experimental Choices and Mechanistic Insights
The choice of L-proline as the starting material is a cornerstone of this synthetic strategy, as it provides a chiral, cyclic scaffold. The N-alkylation with chloroacetonitrile is a standard procedure, with the basic conditions facilitating the nucleophilic attack of the proline nitrogen. The subsequent amide formation using CDI is a mild and efficient method that avoids racemization.
The pivotal intramolecular cyclization is an acid-catalyzed process. The protonation of the nitrile nitrogen increases its electrophilicity, facilitating the nucleophilic attack by the amide oxygen or nitrogen. A subsequent rearrangement and dehydration lead to the formation of the stable, aromatic imidazole ring. The use of HBr not only catalyzes the reaction but also conveniently affords the final product as its hydrobromide salt.
Conclusion
This guide has outlined a comprehensive and rational approach to the synthesis and characterization of this compound. By starting from the readily available L-proline and employing a series of well-established chemical transformations, this valuable heterocyclic compound can be obtained in good yield and high purity. The detailed protocols and expected analytical data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, 1985.
- Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds.
- Siemion, I. Z., et al. "1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides." Biopolymers, vol. 33, no. 5, 1993, pp. 781-95.
- BMRB. bmse000047 L-Proline. Biological Magnetic Resonance Bank.
- Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 2023.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- QYAOBIO.
- Spectroscopy Online. Organic Nitrogen Compounds VIII: Imides. 2020.
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- 3. bmse000047 L-Proline at BMRB [bmrb.io]
A Technical Guide to the Chemical Properties of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
Abstract: This document provides an in-depth technical examination of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The pyrrolo[1,2-c]imidazole scaffold is a recurring motif in biologically active molecules, valued for its rigid, bicyclic structure and versatile chemical handles. This guide delineates the core physicochemical properties, spectroscopic characteristics, synthetic pathways, and reactivity profile of the title compound. By grounding our analysis in established chemical principles and field-proven insights, we aim to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their discovery pipelines.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical entity is defined by its structure and inherent physical properties. This compound is the salt form of a fused heterocyclic system, which enhances its stability and aqueous solubility, critical parameters for both chemical synthesis and biological assays.
The core structure consists of a five-membered pyrrolidine ring fused to an imidazole ring, creating a bicyclic system with a bridgehead nitrogen. The presence of a ketone at the 7-position classifies it as a lactam. The hydrobromide salt is formed by the protonation of the more basic nitrogen atom (N1) of the imidazole ring. This protonation significantly influences the electronic distribution and, consequently, the reactivity of the entire scaffold.
Caption: Structure of this compound.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide | [1] |
| CAS Number | 272438-84-3 | [1] |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| InChIKey | ZWEPELRETUIYDJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CN2C=NC=C2C1=O.Br |[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Development |
|---|---|---|
| Hydrogen Bond Donors | 1 | Influences binding to biological targets and solubility. |
| Hydrogen Bond Acceptors | 2 | Affects target interaction and membrane permeability. |
| Topological Polar Surface Area | 34.9 Ų | Predictor of drug transport properties. |
| Rotatable Bond Count | 0 | Indicates a rigid structure, often favorable for binding affinity. |
Spectroscopic Characterization (Predicted)
While experimental spectra are definitive, a deep understanding of the structure allows for the accurate prediction of its spectroscopic signature. This is a crucial step in experimental design for confirming the identity and purity of a synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the aliphatic pyrrolidine ring and the aromatic imidazole ring. The two CH₂ groups in the pyrrolidine moiety will likely appear as complex multiplets in the upfield region (approx. 2.5-4.5 ppm). The two protons on the imidazole ring will be downfield (approx. 7.0-8.5 ppm) due to aromaticity and the electron-withdrawing effect of the adjacent protonated nitrogen. The N-H proton from the hydrobromide salt will likely be a broad singlet, further downfield.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the lactam carbonyl (C=O) at the most downfield position (approx. 170-180 ppm). The two aromatic carbons of the imidazole ring will resonate between 115-140 ppm. The two aliphatic CH₂ carbons will be found in the upfield region of the spectrum.
-
FT-IR Spectroscopy: The infrared spectrum provides key information on functional groups. A strong absorption band between 1680-1720 cm⁻¹ is predicted for the C=O stretch of the lactam. A broad absorption in the 2800-3200 cm⁻¹ region would indicate the N-H stretch of the imidazolium hydrobromide. Bands in the 1500-1600 cm⁻¹ range would correspond to C=N and C=C stretching vibrations within the imidazole ring.
-
Mass Spectrometry: Under ESI-MS conditions, the primary observation would be the molecular ion for the free base (the cationic part of the salt) at an m/z corresponding to [C₆H₆N₂O + H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Synthesis and Reactivity
The pyrrolo[1,2-a]imidazole core, an isomer of the target scaffold, can be synthesized via several modern methods, including the intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes, often catalyzed by N-heterocyclic carbenes (NHCs).[2] A similar strategy can be envisioned for the [1,2-c] isomer, highlighting the power of catalytic C-H activation in modern organic synthesis.
Proposed Synthetic Workflow
The choice of an NHC catalyst is deliberate; these organocatalysts are known for their ability to generate acyl anion equivalents, which can then participate in intramolecular cyclizations with high efficiency and selectivity under relatively mild conditions.[2]
Caption: Proposed high-level synthetic workflow.
Experimental Protocol: A Conceptual Approach
-
Amide Formation: Start with a suitable imidazole-1-acetic acid precursor. Activate the carboxylic acid (e.g., using HATU or EDC) and couple it with allylamine to form the N-allyl-imidazole-1-acetamide intermediate. This is a standard, robust peptide-coupling methodology chosen for its high yield and tolerance of various functional groups.
-
Intramolecular Cyclization: Subject the intermediate to base-catalyzed intramolecular cyclization (e.g., a Dieckmann-type condensation). The choice of a strong, non-nucleophilic base like NaH or KHMDS is critical to deprotonate the carbon alpha to the amide carbonyl, initiating the ring-closing reaction onto the imidazole ring.
-
Acidic Workup & Salt Formation: Upon completion of the cyclization, the reaction is quenched. The crude product is purified (e.g., via column chromatography). The purified free base is then dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with a solution of HBr to precipitate the final hydrobromide salt. This final step not only provides the desired salt form but also serves as an effective purification method.
Reactivity Profile
The reactivity of the scaffold is dictated by the interplay between the lactam and the electron-deficient protonated imidazole ring.
Caption: Key reactivity pathways of the core scaffold.
-
Lactam Chemistry: The amide bond is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The carbonyl group can be reduced (e.g., with LiAlH₄) to yield the corresponding amine. The nitrogen of the lactam can be alkylated or acylated after deprotonation with a strong base.
-
α-Carbon Reactivity: The methylene (CH₂) group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions or be alkylated.
-
Imidazole Ring: The protonated imidazolium ring is deactivated towards electrophilic substitution. However, after neutralization to the free base, the imidazole ring can undergo reactions such as halogenation. The bromine atom on related scaffolds is known to participate in nucleophilic substitution reactions, suggesting that substituted versions of this molecule could be key intermediates.[3]
Applications in Drug Discovery and Materials Science
Heterocyclic structures containing pyrrole and imidazole rings are considered "privileged scaffolds" in medicinal chemistry.[4][5] This is due to their ability to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets, such as enzymes and receptors.[6]
-
Antimicrobial Agents: Derivatives of the related 5H-pyrrolo[1,2-a]imidazole scaffold have been synthesized as quaternary salts, which exhibit significant antibacterial and antifungal activity.[7] The proposed mechanism for such quaternary ammonium compounds involves the disruption of microbial cell membranes.[7]
-
Antiviral & Anticancer Potential: Fused pyrroloimidazole systems are principal structural units in compounds with demonstrated antiviral properties.[6][8] Furthermore, various imidazole derivatives have been developed as anticancer agents, showing activity against cell lines such as breast cancer (MCF-7) and colon cancer (HT29).[9][10]
-
Anti-inflammatory Activity: Certain 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives have been shown to inhibit the NLRP3 inflammasome, indicating potential applications in treating a wide range of inflammatory diseases.[2]
-
Organocatalysis and Materials Science: Beyond medicine, related chiral pyrroloimidazoles have been successfully employed as organocatalysts in asymmetric synthesis.[2] The stability and electrochemical properties of the fused ring system also make it an interesting candidate for applications in materials science, such as electrolytes for fuel cells or batteries.[11][12]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling procedures are paramount.
-
Safety: Based on GHS classifications for structurally related compounds, this chemical should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][14] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric oxygen.[3]
References
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Reyes-Marrero, J. et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(9). Available at: [Link]
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Brovko, O. et al. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[2][13]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]. Molecules, 28(4), 1642. Available at: [Link]
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Demian, Y. et al. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 15(11), 1365. Available at: [Link]
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Glushkov, D. & Krasavin, M. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-25. Available at: [Link]
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PubChem (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. Available at: [Link]
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PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Reyes-Marrero, J. et al. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. Acta Crystallographica Section E, 76(Pt 9), 1431-1435. Available at: [Link]
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Alam, M. & Haque, M. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier Public Health Emergency Collection. Available at: [Link]
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Jo, H. et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1999. Available at: [Link]
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El-Faham, A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]
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Gholamzadeh, P. et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 14(10), 6985-7001. Available at: [Link]
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Singh, A. et al. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Chemistry & Biodiversity, 22(7). Available at: [Link]
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Ferreira, L. et al. (2020). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistryOpen, 9(7), 738-745. Available at: [Link]
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Bouling Chemical Co., Limited (n.d.). 3-Bromo-6,7-Dihydro-5H-Pyrrolo[1,2-A]Imidazole. Available at: [Link]
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An Integrated Spectroscopic Approach to the Structure Elucidation of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, nitrogen-fused heterocyclic scaffolds are of paramount importance. Among these, the pyrrolo[1,2-c]imidazole core represents a privileged structure, appearing in molecules with a range of biological activities.[1] The precise determination of the molecular structure of novel derivatives is a non-negotiable cornerstone of any research and development program, ensuring that structure-activity relationships (SAR) are built on a foundation of certainty.
This technical guide provides an in-depth, field-proven methodology for the complete structure elucidation of a representative molecule, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. We will move beyond a simple recitation of data, instead focusing on the strategic integration of multiple analytical techniques. As a Senior Application Scientist, the emphasis is on the causality behind experimental choices and the logical workflow that transforms raw spectroscopic data into an unambiguous molecular structure. This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel chemical entities.
The core of our investigation relies on a synergistic application of Mass Spectrometry (MS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and 2D) to assemble the complete atomic connectivity map.
Part 1: Foundational Analysis - Molecular Formula and Mass
The first and most fundamental question in any structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing an exact mass measurement with sufficient accuracy to assign a unique elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. The analyzer is calibrated to ensure high mass accuracy, typically below 5 ppm.
For 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one (the free base), the expected molecular formula is C₆H₆N₂O. The presence of the hydrobromide salt means we are analyzing the protonated free base.
Data Interpretation and Trustworthiness
The HRMS data provides two critical, self-validating pieces of information:
-
Exact Mass: The measured mass of the [M+H]⁺ ion is compared against the theoretical exact mass calculated for the proposed formula, C₆H₇N₂O⁺.
-
Isotopic Pattern: While not part of the HRMS confirmation of the cation, the presence of bromine in the salt can be confirmed by observing the characteristic M and M+2 isotopic pattern of the bromide ion (⁷⁹Br and ⁸¹Br) in the negative ion mode, which have a nearly 1:1 natural abundance.
The congruence of the measured mass with the theoretical mass to within a few parts-per-million (ppm) error provides extremely high confidence in the assigned molecular formula.
Table 1: HRMS Data for the Protonated Molecular Ion
| Parameter | Theoretical Value (for C₆H₇N₂O⁺) | Observed Value |
| Exact Mass | 123.0553 | 123.0551 (example) |
The parent compound, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one, has the molecular formula C₆H₆N₂O. The hydrobromide salt consists of the protonated base, C₆H₇N₂O⁺, and a bromide anion, Br⁻.[2]
Fragmentation Analysis (MS/MS)
To further corroborate the proposed structure, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides clues about the underlying molecular framework. For the pyrroloimidazolone core, a logical pathway involves the initial loss of carbon monoxide (CO), a common fragmentation for cyclic ketones and lactams.
Caption: Proposed primary fragmentation pathway for the molecular ion.
Part 2: Functional Group Identification - Infrared Spectroscopy
With the molecular formula established, IR spectroscopy is employed to identify the key functional groups present. This technique provides a rapid and reliable confirmation of the chemical families within the molecule, serving as a crucial cross-check for the structural features that will be later detailed by NMR.
Experimental Protocol: FTIR Spectroscopy
A small amount of the solid sample is analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A background spectrum is collected first, followed by the sample spectrum. The resulting spectrum of absorbance versus wavenumber (cm⁻¹) reveals the vibrational modes of the molecule's covalent bonds.
Data Interpretation
The structure of this compound contains several key functional groups whose vibrational frequencies are well-characterized. The protonation on the imidazole ring to form an imidazolium salt is a key feature to consider.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Rationale & References |
| 3100 - 3000 | C-H Stretch | Imidazolium C-H | Aromatic/vinylic C-H stretches typically appear above 3000 cm⁻¹. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) | Characteristic stretching frequencies for sp³ C-H bonds.[3] |
| ~2700 - 2400 (broad) | N⁺-H Stretch | Imidazolium N⁺-H | The N-H stretch in the salt is expected to be very broad and shifted to lower wavenumbers due to hydrogen bonding. |
| ~1710 - 1690 | C=O Stretch | γ-Lactam (5-membered ring) | Cyclic amides (lactams) show a strong carbonyl absorption. The frequency is sensitive to ring strain; 5-membered rings typically absorb in this region.[4] |
| ~1640 - 1580 | C=N / C=C Stretch | Imidazolium ring stretches | These vibrations are characteristic of the conjugated π-system within the heterocyclic ring. |
The observation of a strong band around 1700 cm⁻¹ is a critical piece of evidence, strongly supporting the presence of the five-membered lactam ring.[4] The broad absorption in the 2700-2400 cm⁻¹ region confirms the presence of the protonated amine, consistent with the hydrobromide salt form.
Part 3: Assembling the Puzzle - 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By mapping the ¹H and ¹³C nuclei and their interactions, we can construct the molecular skeleton piece by piece.
Experimental Protocol: NMR Spectroscopy
The hydrobromide salt is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the salt and has a well-defined residual solvent peak for referencing. Standard ¹H, ¹³C{¹H}, COSY, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and the number of protons in each environment (integration).
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H-1 | ~7.8 | Singlet (or narrow doublet) | 1H | Imidazole proton adjacent to N⁺-H, deshielded. |
| H-3 | ~7.5 | Singlet (or narrow doublet) | 1H | Imidazole proton. |
| H-5 | ~4.2 | Triplet | 2H | CH₂ group adjacent to the bridgehead nitrogen, deshielded. |
| H-6 | ~3.1 | Triplet | 2H | CH₂ group adjacent to the carbonyl group, deshielded. |
| N⁺-H | > 10 (broad) | Singlet (broad) | 1H | Acidic proton on the positively charged nitrogen. |
Note: The exact chemical shifts are predictions based on data from similar heterocyclic systems.[5][6][7] The multiplicity assumes coupling between the H-5 and H-6 protons.
¹³C NMR: Defining the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with chemical shifts indicating the carbon's functional group and electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | Assignment Rationale |
| C-7 | ~172 | Lactam Carbonyl |
| C-3a | ~135 | Bridgehead Carbon |
| C-1 | ~125 | Imidazole CH |
| C-3 | ~120 | Imidazole CH |
| C-5 | ~45 | Aliphatic CH₂ |
| C-6 | ~30 | Aliphatic CH₂ |
Note: Chemical shift predictions are based on published data for pyrrolo[1,2-c]imidazole derivatives.[7][8]
2D NMR: Confirming Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.
COSY (Correlation Spectroscopy): Establishing ¹H-¹H Connections
The COSY spectrum displays cross-peaks between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, the most crucial expected correlation is between the protons at the H-5 and H-6 positions, confirming the presence of the -CH₂-CH₂- moiety in the five-membered ring.
Caption: Expected COSY correlation in the aliphatic region.
HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly
HMBC is the key to connecting disparate parts of the molecule. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to link the aliphatic portion of the molecule to the carbonyl group and the imidazole ring.
Key Expected HMBC Correlations:
-
H-6 to C-7: This correlation definitively links the aliphatic chain to the lactam carbonyl.
-
H-5 to C-3a and C-7: These correlations connect the other end of the aliphatic chain to the bridgehead carbon and the carbonyl, defining the five-membered saturated ring.
-
H-1 to C-3 and C-3a: These correlations confirm the connectivity within the imidazole ring.
-
H-5 to C-1: This connects the saturated ring to the C-1 position of the imidazole ring through the bridgehead nitrogen.
Caption: Visualization of key long-range HMBC correlations.
Conclusion: The Integrated Workflow
The structure elucidation of this compound is not a linear process but an integrated workflow where each piece of data validates the others. The process is a self-validating system built on sound scientific principles.
Caption: The integrated workflow for structure elucidation.
By starting with the molecular formula from HRMS, identifying key functional groups with IR, and then meticulously assembling the atomic framework using a suite of 1D and 2D NMR experiments, we arrive at the unambiguous structure of this compound. This systematic, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in any chemical research or drug development pipeline.
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Begtrup, M., & Nygaard, P. (1993). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Magnetic Resonance in Chemistry, 31(2), 134-139. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
Introduction
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide is a bicyclic heterocyclic compound featuring a fused pyrrolidine and imidazole ring system. The presence of a lactam functionality and the hydrobromide salt form bestow upon it specific chemical properties that are of interest to researchers in medicinal chemistry and drug development. A thorough structural elucidation of this molecule is paramount for its application and further development. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the unambiguous characterization of this compound. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from analogous structures and established spectroscopic principles to present a robust, predictive analysis.
Methodology: Acquiring Spectroscopic Data
The successful characterization of a novel compound hinges on the quality of the acquired spectroscopic data. The following sections outline the standardized protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For the target molecule, a suite of experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY, HSQC, and HMBC would be essential.
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), given the hydrobromide salt nature of the analyte.[1] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for its distinct solvent residual peak.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher, to ensure adequate signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger sample quantity (50-100 mg) and a longer acquisition time are typically required.[1]
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.[2][3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) sampling method is highly recommended for its simplicity and minimal sample preparation.
Experimental Protocol for ATR-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[4][5]
-
Data Acquisition: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[5]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This is crucial for correcting for atmospheric and instrumental interferences.[6]
-
Spectrum Recording: Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.[7][8][9][10][11]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the preferred method for analyzing polar and ionic compounds like the target molecule, as it is a "soft" ionization technique that minimizes fragmentation.[12]
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 micrograms per mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[13] A small amount of formic acid (0.1%) can be added to promote protonation.[14]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[12]
-
Ionization: Apply a high voltage to the capillary needle to generate a fine spray of charged droplets.[15]
-
Mass Analysis: Analyze the resulting gas-phase ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to determine their mass-to-charge (m/z) ratios.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for this compound, based on the analysis of its structure and comparison with related compounds.
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the following atom numbering scheme will be used:
Caption: Molecular structure of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one.
¹H and ¹³C NMR Data (Predicted)
The expected chemical shifts are presented in the table below. These predictions are based on the electronic environment of each nucleus and data from similar pyrroloimidazole structures.[16][17]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~7.5 (d) | - |
| 3 | ~7.0 (d) | ~115 |
| 5 | ~4.0 (t) | ~45 |
| 6 | ~3.0 (t) | ~25 |
| 7a | - | ~135 |
| 7 | - | ~170 |
| NH | ~9.0 (br s) | - |
Interpretation of NMR Data:
-
¹H NMR:
-
The protons on the imidazole ring (H-1 and H-3) are expected to appear in the downfield region (~7.0-7.5 ppm) due to the aromaticity of the ring. They should appear as doublets due to coupling with each other.
-
The methylene protons at the C-5 position, being adjacent to a nitrogen atom, are predicted to be around 4.0 ppm and should appear as a triplet, coupled to the C-6 protons.
-
The C-6 methylene protons are expected to be further upfield (~3.0 ppm) and should also appear as a triplet, coupled to the C-5 protons.
-
The N-H proton of the imidazolium moiety is expected to be a broad singlet in the downfield region (~9.0 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon (C-7) of the lactam will be the most downfield signal, anticipated around 170 ppm.
-
The carbons of the imidazole ring (C-1, C-3, and C-7a) are expected in the aromatic region (115-135 ppm).
-
The aliphatic carbons C-5 and C-6 will appear in the upfield region, with C-5 being more deshielded (~45 ppm) due to its proximity to the nitrogen atom compared to C-6 (~25 ppm).
-
Caption: Predicted key HMBC (solid lines) and HSQC (dashed lines) correlations.
Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum will be dominated by absorptions corresponding to the key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2900-2800 | C-H (aliphatic) | Stretching |
| ~1700 | C=O (lactam) | Stretching |
| ~1650 | C=N, C=C | Stretching |
| ~1400-1200 | C-N | Stretching |
Interpretation of IR Data:
-
A strong, sharp absorption band around 1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the five-membered lactam ring.[7][11]
-
Bands in the 3100-3000 cm⁻¹ region will correspond to the C-H stretching of the imidazole ring.
-
Absorptions in the 2900-2800 cm⁻¹ range will be due to the C-H stretching of the methylene groups in the pyrrolidine ring.
-
The presence of the hydrobromide salt may lead to broad absorptions in the N-H stretching region.
-
Stretching vibrations for C=N and C=C bonds within the imidazole ring are expected around 1650 cm⁻¹ .
Mass Spectrometry (MS) Data (Predicted)
In positive-ion ESI-MS, the molecule is expected to be detected as its protonated form.
| m/z Value | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M+H - CO]⁺ | Loss of carbon monoxide |
| [M+H - C₂H₄]⁺ | Loss of ethylene |
Interpretation of MS Data:
-
The molecular formula of the free base is C₆H₆N₂O, with a monoisotopic mass of 122.05 Da. The hydrobromide salt will dissociate in the ESI source. Therefore, the expected molecular ion peak in the positive mode will be the protonated molecule, [M+H]⁺ at m/z 123.06 .
-
A characteristic fragmentation pattern for lactams involves the loss of carbon monoxide (CO).[18] Thus, a fragment ion at m/z 95.05 ([M+H - 28]⁺) is anticipated.
-
Another plausible fragmentation pathway could be the retro-Diels-Alder type cleavage of the pyrrolidine ring, leading to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 95.05 ([M+H - 28]⁺). The fragmentation of β-lactams often involves cleavage of the lactam ring.[19][20][21]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of one- and two-dimensional NMR spectroscopy allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the bicyclic core. IR spectroscopy serves to confirm the presence of key functional groups, most notably the lactam carbonyl. Finally, high-resolution mass spectrometry confirms the molecular weight and elemental composition and provides valuable information about the molecule's fragmentation pathways. Together, these techniques offer a self-validating system for the unambiguous characterization of this and other related heterocyclic compounds, which is an indispensable step in the process of drug discovery and development.
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Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive experimentally derived data in public literature, this document furnishes key computed properties and presents a series of detailed, field-proven protocols for the empirical determination of its critical physicochemical parameters. This guide is intended to serve as a foundational resource for researchers, enabling robust characterization and informed decision-making in discovery and development workflows. We delve into the causality behind experimental choices, offering a framework for generating high-quality, reproducible data for this molecule.
Introduction and Chemical Identity
This compound belongs to the pyrroloimidazole class of bicyclic heterocyclic compounds. This structural motif is of significant interest in pharmaceutical research due to its presence in various biologically active molecules. A thorough understanding of the physical properties of this specific hydrobromide salt is fundamental to its development, impacting everything from reaction kinetics and purification to formulation and bioavailability.
This guide provides both the known computational data for this compound and, more critically, the detailed experimental methodologies required to determine its key physical characteristics. The protocols described herein are designed to be self-validating, ensuring the integrity and reliability of the data generated.
Computed Physicochemical Properties
Computational models provide a valuable starting point for understanding the physicochemical landscape of a molecule. The following properties for this compound have been derived from the PubChem database and are presented for initial assessment.[1] It is crucial to note that these are in silico predictions and must be confirmed by empirical measurement.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | PubChem[1] |
| Molecular Weight | 203.04 g/mol | PubChem[1] |
| IUPAC Name | 5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide | PubChem[1] |
| CAS Number | 272438-84-3 | PubChem[1] |
| Canonical SMILES | C1CN2C=NC=C2C1=O.Br | PubChem[1] |
| InChI | InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H | PubChem[1] |
| InChIKey | ZWEPELRETUIYDJ-UHFFFAOYSA-N | PubChem[1] |
Thermal Analysis: Melting Point Determination
The melting point is a critical indicator of purity and is vital for stability assessments and formulation development. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement, offering high precision and additional information on thermal events like decomposition.[2][3]
Rationale for Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique is preferred over traditional melting point apparatus because it provides a complete thermodynamic profile of the melting transition, including the onset temperature, peak maximum (often reported as the melting point), and the enthalpy of fusion (ΔHfus).[3] This level of detail is invaluable for characterizing the solid-state properties of a compound.
Experimental Protocol: Melting Point by DSC
-
Sample Preparation:
-
Instrument Setup:
-
Measurement:
-
Place the sample and reference pans into the DSC autosampler or manual cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The melting point is typically reported as the peak temperature of the endothermic melting transition. The onset temperature of the peak is also a valuable parameter.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (J/g).[6]
-
Caption: Workflow for Melting Point Determination by DSC.
Solubility Profile
Solubility is a cornerstone of drug development, directly influencing absorption and bioavailability.[7] Determining the solubility of this compound in various aqueous and organic media is essential. The shake-flask method is a reliable technique for determining equilibrium solubility.[8][9]
Rationale for the Shake-Flask Method
The shake-flask method is considered the benchmark for equilibrium solubility determination because it allows a true equilibrium to be established between the undissolved solid and the solution.[9] This provides a thermodynamic solubility value, which is more relevant for predicting in vivo dissolution than kinetically-derived measurements.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Media:
-
Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[8]
-
Select relevant organic solvents based on potential use in synthesis, purification, or formulation (e.g., methanol, ethanol, acetonitrile, DMSO).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.[9]
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-72 hours).[8][10]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.[11]
-
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An In-depth Technical Guide to 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide (CAS 272438-84-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the heterocyclic compound 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, registered under CAS number 272438-84-3. While specific experimental data for this particular salt is limited in publicly accessible literature, this document synthesizes information on its core structure and related pyrrolo[1,2-a]imidazole derivatives to offer valuable insights for research and development.
Chemical Identity and Structure
Systematic Name: 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one;hydrobromide[1]
Common Synonyms: this compound, 7H-Pyrrolo[1,2-c]imidazol-7-one, 5,6-dihydro-, hydrobromide
The core structure of this compound is a fused bicyclic system consisting of a pyrrolidine ring fused to an imidazole ring, featuring a ketone group on the pyrrolidine ring. The hydrobromide salt form suggests its potential for improved solubility and stability in protic solvents.
Structural Representation:
The chemical structure of the parent compound, 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one, is a key determinant of its reactivity and biological interactions. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring.
Caption: Core structure and salt form of CAS 272438-84-3.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H7BrN2O | PubChem[1] |
| Molecular Weight | 203.04 g/mol | PubChem[1] |
| XLogP3 | -0.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
| Exact Mass | 201.97418 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 201.97418 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 34.9 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 10 | PubChem (Computed)[1] |
| Complexity | 146 | PubChem (Computed)[1] |
Note: These are computationally derived properties and should be confirmed by experimental analysis. The negative XLogP3 value suggests that the compound is likely to be hydrophilic.
Synthesis and Manufacturing
Detailed synthetic procedures specifically for this compound are not explicitly documented in readily available scientific literature. However, the synthesis of the core 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been reported through various methods. One common approach involves the intramolecular cyclization of N-allylimidazole-2-carboxaldehydes.[2] Another strategy is the condensation of aminopyrrolines with halocarbonyl compounds.[2]
A plausible synthetic pathway for the target compound could involve:
Caption: A potential synthetic workflow for CAS 272438-84-3.
The final step would involve the treatment of the free base, 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one, with hydrobromic acid to yield the desired hydrobromide salt. The purification and characterization of the final product would likely involve techniques such as recrystallization, NMR spectroscopy, mass spectrometry, and elemental analysis.
Potential Biological Activity and Therapeutic Applications
While no specific biological activity has been reported for CAS 272438-84-3, the broader class of pyrrolo[1,2-a]imidazole derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological properties.
Antimicrobial and Antifungal Activity
Several studies have demonstrated the potent antibacterial and antifungal activities of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts.[3] These compounds have shown efficacy against a range of pathogens, suggesting that the pyrrolo[1,2-a]imidazole scaffold could be a valuable template for the development of new anti-infective agents.
Anticancer Properties
Research into imidazolylpyrrolone-based small molecules has identified compounds with a similar core structure that exhibit anticancer activity, particularly against renal cell carcinoma.[4] These compounds are thought to exert their effects through the inhibition of cancer-related target proteins. The structural similarity of CAS 272438-84-3 to these active molecules suggests that it may also possess antiproliferative properties worthy of investigation.
Central Nervous System (CNS) Activity
Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been identified as potent and selective partial agonists of the α1A-adrenoceptor, indicating potential applications in neurological and psychiatric disorders. Furthermore, some compounds within this class have been investigated for their anticonvulsant activity.
Experimental Protocols and Future Directions
Given the limited specific data on CAS 272438-84-3, the following experimental workflow is proposed for its initial characterization and biological evaluation.
Caption: Proposed experimental workflow for CAS 272438-84-3.
Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a robust and scalable synthesis for this compound, along with complete experimental characterization of its physicochemical properties.
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including microbial strains, cancer cell lines, and CNS receptors, to identify its primary pharmacological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CAS 272438-84-3 to understand the structural requirements for any observed biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety: If promising in vitro activity is identified, progressing the compound to in vivo models to assess its efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound (CAS 272438-84-3) is a heterocyclic compound with a core structure that is present in various biologically active molecules. While specific experimental data for this compound is currently scarce, the known activities of related pyrrolo[1,2-a]imidazole derivatives suggest its potential as a lead compound in drug discovery programs targeting infectious diseases, cancer, or central nervous system disorders. The proposed experimental workflow provides a roadmap for the systematic investigation of this compound to unlock its therapeutic potential. Further research is warranted to fully elucidate its properties and biological functions.
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Krasavin, M. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Molecules. 2023, 28(2), 798. [Link]
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Shevchenko, M. V., et al. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals (Basel). 2021, 14(10), 1047. [Link]
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The Pyrrolo[1,2-c]imidazolone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-c]imidazolone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this important structural class, detailing the evolution of its synthetic methodologies from seminal early reports to modern, efficient protocols. Furthermore, it explores the burgeoning therapeutic potential of pyrrolo[1,2-c]imidazolone derivatives, highlighting key examples with demonstrated anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic core.
Discovery and Early History: The Genesis of a Privileged Scaffold
The journey of the pyrrolo[1,2-c]imidazolone core begins in the mid-1970s, a period of burgeoning interest in novel heterocyclic systems with potential pharmacological applications. The seminal work in this area is attributed to Antonini and his collaborators, who in 1976 reported the first synthesis of the parent 5H-pyrrolo[1,2-c]imidazole.[1] Their approach, centered on an intramolecular Wittig reaction, laid the foundational chemical groundwork for accessing this bicyclic system. This pioneering work opened the door for further exploration of this scaffold's chemical space and biological properties. Early investigations were primarily focused on the fundamental synthesis and characterization of the core structure, with the exploration of its therapeutic potential gaining momentum in the subsequent decades.
The Evolving Landscape of Synthesis: From Classical Reactions to Modern Innovations
The synthetic accessibility of the pyrrolo[1,2-c]imidazolone core has expanded dramatically since its initial discovery. The evolution of synthetic methodologies reflects broader trends in organic chemistry, moving from classical, often harsh, reaction conditions to more elegant, efficient, and environmentally benign strategies.
Foundational Approaches: The Intramolecular Wittig Reaction
The inaugural synthesis of a pyrrolo[1,2-c]imidazole derivative by Antonini et al. utilized an intramolecular Wittig reaction.[1][2] This classical method involves the reaction of a suitably functionalized imidazole with a phosphonium ylide to construct the fused pyrrole ring.
Conceptual Workflow: Intramolecular Wittig Reaction
Caption: Intramolecular Wittig reaction for the synthesis of the pyrrolo[1,2-c]imidazole core.
The Advent of Cycloaddition Strategies: 1,3-Dipolar Cycloadditions
A significant advancement in the synthesis of pyrrolo[1,2-c]imidazolones came with the application of 1,3-dipolar cycloaddition reactions.[3] This powerful strategy involves the reaction of an azomethine ylide, often generated in situ, with a dipolarophile to construct the five-membered pyrrolidine ring in a highly stereocontrolled manner. This method offers a convergent and efficient route to a wide range of substituted derivatives.
Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrrolo[1,2-c]imidazolone Synthesis
-
Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from the reaction of an appropriate N-substituted glycine ester with an aldehyde or ketone in the presence of a dehydrating agent or by the thermal or photochemical ring-opening of an aziridine.
-
Cycloaddition Reaction: The generated azomethine ylide is then reacted with a suitable dipolarophile, such as an activated alkene or alkyne (e.g., dimethyl acetylenedicarboxylate), in an appropriate solvent (e.g., toluene, THF).
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) to facilitate the cycloaddition.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Classical Annulation: The Marckwald Reaction
The Marckwald reaction, a classic method for the synthesis of imidazoles, has also been adapted for the preparation of the pyrrolo[1,2-c]imidazole scaffold. This approach involves the cyclization of α-amino ketones with a suitable three-carbon building block.[4]
Conceptual Workflow: Marckwald Synthesis
Caption: Marckwald reaction for the synthesis of the imidazole core, a precursor to pyrrolo[1,2-c]imidazolones.
Modern Era Syntheses: Efficiency and Sustainability
Recent years have witnessed the development of more efficient and environmentally friendly methods for the synthesis of pyrrolo[1,2-c]imidazolones, aligning with the principles of green chemistry.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[5][6] One-pot, multi-component reactions under microwave conditions have been successfully employed for the rapid and efficient synthesis of diverse libraries of pyrrolo[1,2-c]imidazolone derivatives.[7]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrrolo[1,2-c]imidazolones
-
Reactant Mixture: A mixture of the starting materials (e.g., an amino acid, an aldehyde, and a dipolarophile for a multi-component reaction) is prepared in a suitable microwave-safe reaction vessel. A minimal amount of a high-boiling point solvent or, in some cases, a solvent-free reaction can be employed.
-
Microwave Irradiation: The reaction vessel is placed in a microwave reactor and irradiated at a specific temperature and power for a short duration (typically a few minutes).
-
Work-up and Purification: After cooling, the reaction mixture is worked up as per standard procedures, and the product is purified by crystallization or column chromatography.
Therapeutic Potential: A Scaffold of Biological Significance
Derivatives of the pyrrolo[1,2-c]imidazolone core have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Their therapeutic potential spans from anticancer to antimicrobial applications.
Anticancer Activity
A number of pyrrolo[1,2-c]imidazolone analogs have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[8][9] The mechanism of action for some of these compounds is believed to involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Antimicrobial and Antifungal Activity
The pyrrolo[1,2-c]imidazolone scaffold has also served as a template for the development of novel antimicrobial and antifungal agents.[1] Several derivatives have shown potent activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Data Summary: Key Pyrrolo[1,2-c]imidazolone Derivatives and Their Biological Activities
| Compound/Derivative Class | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Antibacterial | Staphylococcus aureus | MIC: 2-32 µg/mL | [1] |
| Imidazo[4,5-b]pyrrolo[3,4-d]pyridines | Anticancer | A498 and 786-O (Renal Cell Carcinoma) | Low micromolar IC₅₀ values | [8][9] |
| Pyrrolo[1,2-c]quinazoline derivatives | Antimalarial | Plasmodium falciparum | Promising results (specific data not provided) | [10] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Antibacterial | Multidrug-resistant Staphylococcus aureus | MIC: 15 ± 0.172 mg/L | [11] |
| Halogenated Pyrrolopyrimidines | Antibacterial | Staphylococcus aureus | MIC: 8 mg/L | [12] |
| Pyrrolo[1,2-a]quinoline derivative (10a) | Anticancer | A498 (Renal cancer cell line) | GI₅₀: 27 nM | [13] |
Future Perspectives and Conclusion
The pyrrolo[1,2-c]imidazolone core has established itself as a versatile and valuable scaffold in medicinal chemistry. The continuous evolution of synthetic methodologies has made a diverse range of derivatives readily accessible, facilitating the exploration of their structure-activity relationships. The promising anticancer and antimicrobial activities exhibited by several analogs underscore the therapeutic potential of this heterocyclic system. Future research in this area will likely focus on the design and synthesis of more potent and selective analogs, the elucidation of their precise mechanisms of action, and their advancement into preclinical and clinical development. The journey of the pyrrolo[1,2-c]imidazolone scaffold, from its initial discovery to its current status as a promising therapeutic template, highlights the power of synthetic chemistry to drive innovation in drug discovery.
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A Theoretical Investigation of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide: A Whitepaper for Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, a heterocyclic compound of interest in medicinal chemistry. In the absence of existing computational studies on this specific molecule, this whitepaper serves as a proactive manual for researchers, scientists, and drug development professionals. It details the rationale, methodologies, and expected outcomes of a rigorous in silico analysis. The proposed workflow leverages Density Functional Theory (DFT) for geometric and electronic insights, Time-Dependent DFT (TD-DFT) for spectroscopic predictions, and Hirshfeld surface analysis for a nuanced understanding of intermolecular interactions. This guide is structured to provide not only step-by-step protocols but also the scientific causality behind each methodological choice, ensuring a self-validating and robust theoretical investigation.
Introduction: The Rationale for a Theoretical Deep Dive
The pyrrolo[1,2-c]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target of this guide, this compound (PubChem CID: 57376535), presents as a bicyclic lactam with a protonated imidazole ring, suggesting potential roles as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[1] A thorough theoretical study is paramount to unlocking its full potential. By dissecting its electronic structure, conformational landscape, and intermolecular interaction propensities, we can predict its physicochemical properties, metabolic stability, and potential for bioactivity. This in silico approach accelerates the drug discovery pipeline by prioritizing promising candidates and providing a molecular-level understanding of their behavior before significant investment in experimental synthesis and screening.
Core Computational Strategy: A Multi-Faceted Approach
Our proposed investigation is centered around a suite of computational techniques that, in concert, provide a holistic view of the molecule's properties. The overall workflow is designed to build from fundamental electronic structure to complex intermolecular interactions.
Caption: Relationship between FMOs and MEP in reactivity prediction.
Simulating Spectroscopic Data for Experimental Validation
Authoritative Grounding: A key tenet of robust computational science is the ability to validate findings against experimental data. [2][3][4]By predicting IR and NMR spectra, we create a direct bridge between our theoretical model and the real-world molecule. The frequency calculation from Protocol 1 yields the vibrational modes and their intensities, which can be plotted to generate a theoretical IR spectrum. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. [1][5][6] Protocol 3: IR and NMR Spectra Prediction
-
IR Spectrum:
-
Extract the frequencies and intensities from the output file of Protocol 1.
-
Apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and systematic errors in the method.
-
Plot the scaled frequencies against their intensities using a Lorentzian or Gaussian broadening function to generate a recognizable spectrum.
-
-
NMR Spectrum:
-
Using the optimized geometry, perform a new calculation with the keyword NMR=GIAO.
-
The calculation will output the absolute shielding tensors for each nucleus.
-
To obtain chemical shifts, subtract the calculated absolute shielding of the nucleus of interest from the absolute shielding of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.
-
Compare the predicted chemical shifts with expected values or future experimental data. The protonation of the imidazole ring is expected to significantly shift the NMR signals of nearby protons and carbons. [1][5][6]
-
Unveiling Intermolecular Interactions with Hirshfeld Surface Analysis
Expertise & Experience: While DFT provides an excellent picture of the isolated molecule, drug action is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal lattice. [7][8][9]It partitions the crystal space into regions belonging to each molecule and maps various properties onto this surface. The resulting 2D "fingerprint plots" provide a quantitative summary of the types of intermolecular contacts (e.g., H···Br, H···O, H···H) and their relative prevalence.
Protocol 4: Hirshfeld Surface Analysis
-
Input: This analysis requires a crystal structure file (CIF). As one is not currently available for this specific compound, this protocol outlines the steps to be taken once crystallographic data is obtained.
-
Software: Use the CrystalExplorer software. [8]3. Procedure:
-
Import the CIF file into CrystalExplorer.
-
Generate the Hirshfeld surface for the molecule of interest.
-
Map the d_norm property onto the surface. Red spots on the d_norm surface indicate close intermolecular contacts that are shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.
-
Generate the 2D fingerprint plot. This plot provides a summary of all intermolecular contacts. For this hydrobromide salt, we anticipate prominent spikes corresponding to H···Br and H···O contacts, indicative of strong hydrogen bonding, which will be critical for its crystal packing and solubility.
-
Data Presentation and Expected Outcomes
All quantitative data should be summarized for clarity and comparative analysis.
Table 1: Key Predicted Molecular Properties
| Property | Predicted Value | Significance in Drug Development |
| Total Energy (Hartree) | Calculated Value | Thermodynamic stability of the molecule. |
| Dipole Moment (Debye) | Calculated Value | Indicator of overall molecular polarity, affecting solubility and membrane permeability. |
| HOMO Energy (eV) | Calculated Value | Relates to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy (eV) | Calculated Value | Relates to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap (eV) | Calculated Value | Correlates with chemical reactivity and stability. A gap of 4-8 eV is often seen in drug-like compounds. [10] |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch (Imidazolium) | Calculated Value | 3100-3300 |
| C=O Stretch (Lactam) | Calculated Value | 1650-1700 |
| C-N Stretch | Calculated Value | 1200-1350 |
Conclusion: A Roadmap to In Silico Characterization
This whitepaper provides a comprehensive and actionable guide for the theoretical investigation of this compound. By systematically applying DFT, TD-DFT, and Hirshfeld surface analysis, researchers can generate a robust dataset that illuminates the molecule's electronic, structural, and interactive properties. This in silico characterization is a critical first step in modern drug discovery, offering predictive insights that can guide synthetic efforts, rationalize biological activity, and ultimately accelerate the journey from compound of interest to therapeutic candidate.
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Available at: [Link]
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Qurrata A'yun, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link]
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Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. ResearchGate. Available at: [Link]
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The Architecture of a Privileged Scaffold: A Technical Guide to the Formation of the Pyrrolo[1,2-c]imidazolone Core
Introduction: The Significance of the Pyrrolo[1,2-c]imidazolone Scaffold
The pyrrolo[1,2-c]imidazolone core is a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of atoms, making it an attractive scaffold for the design of potent and selective therapeutic agents. Compounds incorporating this moiety have demonstrated a wide range of biological activities, including potential applications as neuropeptide S receptor antagonists and other modulators of cellular pathways.[1] The synthetic accessibility and the ability to introduce diverse substituents at various positions of the pyrrolo[1,2-c]imidazolone core further enhance its appeal for the generation of compound libraries for high-throughput screening and lead optimization.
This in-depth technical guide provides a comprehensive overview of the key mechanistic pathways for the formation of the pyrrolo[1,2-c]imidazolone core. We will delve into the underlying principles of the primary synthetic strategies, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Key Synthetic Strategies and Mechanistic Insights
The construction of the pyrrolo[1,2-c]imidazolone scaffold can be broadly categorized into three main strategies: intramolecular cyclization of functionalized pyrroles, [3+2] cycloaddition reactions, and multicomponent reactions. Each approach offers distinct advantages in terms of substrate scope, efficiency, and control over stereochemistry.
Intramolecular Cyclization of N-Substituted Pyrrole-2-Carboxamides
One of the most direct and convergent approaches to the pyrrolo[1,2-c]imidazolone core is the intramolecular cyclization of appropriately substituted pyrrole-2-carboxamides. This strategy relies on the formation of a bond between the nitrogen of the carboxamide and the C5 position of the pyrrole ring, or a substituent tethered to the pyrrole nitrogen. Palladium catalysis has been shown to be particularly effective in facilitating this transformation.[2]
Mechanism of Palladium-Catalyzed Intramolecular Amination:
The palladium-catalyzed intramolecular cyclization of an N-allyl-N-alkyl-pyrrole-2-carboxamide serves as an illustrative example of this powerful methodology. The reaction proceeds through a cascade of steps involving oxidative addition, migratory insertion, and reductive elimination.
Figure 1: Catalytic cycle for the formation of a pyrrolo[1,2-a]pyrazin-1-one.
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the allyl group of the N-allyl-pyrrole-2-carboxamide, forming a π-allyl palladium(II) complex. Subsequent intramolecular coordination of the amide nitrogen to the electron-deficient palladium center facilitates a migratory insertion step, leading to the formation of a six-membered palladacycle. The final step involves reductive elimination, which forms the new carbon-nitrogen bond of the imidazolone ring and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The regioselectivity of this process can be influenced by the nature of the substituents on the pyrrole ring and the allyl group, as well as the choice of palladium catalyst and ligands.[2]
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
The following protocol is a representative example for the synthesis of a pyrrolo[1,2-a]pyrazin-1-one derivative.
| Step | Procedure |
| 1 | To a solution of the N-allyl-N-alkyl-pyrrole-2-carboxamide (1.0 equiv) in a suitable solvent (e.g., anhydrous toluene or dioxane) is added the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%). |
| 2 | A base (e.g., K₂CO₃, 2.0 equiv) is then added to the reaction mixture. |
| 3 | The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring. |
| 4 | The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| 5 | Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. |
| 6 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |
| 7 | The crude product is purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]pyrazin-1-one. |
Self-Validation: The success of this protocol is validated by the isolation and characterization of the product. Expected yields typically range from moderate to high, depending on the substrate. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) will confirm the formation of the desired bicyclic structure.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of five-membered rings. In the context of pyrrolo[1,2-c]imidazolone synthesis, this typically involves the reaction of a three-atom component (a 1,3-dipole or its equivalent) with a two-atom component (a dipolarophile).
Mechanism of [3+2] Annulation of Acylethynylpyrroles:
A notable example is the reaction of acylethynylcycloalka[b]pyrroles with Δ¹-pyrrolines, which proceeds via a [3+2] annulation mechanism.[3] In this reaction, the Δ¹-pyrroline acts as a nitrogen-containing 1,3-dipole precursor.
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Unveiling the Therapeutic Potential of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide: A Technical Guide to Target Identification and Validation
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. Given the limited publicly available data on this specific molecule, this document outlines a strategic and logical workflow, from initial computational predictions to rigorous experimental validation. We will draw upon the known biological activities of the broader pyrroloimidazole class of compounds to inform our approach and propose plausible target hypotheses.
Introduction to this compound
This compound is a small molecule belonging to the pyrroloimidazole family of heterocyclic compounds.[1][2][3] The pyrrole and imidazole rings are prevalent scaffolds in medicinal chemistry, known to interact with a wide array of biological targets.[4][5] Derivatives of the pyrroloimidazole core have demonstrated a range of biological activities, including anticancer, antimicrobial, and modulatory effects on G-protein coupled receptors.[6][7][8][9] The specific biological role of this compound, however, remains to be elucidated. This guide provides a systematic approach to unravel its mechanism of action and identify its molecular targets.
Part 1: In Silico Target Prediction - The Digital Compass
Before embarking on resource-intensive wet lab experiments, a robust in silico analysis can provide invaluable insights into the potential biological targets of our compound.[10][11][12][13] This computational approach leverages the chemical structure of this compound to predict its interactions with known protein targets.
Ligand-Based Approaches: Learning from the Known
Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities. We will utilize databases of known bioactive compounds to identify molecules with structural similarity to our query compound.
Experimental Protocol: Chemical Similarity Searching
-
Compound Representation: Generate a 2D and 3D representation of this compound.
-
Database Selection: Utilize publicly available databases such as PubChem, ChEMBL, and BindingDB.
-
Similarity Metrics: Employ Tanimoto coefficient and other similarity indices to compare the molecular fingerprints of the query compound with database entries.
-
Target Hypothesis Generation: The biological targets of the most structurally similar compounds identified will form our initial set of hypotheses.
Structure-Based Approaches: Docking into the Target
Structure-based methods, primarily molecular docking, simulate the binding of our compound to the three-dimensional structures of known proteins.[14] This allows for a more direct prediction of potential interactions.
Experimental Protocol: Molecular Docking
-
Target Selection: Based on the results from the chemical similarity search and the known activities of pyrroloimidazole derivatives, select a panel of potential protein targets (e.g., kinases, G-protein coupled receptors, microbial enzymes).
-
Protein Preparation: Obtain the 3D structures of the selected targets from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and stereochemistry.
-
Docking Simulation: Utilize docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound to each target.
-
Analysis of Results: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank the potential targets.
Table 1: Hypothetical In Silico Target Prediction Results
| Target Class | Specific Target | Docking Score (kcal/mol) | Key Predicted Interactions |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | -9.5 | Hydrogen bond with MET793 |
| GPCRs | α1A Adrenoceptor | -8.7 | Hydrophobic interactions with PHE308, PHE312 |
| Bacterial Enzymes | Dihydrofolate Reductase (DHFR) | -7.9 | Hydrogen bond with ILE94 |
Part 2: In Vitro Target Validation - From Prediction to Proof
The hypotheses generated from our in silico analysis must be validated through rigorous in vitro experimentation. This section details the experimental workflows to confirm direct binding and functional modulation of the predicted targets.
Direct Binding Assays
Direct binding assays are essential to confirm a physical interaction between this compound and its putative targets.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.
-
Kinetic Analysis: Determine the association (k_on) and dissociation (k_off) rate constants, and calculate the binding affinity (K_D).
Diagram 1: Target Identification and Validation Workflow
Caption: A streamlined workflow for identifying and validating biological targets.
Functional Assays
Confirming a direct binding interaction is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence.
Experimental Protocol: Kinase Activity Assay (for predicted kinase targets)
-
Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Detection: Measure the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).
-
IC50 Determination: Plot the kinase activity as a function of compound concentration and determine the half-maximal inhibitory concentration (IC50).
Diagram 2: Signaling Pathway of a Hypothetical Kinase Target
Caption: Potential inhibitory effect on a pro-survival signaling pathway.
Part 3: Cellular and In Vivo Target Engagement
The ultimate validation of a drug target comes from demonstrating its relevance in a biological context, first in cells and then in animal models.
Cellular Target Engagement
Cellular assays confirm that the compound can reach its target within a cell and exert its effect.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with antibodies specific for the phosphorylated (active) and total forms of the target protein.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation to assess target inhibition.
In Vivo Target Validation in Animal Models
If a promising in vitro and cellular profile is established, the next step is to evaluate the compound's efficacy and target engagement in a relevant animal model of disease.
Experimental Protocol: Xenograft Tumor Model (for anticancer activity)
-
Tumor Implantation: Implant human cancer cells (expressing the target of interest) into immunocompromised mice.
-
Compound Administration: Once tumors are established, treat the mice with this compound or a vehicle control.
-
Tumor Growth Monitoring: Measure tumor volume regularly to assess the compound's anti-tumor efficacy.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to measure the level of target inhibition (e.g., by Western blot or immunohistochemistry).
Conclusion
The journey to identify and validate the biological targets of a novel compound like this compound is a multi-faceted endeavor that requires a logical and iterative approach. By combining the predictive power of in silico methods with the definitive evidence from in vitro and in vivo experiments, we can systematically unravel its mechanism of action and unlock its therapeutic potential. This guide provides a robust framework to navigate this process, ultimately paving the way for the development of new and effective medicines.
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Methodological & Application
Synthesis Protocol for 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide: A Detailed Guide for Researchers
This comprehensive application note provides a detailed protocol for the synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, a valuable heterocyclic scaffold in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The protocol herein is presented with in-depth explanations of the chemical transformations and procedural choices to ensure scientific integrity and reproducibility.
Introduction
The pyrrolo[1,2-c]imidazole core is a significant structural motif found in numerous biologically active compounds. The fusion of a pyrrolidine ring, often derived from the readily available amino acid proline, with an imidazole ring creates a rigid bicyclic system that can effectively present pharmacophoric elements in three-dimensional space. Specifically, the 5H-pyrrolo[1,2-c]imidazol-7(6H)-one scaffold has garnered interest as a potential building block for novel therapeutic agents. This document outlines a robust and logical synthetic pathway to access this compound as its hydrobromide salt, enhancing its stability and handling properties.
The synthesis is strategically designed around the key transformation of L-prolinamide, a chiral starting material, ensuring the potential for stereocontrolled synthesis of derivatives. The core of the synthetic strategy involves the construction of the imidazole ring onto the prolinamide backbone followed by an intramolecular cyclization to yield the desired bicyclic lactam.
Overall Synthetic Strategy
The synthesis of this compound is approached through a two-step process commencing with the commercially available and chiral L-prolinamide.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is divided into two primary stages: the initial condensation to form the imidazole ring precursor and the subsequent intramolecular cyclization to the target bicyclic lactam, followed by the formation of the hydrobromide salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Prolinamide | ≥98% | Commercially Available | |
| Glyoxal | 40% solution in water | Commercially Available | |
| Hydrobromic acid | 48% aqueous solution | Commercially Available | Corrosive |
| Toluene | Anhydrous | Commercially Available | Use in a fume hood |
| Isopropanol (IPA) | ACS Grade | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | Flammable |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Celite® | Commercially Available |
Step 1: Condensation of L-Prolinamide with Glyoxal
This initial step involves a condensation reaction between the primary amide of L-prolinamide and one of the aldehyde functionalities of glyoxal, followed by reaction of the secondary amine of the pyrrolidine ring with the second aldehyde group to form a cyclic intermediate. This reaction is typically performed under conditions that favor the removal of water.
Reaction Scheme:
Caption: Formation of the bicyclic core via condensation and cyclization.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-prolinamide (1 equivalent) and toluene (10 mL per gram of prolinamide).
-
Stir the suspension at room temperature.
-
Slowly add a 40% aqueous solution of glyoxal (1.1 equivalents) to the stirring suspension.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 4-6 hours, or when no more water is collected), allow the mixture to cool to room temperature.
-
The crude product, 5H-pyrrolo[1,2-c]imidazol-7(6H)-one, is often obtained as a solid precipitate or can be concentrated under reduced pressure.
Expert Insights: The azeotropic removal of water using a Dean-Stark trap is a critical step to drive the condensation and subsequent cyclization to completion. Toluene is an excellent solvent for this purpose. The reaction of glyoxal with primary amines can lead to the formation of various intermediates; however, the intramolecular nature of the second condensation with the proline nitrogen favors the formation of the desired bicyclic structure.[1]
Step 2: Purification and Hydrobromide Salt Formation
The crude 5H-pyrrolo[1,2-c]imidazol-7(6H)-one is purified, and the hydrobromide salt is then prepared to improve its crystallinity and stability.
Procedure:
-
Filter the crude solid product from the cooled toluene mixture and wash with a small amount of cold diethyl ether.
-
Alternatively, if the product is an oil after solvent removal, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Dissolve the purified 5H-pyrrolo[1,2-c]imidazol-7(6H)-one free base in a minimal amount of isopropanol.
-
To this solution, add a 48% aqueous solution of hydrobromic acid (1.05 equivalents) dropwise with stirring.
-
The hydrobromide salt will typically precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath or diethyl ether can be added as an anti-solvent.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Expert Insights: The formation of a hydrobromide salt is a standard procedure for basic nitrogen-containing compounds.[2] This not only provides a stable, solid form of the compound but can also aid in purification through crystallization. The choice of isopropanol as a solvent is based on its ability to dissolve the free base while promoting the precipitation of the resulting salt.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the protons on the pyrrolidine and imidazole rings. |
| ¹³C NMR | Resonances for the carbonyl carbon and other carbons in the bicyclic system. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the protonated free base [M+H]⁺. |
| Melting Point | A sharp melting point for the crystalline hydrobromide salt. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrobromic acid is highly corrosive and should be handled with extreme care.
-
Toluene and diethyl ether are flammable and should be kept away from ignition sources.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By starting with L-prolinamide, this method offers a straightforward entry into this important class of heterocyclic compounds. The explanations provided for the procedural choices are intended to give researchers a deeper understanding of the synthesis, allowing for potential adaptation and optimization for related derivatives.
References
- Arduengo, A. J.; Krafczyk, R.; Schmuter, R. Tetrahedron, 1999, 55, 14523.
- Irie, Y., Koga, Y., Matsumoto, T., & Matsubara, K. (2009). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry, 2009(14), 2243–2250.
- Bloomer, J. C., et al. (2017). Identification and characterisation of a salt form of Danirixin with reduced pharmacokinetic variability in patient populations. European Journal of Pharmaceutics and Biopharmaceutics, 115, 138-147.
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Application Note: In Vitro Efficacy Profiling of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[1,2-c]imidazol-7(6H)-one scaffold is an N-heterocyclic structure of significant interest in medicinal chemistry, with derivatives showing promise in oncology and other therapeutic areas.[1][2] This document provides a comprehensive guide for the in vitro evaluation of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. We present a structured workflow, from initial compound handling to primary cytotoxicity screening and subsequent mechanistic pathway analysis. The protocols herein are designed to be self-validating through the inclusion of essential controls, ensuring data integrity and reproducibility. This guide explains the causality behind experimental choices, offering field-proven insights to empower researchers in their drug discovery efforts.
Introduction and Compound Characteristics
The pyrrolo-imidazole core is a privileged scaffold found in various biologically active molecules. Recent studies have highlighted the anti-proliferative and cytotoxic potential of related structures against various cancer cell lines, such as renal cell carcinoma and colon cancer.[1][2] Some derivatives have been identified as potent inhibitors of key cellular targets like WDR5, a crucial protein in chromatin regulation, suggesting a potential mechanism for their anticancer activity.[3]
This guide focuses on the hydrobromide salt form of a 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one derivative. The use of a salt form, such as hydrobromide, is a common pharmaceutical strategy to improve the aqueous solubility and dissolution rate of a parent compound, which can be critical for achieving reliable results in aqueous in vitro assay environments.[4][5] However, the stability of the salt in physiological buffers must be considered, as disproportionation back to the less soluble free base can occur.[6] Therefore, proper compound handling and solution preparation are paramount.
Overall Experimental Workflow
A logical, phased approach is recommended to characterize the in vitro activity of the compound. The workflow begins with assessing its general cytotoxic effect and progresses toward understanding its mechanism of action.
Caption: Overall workflow for in vitro characterization.
Phase 1: Compound Preparation Protocol
Rationale: The hydrobromide salt form is expected to have enhanced aqueous solubility over the free base.[5] However, using a non-aqueous, polar solvent like Dimethyl Sulfoxide (DMSO) for the primary stock solution is standard practice to ensure complete dissolution and stability, minimizing variability.
Protocol 3.1: Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication step can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Phase 2: Cell Viability & Cytotoxicity Screening
Rationale: The initial goal is to determine if the compound affects cell viability and to quantify its potency (IC50). The Sulforhodamine B (SRB) assay is a robust choice. It measures total cellular protein content, making it less susceptible to artifacts from compounds that alter cellular metabolism without inducing cell death, a potential issue with tetrazolium-based assays (MTT, WST-1).[1]
Protocol 4.1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete culture medium. A typical final concentration range would be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation:
-
Gently remove the treatment medium.
-
Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Post-Stain Wash: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis and Presentation
The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the IC50 value.
| Compound Concentration (µM) | Absorbance (510 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control (0) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.05 | 84.0% |
| 10 | 0.65 | 52.0% |
| 30 | 0.20 | 16.0% |
| 100 | 0.11 | 8.8% |
| (Table represents example data for illustrative purposes) |
Phase 3: Mechanistic Investigation via Western Blot
Rationale: If the compound demonstrates significant cytotoxicity, the next logical step is to investigate its effect on key cellular signaling pathways. Western blotting is a cornerstone technique for this purpose, allowing for the detection and semi-quantification of specific proteins.[7] Based on literature for related compounds, one might investigate pathways involved in cell cycle control, apoptosis, or specific targets like the WDR5 pathway.[2][3]
Caption: Standard workflow for Western Blot analysis.
Protocol 5.1: Western Blotting for Pathway Analysis
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at relevant concentrations (e.g., its calculated IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, cleaved Caspase-3, β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometric analysis can be performed to semi-quantify changes in protein levels.
Concluding Remarks
This application note provides a foundational framework for the in vitro characterization of this compound. The described workflow, from cytotoxicity screening to mechanistic analysis, enables a comprehensive initial assessment of the compound's biological activity. Positive results from these assays would justify further investigation into more specific mechanisms, such as cell cycle analysis by flow cytometry, dedicated apoptosis assays (e.g., Annexin V staining), or direct biochemical assays against hypothesized molecular targets like specific kinases or protein-protein interactions.[8][9]
References
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F.S. Carvalho, et al. (2020). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistrySelect. Available at: [Link]
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protocols.io. (2023). In vitro kinase assay. Available at: [Link]
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S. Ramesh, et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
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J.D. Majer, et al. (2019). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. ACS Medicinal Chemistry Letters. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. In PMC. Available at: [Link]
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S. Ramesh, et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids- influence on in-vitro dissolution behavior and food effect. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. Available at: [Link]
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Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]
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A.K. Tiwari, et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]
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M.J. Vensel-Rundo, et al. (2009). 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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S. Kumar, et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. Available at: [Link]
-
Y. Wang, et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS One. Available at: [Link]
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F.S. Carvalho, et al. (2020). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistrySelect. Available at: [Link]
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Creative Biolabs. (n.d.). Western Blot Protocol. Available at: [Link]
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V.V. Dotsenko, et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals (Basel). Available at: [Link]
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H. He, et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical oral suspension formulation. Journal of Drug Delivery Science and Technology. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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A. Salerno, et al. (2023). Discovery of SI 1/20 and SI 1/22 as Mutual Prodrugs of 5-Fluorouracil and Imidazole-Based Heme Oxygenase 1 Inhibitor with Improved Cytotoxicity in DU145 Prostate Cancer Cells. ChemMedChem. Available at: [Link]
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D. Vroemans, et al. (2014). Pyrrolo[1,2-α][1][4]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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S.W. Djuric, et al. (2015). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Characterizing Novel Pyrroloimidazole Derivatives in Cell Culture: A General Protocol and Application Guide
Introduction: Navigating the Uncharted Territory of Novel Compounds
The exploration of novel chemical entities is a cornerstone of drug discovery and basic scientific research. The compound 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide represents a specific, yet largely uncharacterized, member of the broader pyrroloimidazole family. A thorough review of the current scientific literature reveals a lack of specific data on the biological activity and cell culture applications of this particular molecule.
This guide, therefore, is designed to serve as a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of this compound or any other novel pyrroloimidazole derivative. By leveraging established methodologies and drawing insights from structurally related compounds, we present a logical, step-by-step approach to elucidate the bioactivity of such molecules in a cell culture setting.
The pyrrole and pyrroloimidazole scaffolds are privileged structures in medicinal chemistry, known to be components of a wide array of biologically active compounds.[1] Derivatives have been reported to possess antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, making this a promising class of molecules for further investigation.[2][3][4] This document provides the foundational protocols to begin that investigation.
Part 1: Initial Compound Handling and Preparation
The first critical step in any in vitro study is the proper preparation of the test compound. As this compound is a hydrobromide salt, specific considerations for its dissolution and stability are paramount for reproducible results.
Rationale for Solvent Selection
Hydrochloride and hydrobromide salts are frequently used in pharmaceuticals to enhance the solubility and stability of a parent molecule.[5][6] While many are readily soluble in aqueous solutions, the specific properties of the parent compound dictate the optimal solvent.
-
Primary Solvent: Sterile, nuclease-free water or phosphate-buffered saline (PBS) should be the first choice for creating a high-concentration stock solution.
-
Secondary Solvents: If solubility in aqueous buffers is limited, Dimethyl Sulfoxide (DMSO) is the most common alternative. It is crucial to use a high grade of DMSO (cell culture or molecular biology grade) and to be aware of its potential cellular effects. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, as higher concentrations can induce cytotoxicity or differentiation in some cell types.
Protocol for Stock Solution Preparation
-
Aseptic Technique: All steps must be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.
-
Weight Measurement: Accurately weigh a small amount of this compound.
-
Initial Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM). This high concentration minimizes the volume of solvent added to the cell culture medium.
-
Solubilization: Vortex thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the compound is completely dissolved before proceeding.
-
Sterilization: If the solvent is not DMSO (which is considered self-sterilizing), the stock solution should be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Part 2: Foundational Experiment - In Vitro Cytotoxicity Profiling
Before investigating any specific biological activity, it is essential to determine the compound's effect on cell viability and establish a working concentration range. A dose-response cytotoxicity assay is the standard method for this.[7][8][9] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, indicating the concentration at which the compound reduces cell viability by 50%.
The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.
Detailed Protocol for Cytotoxicity Screening
-
Cell Line Selection and Seeding:
-
Choose a panel of relevant cell lines. For initial screening, a common cancer cell line (e.g., HeLa, A549, or MCF-7) and a non-cancerous cell line (e.g., HEK-293 or fibroblasts) are recommended to assess for cancer-specific cytotoxicity.
-
Culture the chosen cells to ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A wide concentration range is recommended for the initial screen.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the appropriate wells.
-
Include "vehicle control" wells (containing the same concentration of the solvent, e.g., DMSO, as the highest concentration of the compound) and "untreated control" wells (containing only fresh medium).
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the cytotoxicity assay should be summarized in a table and a dose-response curve.
| Parameter | Description | Example Value |
| Cell Line | The biological system used for the assay. | A549 (Human Lung Carcinoma) |
| Incubation Time | The duration of compound exposure. | 48 hours |
| IC50 Value | The concentration of the compound that inhibits 50% of cell viability. | 25 µM |
| Therapeutic Index (TI) | A ratio that compares the toxic dose to the effective dose. A higher TI is desirable. | Varies (requires efficacy data) |
Part 3: Experimental and Logical Workflow Visualization
A systematic approach is crucial when characterizing a novel compound. The following diagrams illustrate a general workflow and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.
Caption: General workflow for characterizing a novel compound.
Caption: Hypothetical signaling pathways for a pyrroloimidazole derivative.
Part 4: Secondary Assays and Mechanistic Studies
Once a safe and effective concentration range has been established, researchers can proceed to more specific functional assays. The choice of these assays should be guided by the known biological activities of structurally similar compounds.
-
Anticancer Activity: For compounds showing selective cytotoxicity towards cancer cells, further investigation into their antiproliferative and apoptotic effects is warranted.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Apoptosis Assays: Methods such as Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death, providing insights into the mechanism of cytotoxicity.
-
-
Anti-inflammatory Activity: Given that some pyrrole derivatives exhibit anti-inflammatory properties, it would be logical to screen for such effects.[3]
-
Nitric Oxide (NO) Production Assay: In a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), the production of NO can be measured using the Griess reagent. A reduction in NO levels in the presence of the compound would indicate anti-inflammatory activity.
-
-
Antioxidant Activity:
-
Cellular ROS Assay: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA. A decrease in ROS levels in cells challenged with an oxidative stressor would suggest antioxidant properties.
-
Conclusion and Future Directions
The provided application notes and protocols offer a robust starting point for the in vitro characterization of this compound and other novel pyrroloimidazole derivatives. By systematically determining the cytotoxic profile and then screening for a range of potential biological activities, researchers can efficiently and effectively elucidate the compound's function. Positive results from these initial cell-based assays will pave the way for more in-depth mechanistic studies, such as Western blotting to probe signaling pathways, quantitative PCR to analyze gene expression, and advanced proteomics to identify specific molecular targets. This structured approach ensures scientific rigor and maximizes the potential for discovering new therapeutic agents and research tools.
References
-
Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available at: [Link]
-
Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. Available at: [Link]
-
Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. ResearchGate. Available at: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]
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Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Available at: [Link]
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Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Institutes of Health. Available at: [Link]
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Available at: [Link]
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Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. ACS Publications. Available at: [Link]
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The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
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Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. National Institutes of Health. Available at: [Link]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]
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Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. National Institutes of Health. Available at: [Link]
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Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. National Institutes of Health. Available at: [Link]
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Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. Available at: [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. University of South Florida. Available at: [Link]
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How do I calculate from in vivo or patient drug concentration the corresponding in vitro drug concentration?. ResearchGate. Available at: [Link]
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Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Royal Society of Chemistry. Available at: [Link]
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Salt formation of cabozantinib with hydrochloric and hydrobromic acids- influence on in-vitro dissolution behavior and food effect. ResearchGate. Available at: [Link]
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Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. National Institutes of Health. Available at: [Link]
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Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives. PubMed. Available at: [Link]
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Application Note & Protocols: A Framework for Characterizing 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini
Introduction: The Rationale for Investigation
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued target classes in drug discovery. The pyrroloimidazole scaffold and its derivatives have emerged as a promising structural motif for the development of novel kinase inhibitors. Published research indicates that various substituted pyrrolo[1,2-a]quinoxaline and 7H-pyrrolo[2,3-d]pyrimidine derivatives, which share structural similarities with the pyrroloimidazole core, exhibit potent inhibitory activity against a range of kinases, including Casein Kinase 2 (CK2), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3]
This document concerns 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide . While specific biological data for this exact compound is not extensively available in the public domain, its structural foundation provides a strong rationale for its investigation as a potential kinase inhibitor.
The purpose of this guide is not to report pre-existing data, but to provide a comprehensive experimental framework for any researcher seeking to characterize the bioactivity of this molecule. We present detailed, field-proven protocols to:
-
Determine its in vitro inhibitory potency against a kinase of interest.
-
Assess its impact on cell viability and proliferation in a cellular context.
-
Validate its on-target effect by monitoring substrate phosphorylation.
By following these protocols, researchers can systematically evaluate the potential of this compound as a novel kinase inhibitor.
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
The vast majority of small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.[2][4][5] This ATP-binding pocket represents a structurally conserved vulnerability across the kinome. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the transfer of a phosphate group to the kinase's substrate and effectively halting the downstream signaling cascade.[4][6]
We hypothesize that this compound, if active, will operate via this mechanism. Its relatively small, heterocyclic structure is well-suited to fit within the ATP-binding cleft of various kinases.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO. Then, dilute these further into the kinase assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., ≤1%).
-
Kinase Reaction Buffer: Use a buffer recommended for the specific kinase under investigation (a typical buffer is 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme/Substrate Mix: Prepare a solution containing the recombinant kinase and its specific substrate in kinase reaction buffer. The optimal concentration of each must be determined empirically to ensure the reaction is in the linear range.
-
ATP Solution: Prepare an ATP solution in kinase reaction buffer at a concentration that is 2x the desired final Kₘ concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 2.5 µL of the Enzyme/Substrate mix to all wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent . Incubate for 40 minutes at room temperature. [7] * Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. [7] * Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from vehicle-only wells as 100% activity and the signal from "no enzyme" or "potent inhibitor" control wells as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell Viability Assessment (GI₅₀ Determination) using MTT Assay
This assay determines the compound's effect on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells. [1] Step-by-Step Methodology:
-
Cell Seeding:
-
Select a cancer cell line where the target kinase is known to be a key driver of proliferation.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [8]
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the compound or vehicle control.
-
Incubate for 72 hours (or a time course of 24, 48, 72h) at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. [9] * Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. [10] * Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Normalize the data to vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: On-Target Cellular Activity via Western Blot
This protocol confirms that the compound inhibits the target kinase inside the cell by measuring the phosphorylation status of a known downstream substrate.
Causality Behind Choices:
-
Phosphatase Inhibitors: It is absolutely critical to add phosphatase inhibitors to the lysis buffer. Once the cell is lysed, endogenous phosphatases will rapidly remove phosphate groups, potentially erasing the effect you are trying to measure. [11]* Blocking Agent: Use Bovine Serum Albumin (BSA) instead of non-fat milk for blocking. Milk contains casein, a phosphoprotein, which can be recognized by phospho-specific antibodies and cause high background noise. [11] Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for an optimized time (e.g., 1-4 hours). Include a vehicle control.
-
If the pathway requires stimulation, add the appropriate growth factor or stimulus for the final 15-30 minutes of treatment.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . [12] * Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate, diluted in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.
-
-
Data Analysis:
-
To confirm equal protein loading, the same blot can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.
-
Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms on-target kinase inhibition.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
| Parameter | Assay | Target/Cell Line | Result (Hypothetical) | Interpretation |
| IC₅₀ | ADP-Glo™ | Recombinant Kinase X | 150 nM | Biochemical Potency: The compound directly inhibits the isolated enzyme with nanomolar potency. |
| GI₅₀ | MTT Assay | Cancer Cell Line Y | 1.2 µM | Cellular Potency: The compound inhibits cell growth. The ~8-fold shift from IC₅₀ suggests good cell permeability and engagement of the target in a cellular environment. |
Interpretation Insights:
-
Biochemical vs. Cellular Potency: A large discrepancy (>10-50 fold) between the IC₅₀ and GI₅₀ might indicate poor cell permeability, compound efflux from the cell, or compound instability in media. [13]* Western Blot Confirmation: A dose-dependent reduction in substrate phosphorylation that correlates with the GI₅₀ value provides strong evidence that the observed anti-proliferative effect is due to the inhibition of the intended target kinase.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High IC₅₀ in biochemical assay but low GI₅₀ in cellular assay. | The compound may have off-target effects in cells that contribute to toxicity. The in vitro assay conditions may not be optimal (e.g., ATP concentration too high). | Perform a broad kinase panel screen to identify off-target activities. [14]Re-run the biochemical assay with ATP at its Kₘ value. [15] |
| No inhibition seen in the Western blot despite a low GI₅₀. | The observed cytotoxicity is off-target. The chosen time point for analysis is incorrect (pathway signaling may be transient). The antibody quality is poor. | Validate the phenotype with a structurally unrelated inhibitor targeting the same kinase. [13]Perform a time-course experiment (e.g., 15 min, 1h, 4h, 24h). Validate the phospho-antibody with positive and negative controls. [13] |
| High variability between replicate wells. | Inaccurate pipetting. Cell plating is uneven. Compound precipitation at high concentrations. | Use calibrated multichannel pipettes. Ensure a single-cell suspension before plating. Check the solubility of the compound in the final assay medium. |
| High background in Western blot for phospho-proteins. | Blocking with milk instead of BSA. Phosphatase activity during sample prep. Insufficient washing. | Always use 5% BSA in TBST for blocking with phospho-antibodies. Ensure fresh phosphatase inhibitors are in the lysis buffer and keep samples cold. Increase the number and duration of TBST washes. |
References
-
Protein Kinase Inhibitor - Massive Bio. (2026). Massive Bio. [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. (2013). PubMed. [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). PubMed Central. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. (2021). PubMed. [Link]
-
How Do Tyrosine Kinase Inhibitors Work? (2025). Oncology Support Network - YouTube. [Link]
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ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Western Blot Analysis of Phosphorylated Proteins. Wako Chemicals. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
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- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
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- 14. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Evaluating the Anticancer Activity of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Introduction: The Therapeutic Potential of Pyrroloimidazolone Scaffolds in Oncology
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Nitrogen-containing heterocyclic compounds, particularly those with fused ring systems, have historically been a rich source of therapeutic agents due to their ability to interact with a diverse range of biological targets.[1][2] The 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one core represents a compelling scaffold for the development of new cancer therapies. While extensive research on the hydrobromide salt of this specific molecule is emerging, related structures such as imidazolylpyrrolones have demonstrated significant anticancer potential, particularly against renal cell carcinoma.[3][4] Furthermore, derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one have been shown to possess potent anti-proliferative activity in multiple cancer cell lines, inducing S-phase cell cycle arrest and apoptosis.[5]
These application notes provide a comprehensive framework for the in vitro evaluation of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide (hereafter referred to as "the compound"). The protocols outlined below are designed to be robust and reproducible, enabling researchers to assess its cytotoxic and cytostatic effects, and to begin elucidating its mechanism of action.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide | [6] |
| Molecular Formula | C₆H₇BrN₂O | [6] |
| Molecular Weight | 203.04 g/mol | [6] |
| Canonical SMILES | C1CN2C=NC=C2C1=O.Br | [6] |
Experimental Workflow for In Vitro Anticancer Evaluation
The following diagram outlines a logical workflow for the initial in vitro screening of the compound. This systematic approach ensures that each experimental stage builds upon the findings of the last, from broad cytotoxicity screening to more focused mechanistic studies.
Caption: A structured workflow for the in vitro assessment of novel anticancer compounds.
Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic/cytostatic effects of the compound and determine its half-maximal inhibitory concentration (IC50).[7]
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment.
Materials:
-
A panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous cell line (e.g., IMR90 normal human fibroblasts).
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Doxorubicin (positive control)
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Tissue of Origin | This compound IC50 (µM) [Hypothetical Data] | Doxorubicin (Positive Control) IC50 (µM) | Selectivity Index (SI) [Hypothetical Data] |
| HCT116 | Colorectal Carcinoma | 12.5 ± 1.8 | 0.9 ± 0.1 | 4.8 |
| MCF-7 | Breast Adenocarcinoma | 25.2 ± 3.1 | 1.1 ± 0.2 | 2.4 |
| A549 | Lung Carcinoma | 18.9 ± 2.5 | 1.5 ± 0.3 | 3.2 |
| IMR90 | Normal Fibroblast | 60.1 ± 5.5 | 3.5 ± 0.6 | - |
Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[9]
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the compound.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[7]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Cold PBS
Equipment:
-
Flow cytometer
-
Centrifuge
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control group.[7]
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
Putative Signaling Pathway: Induction of Apoptosis
Based on the mechanisms of action of related N-heterocyclic compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This can be investigated by examining key proteins in this pathway.
Caption: A putative intrinsic apoptosis signaling pathway induced by the compound.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway identified above.
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins. By probing for proteins like p53, Bcl-2, Bax, and cleaved Caspase-3, we can validate the activation of the intrinsic apoptotic pathway following treatment with the compound.[7]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin should be used as a loading control.
Conclusion and Future Directions
These protocols provide a foundational strategy for characterizing the anticancer properties of this compound. Positive results from these in vitro assays, such as potent IC50 values, a favorable selectivity index, and clear evidence of apoptosis induction, would strongly support further investigation. Subsequent studies could explore the compound's effects on other cellular processes like cell cycle progression and its potential in more complex models, such as 3D spheroids or in vivo xenograft models, to better predict its clinical potential.[5][9]
References
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. PMC.
- This compound. PubChem.
- Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Wiley Online Library.
- Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PMC.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
- Imidazoles as potential anticancer agents. PMC.
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Application Notes and Protocols: Antimicrobial Screening of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
<_>
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The pyrrolo[1,2-c]imidazole scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific derivative, 5H-pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide.
The protocols detailed herein are grounded in established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure robust and reproducible data generation.[7][8][9] We will delve into the primary screening assays to determine the compound's spectrum of activity and potency, specifically the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay. Furthermore, we will outline a crucial secondary assay to assess cytotoxicity, a critical parameter in the early stages of drug development.
The causality behind each experimental step is explained to provide a deeper understanding of the scientific principles at play. This guide is structured to be a self-validating system, incorporating essential quality controls to ensure the integrity of the generated data.
I. Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[10] This value, known as the Minimum Inhibitory Concentration (MIC), is a critical measure of a compound's potency.[11] Two widely accepted methods for determining MIC are the broth dilution and agar diffusion tests.[12]
Broth Microdilution Method
This technique involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.[11] The MIC is determined as the lowest concentration of the compound that prevents visible turbidity after a specified incubation period.[11] This method is quantitative and allows for the testing of multiple compounds and microbial strains simultaneously in a microplate format, making it suitable for primary screening.[11][13]
Agar Disk Diffusion Method
Also known as the Kirby-Bauer test, this method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with a microorganism.[14][15] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.[15][16] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.[14] This method is qualitative and serves as an excellent preliminary screening tool.[12]
Importance of Cytotoxicity Assessment
While evaluating the antimicrobial efficacy of a novel compound, it is equally crucial to assess its potential toxicity to mammalian cells. A compound with high antimicrobial activity but also high cytotoxicity is unlikely to be a viable therapeutic candidate. The MTT or XTT assays are colorimetric methods widely used to assess cell metabolic activity, which is an indicator of cell viability.[17][18][19] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[17]
II. Experimental Workflows
A systematic approach to antimicrobial screening is essential for generating reliable and comprehensive data. The following workflow is recommended for the evaluation of this compound.
Caption: Hypothetical mechanisms of antimicrobial action.
VI. Conclusion
This application note provides a robust framework for the initial antimicrobial screening of this compound. By following these detailed protocols, researchers can generate reliable data on the compound's spectrum of activity, potency, and preliminary safety profile. The insights gained from these studies will be instrumental in guiding further preclinical development and structure-activity relationship (SAR) studies to optimize the therapeutic potential of this promising class of compounds.
References
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Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 19, 2026, from [Link]
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Disk diffusion test. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 19, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (n.d.). American Society for Microbiology. Retrieved January 19, 2026, from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. Retrieved January 19, 2026, from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Determination of antimicrobial resistance by disk diffusion. (2022, April). FWD AMR-RefLabCap. Retrieved January 19, 2026, from [Link]
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M07-A8. (n.d.). Regulations.gov. Retrieved January 19, 2026, from [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved January 19, 2026, from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
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Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Development of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Analogs
Introduction: The Therapeutic Potential of the Pyrrolo[1,2-c]imidazole Scaffold
The 5H-pyrrolo[1,2-c]imidazol-7(6H)-one core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of heteroatoms, making it an attractive framework for designing molecules that can engage with biological targets with high specificity and affinity. Analogs of this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The development of novel analogs of 5H-pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide offers a promising avenue for the discovery of new therapeutic agents.
This guide provides a comprehensive overview of the design, synthesis, characterization, and biological evaluation of analogs based on the 5H-pyrrolo[1,2-c]imidazol-7(6H)-one scaffold. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical series.
PART 1: Analog Design and Strategy
The design of novel analogs should be guided by a clear understanding of the desired biological target and the structure-activity relationships (SAR) of existing compounds. Key strategies for analog design include:
-
Scaffold Hopping and Isosteric Replacement: Modifying the core scaffold by replacing atoms or groups with others that have similar steric and electronic properties can lead to improved potency, selectivity, or pharmacokinetic profiles.
-
Substitution at Key Positions: The pyrroloimidazolone core offers several positions for substitution. Introducing a variety of functional groups at these positions can modulate the compound's polarity, lipophilicity, and ability to form specific interactions with a biological target.
-
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design analogs that fit optimally into the active site. Molecular docking studies can predict binding modes and affinities, guiding the selection of the most promising candidates for synthesis.
-
Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds.
A critical aspect of analog design is the incorporation of diversity. By systematically varying the substituents on the pyrroloimidazolone core, a library of compounds with a wide range of physicochemical properties can be generated, increasing the probability of identifying a hit.
PART 2: Synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Analogs
The synthesis of 5H-pyrrolo[1,2-c]imidazol-7(6H)-one and its analogs can be achieved through various synthetic routes. Multicomponent reactions, such as the Joullié-Ugi three-component reaction, are particularly powerful for generating molecular diversity in a highly efficient manner.[3][4][5]
Protocol 2.1: General Procedure for the Joullié-Ugi Three-Component Reaction
The Joullié-Ugi three-component reaction (JU-3CR) is a versatile method for the synthesis of nitrogen-containing heterocycles.[3][4] This reaction involves the condensation of a cyclic imine, a carboxylic acid, and an isocyanide to yield a complex product in a single step. The use of a cyclic imine precursor to the pyrroloimidazolone core allows for the rapid generation of a library of analogs by varying the carboxylic acid and isocyanide components.
Reagents and Materials:
-
Appropriate cyclic imine precursor (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole)
-
A diverse set of carboxylic acids
-
A diverse set of isocyanides
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cyclic imine (1.0 eq).
-
Dissolve the imine in the chosen anhydrous solvent.
-
Add the carboxylic acid (1.0-1.2 eq) to the solution and stir.
-
If using a catalyst, add the Lewis acid (e.g., 25 mol% ZnCl₂) at this stage.[4]
-
Add the isocyanide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired analog.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the isocyanide and other reactive intermediates.
-
Inert Atmosphere: Prevents oxidation of sensitive reagents.
-
Catalyst: A Lewis acid can activate the imine towards nucleophilic attack, potentially accelerating the reaction and improving yields.[3][4]
Protocol 2.2: Synthesis of the Core Scaffold: 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
A key precursor for many pyrroloimidazolone analogs is the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. The following protocol is adapted from a literature procedure for its synthesis.[7]
Reagents and Materials:
-
4-Chlorobutyronitrile
-
Methanol
-
Anhydrous ether
-
Hydrogen chloride gas
-
Aminoacetaldehyde dimethyl acetal
-
Triethylamine
-
Dichloromethane
-
Formic acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Step-by-Step Protocol:
Step 1: Formation of the Imidate
-
In a well-ventilated fume hood, dissolve 4-chlorobutyronitrile (1.0 eq) and methanol (1.05 eq) in anhydrous ether.
-
Bubble hydrogen chloride gas through the solution at room temperature until saturation.
-
Stir the reaction mixture for 24 hours, during which a white precipitate will form.
-
Collect the precipitate by filtration, wash with ether, and dry under vacuum to afford the imidate.
Step 2: Formation of the Amidine Intermediate
-
To a solution of the imidate (1.0 eq) in dichloromethane, add aminoacetaldehyde dimethyl acetal (1.0 eq) and triethylamine (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) for 2 hours.
-
After cooling, concentrate the mixture under vacuum to obtain the crude amidine intermediate.
Step 3: Cyclization to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
-
Stir the crude amidine in formic acid at 80 °C for 20 hours.
-
Cool the reaction mixture and carefully neutralize by adding solid sodium bicarbonate until the pH reaches approximately 10.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation to obtain pure 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Causality Behind Experimental Choices:
-
HCl Gas: The Pinner reaction in Step 1 requires acidic conditions to form the imidate hydrochloride salt.
-
Triethylamine: Acts as a base in Step 2 to neutralize the HCl salt of the imidate and to facilitate the condensation with the amine.
-
Formic Acid: Serves as both the solvent and the acid catalyst for the cyclization and dehydration in Step 3.
PART 3: Analytical Characterization
Unambiguous structural confirmation of the synthesized analogs is crucial. A combination of spectroscopic techniques should be employed.
Protocol 3.1: Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Typical spectra for pyrrolo[1,2-c]imidazole derivatives show characteristic signals for the aromatic and aliphatic protons.[7][8]
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carbonyl carbon of the lactam typically appears as a downfield signal.[8][9]
-
2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule, especially for complex structures.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
-
LC-MS: Couples liquid chromatography with mass spectrometry, allowing for the analysis of reaction mixtures and the purification of compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the synthesized compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is commonly employed.
-
Table 1: Physicochemical and Spectroscopic Data for the Core Scaffold
| Property | Value | Source |
| IUPAC Name | 5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide | [10] |
| Molecular Formula | C₆H₇BrN₂O | [10] |
| Molecular Weight | 203.04 g/mol | [10] |
| CAS Number | 272438-84-3 | [10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 12.51 (s, 1H), 11.60 (s, 1H), 4.26 (s, 3H), 3.57 (t, J = 6.1 Hz, 2H), 2.92 (t, J = 6.6 Hz, 2H), 2.19 (q, J = 6.3 Hz, 2H) (for a related imidate precursor) | [7] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Characteristic signals for related imidazolylpyrrolone structures include peaks around δ 162 (C=O) and in the aromatic region. | [8] |
PART 4: Biological Evaluation
The biological evaluation of the synthesized analogs is essential to identify promising lead compounds. A tiered screening approach is often employed, starting with primary assays to identify active compounds, followed by secondary assays to characterize their potency, selectivity, and mechanism of action.
Protocol 4.1: General Enzyme Inhibition Assay
Many pyrroloimidazolone analogs are being investigated as enzyme inhibitors.[11][12] The following is a general protocol for an in vitro enzyme inhibition assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized analogs (dissolved in DMSO)
-
Assay buffer
-
96- or 384-well microplates
-
Plate reader (e.g., spectrophotometer, fluorometer, or luminometer)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each analog in DMSO (e.g., 10 mM). Create a dilution series of each compound in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the target enzyme, and the test compound or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Signal Detection: Measure the product formation or substrate depletion over time using the plate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Causality Behind Experimental Choices:
-
DMSO as Solvent: DMSO is a common solvent for organic compounds and is generally well-tolerated by most enzymes at low concentrations.
-
Vehicle Control: Essential to ensure that the observed effects are due to the compound and not the solvent.
-
IC₅₀ Determination: Provides a quantitative measure of the compound's potency.
Visualizations
Diagram 1: Synthetic Workflow for Analog Development
Caption: A typical workflow for the design, synthesis, and evaluation of novel analogs.
Diagram 2: Generalized Joullié-Ugi Three-Component Reaction
Caption: Schematic of the Joullié-Ugi three-component reaction for analog synthesis.
PART 5: Safety and Handling
All experimental work should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Hydrobromide Salts: Handle in a fume hood to avoid inhalation of fine powders.
-
Organic Solvents: Many organic solvents are flammable and/or toxic. Avoid open flames and ensure adequate ventilation.
-
Reagents: Consult the Safety Data Sheet (SDS) for each reagent before use to be aware of specific hazards and handling precautions.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
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Borges, N. M. M., et al. (2022). Discovery of new pyrrolo[1,2-c]quinazoline derivatives as Plasmodium falciparum inhibitors: Design, synthesis and antiplasmodial activity. Proceedings of the Brazilian Symposium on Medicinal Chemistry. [Link]
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Abdel-Ghani, T. M., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][10][13]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Abo-Elela, M. O., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules. [Link]
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Hafez, H. N., et al. (2020). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. RSC Advances. [Link]
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Application Notes and Protocols for the Investigation of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental investigation of the novel heterocyclic compound, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide (PIH). Due to the limited availability of published data on this specific molecule, this guide establishes a foundational framework by integrating established methodologies for the broader class of pyrroloimidazole and N-heterocyclic compounds.[1][2] The protocols herein detail the essential steps for physicochemical characterization, analytical quantification, and preliminary biological screening. The overarching goal is to equip researchers with a robust, scientifically-grounded starting point for evaluating PIH's potential as a therapeutic agent.
Introduction and Rationale
Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The pyrrolo[1,2-c]imidazole nucleus is an intriguing bicyclic system that merges the structural features of pyrrole and imidazole rings. This fusion can impart unique electronic and steric properties, making its derivatives promising candidates for drug discovery programs.[3] Derivatives of the related pyrrolo[1,2-a]imidazole scaffold have been investigated for a range of biological activities, including nootropic and α1A-adrenergic receptor agonist effects, highlighting the therapeutic potential of this chemical space.[3]
This compound (PIH) is a specific salt form of a pyrroloimidazole derivative.[4] The hydrobromide salt form is often utilized to improve the solubility and stability of a parent compound. The protocols in this guide are designed to be hypothesis-driven, focusing on the characterization and screening of PIH for potential anticancer or antimicrobial activities, which are common targets for novel N-heterocyclic agents.[5][6][7][8]
Physicochemical and Structural Characterization
A precise understanding of the compound's physical and chemical properties is a mandatory prerequisite for all subsequent biological and analytical studies.
2.1. Compound Profile
The fundamental properties of PIH, based on available data, are summarized below.[4]
| Property | Value | Source |
| IUPAC Name | 5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide | PubChem[4] |
| Molecular Formula | C₆H₇BrN₂O | PubChem[4] |
| Molecular Weight | 203.04 g/mol | PubChem[4] |
| CAS Number | 272438-84-3 | PubChem[4] |
| Parent Compound | 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one (CID: 11170960) | PubChem[4] |
2.2. Protocol: Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for the unambiguous structural confirmation of organic molecules.[9][10] This protocol outlines the standard experiments for confirming the identity and purity of a newly synthesized or acquired batch of PIH.
Rationale: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide comprehensive data on the chemical environment of each atom and their connectivity, allowing for complete structural assignment.[11][12][13]
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of PIH and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is a common choice for polar, salt-like compounds) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.[9]
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (e.g., using a ¹H-¹³C HSQC experiment for sensitivity). This reveals the number of unique carbon environments.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify proton-proton (¹H-¹H) spin coupling networks, which helps in assigning protons on adjacent carbons.
-
2D HSQC/HMBC Acquisition:
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded proton and carbon atoms.
-
Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[11]
-
-
Data Analysis: Integrate the spectra to deduce the complete chemical structure, confirming the pyrrolo[1,2-c]imidazol-7-one core and the presence of all expected atoms. Compare the observed spectra with predicted spectra if available.
Safety, Handling, and Storage
3.1. Hazard Identification As a novel hydrobromide salt of a heterocyclic compound, PIH should be handled with care.[14] While specific toxicity data is unavailable, related compounds and hydrobromide salts, in general, can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15][16][17]
3.2. Handling and Personal Protective Equipment (PPE)
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[19]
-
Avoid generating dust. If handling a powder, use appropriate tools and techniques to minimize aerosolization.[15]
-
In case of accidental contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[16]
3.3. Storage
-
Store PIH in a tightly sealed container to protect it from moisture and light.[16][19]
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][18]
Analytical Methodologies
Developing a robust analytical method is critical for quantifying the compound in various matrices, assessing its purity, and monitoring its stability. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[20][21][22][23]
4.1. Protocol: Purity Assessment and Quantification by RP-HPLC-MS
This protocol describes a general-purpose reverse-phase (RP) HPLC method coupled with a mass spectrometer for the analysis of PIH.
Rationale: RP-HPLC separates compounds based on their hydrophobicity. Coupling it with a mass spectrometer allows for simultaneous quantification (from the HPLC detector signal) and identity confirmation (from the mass-to-charge ratio).[22][24] Electrospray ionization (ESI) is typically effective for polar, nitrogen-containing heterocycles.[22]
Instrumentation & Materials:
-
HPLC system with a UV/Vis or DAD detector
-
Mass Spectrometer (e.g., single quadrupole or TOF) with an ESI source
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
PIH reference standard
-
HPLC-grade solvents
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PIH in culture medium from the 10 mM stock. Typical final concentrations for screening might range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different PIH concentrations. Include wells with vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%) and untreated controls (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the log of the PIH concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of PIH that inhibits 50% of cell viability.
-
Conclusion
This document provides a foundational set of protocols for the initial investigation of this compound. By following these guidelines for structural verification, analytical quantification, and preliminary biological screening, researchers can generate the reliable and reproducible data necessary to evaluate the compound's potential and guide future drug development efforts. The causality-driven explanations and step-by-step instructions are designed to ensure scientific integrity and facilitate the successful execution of these essential experiments.
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Application Notes and Protocols for the Pharmacokinetic Characterization of Pyrroloimidazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroloimidazolone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, particularly as potent kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[1][2] The successful progression of these promising molecules from discovery to clinical candidates is critically dependent on a thorough understanding of their pharmacokinetic (PK) properties. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). An optimal ADME profile is essential for achieving desired therapeutic efficacy and safety.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the pharmacokinetic properties of pyrroloimidazolone derivatives. It offers detailed, field-proven protocols for key in vitro and in vivo assays, explains the causality behind experimental choices, and provides a framework for interpreting the generated data. The aim is to equip researchers with the necessary tools to make informed decisions in the lead optimization process and to select candidates with a higher probability of clinical success.
Understanding the ADME Profile of Pyrroloimidazolone Derivatives
The journey of a drug through the body is governed by its ADME properties, which are intrinsically linked to its physicochemical characteristics.
Physicochemical Properties Influencing ADME
Key physicochemical properties such as lipophilicity (logP), molecular weight (MW), hydrogen bond donors and acceptors, and topological polar surface area (TPSA) play a pivotal role in a compound's ADME profile.[3][4][5] For instance, a well-balanced lipophilicity is crucial for membrane permeability and aqueous solubility, which in turn affects absorption.
Absorption
For orally administered drugs, absorption from the gastrointestinal tract into the systemic circulation is the first critical step. The bioavailability of a compound is a measure of the fraction of the administered dose that reaches the systemic circulation. Poor aqueous solubility and low membrane permeability are common challenges that can limit the oral absorption of pyrroloimidazolone derivatives.
Distribution
Once absorbed, a drug distributes throughout the body via the bloodstream. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific tissues. Highly protein-bound drugs have a lower volume of distribution and may exhibit reduced efficacy as only the unbound fraction is pharmacologically active.
Metabolism
The metabolic transformation of a drug, primarily in the liver, is a key determinant of its duration of action and potential for drug-drug interactions.
-
Role of Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast number of drugs.[6][7][8][9] For pyrroloimidazolone derivatives, it is crucial to identify the specific CYP isoforms involved in their metabolism to predict potential drug-drug interactions.
-
Potential Metabolic Pathways: Based on related heterocyclic structures like pyrazolo[3,4-d]pyrimidines, potential metabolic pathways for pyrroloimidazolone derivatives may include oxidation, dechlorination, and cleavage of substituent groups.[10]
-
Metabolic Stability: This is a critical parameter that reflects a compound's susceptibility to metabolism. High metabolic instability can lead to rapid clearance and poor bioavailability.
Excretion
The final step in the pharmacokinetic process is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The route and rate of excretion determine the drug's half-life and dosing frequency.
Caption: General ADME pathway of an orally administered drug.
Core Protocols for In Vitro Pharmacokinetic Profiling
In vitro ADME assays are essential for the early screening and characterization of drug candidates, providing valuable data to guide lead optimization.
Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t1/2) of pyrroloimidazolone derivatives in a subcellular fraction containing a high concentration of CYP enzymes.
Materials and Reagents:
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Step-by-Step Procedure: [11][12][13]
-
Prepare Reagents: Thaw liver microsomes on ice. Prepare the NADPH regenerating system and test compound working solutions in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsome suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with IS.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis: [13]
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg of microsomal protein / mL).
Protocol: In Vitro Metabolic Stability Assessment in Hepatocytes
Objective: To evaluate the metabolic stability in a more physiologically relevant system that contains both Phase I and Phase II metabolic enzymes.
Materials and Reagents:
-
Cryopreserved hepatocytes (human, rat, mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution (in DMSO)
-
Positive control compounds
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates (collagen-coated)
-
Incubator/shaker (37°C, 5% CO2)
-
LC-MS/MS system
Step-by-Step Procedure: [14][15]
-
Cell Plating: Thaw and plate hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach.
-
Compound Addition: Prepare the test compound working solution in the culture medium and add it to the cells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Sample Processing: Quench the reaction with cold ACN with IS, centrifuge to pellet cell debris, and transfer the supernatant for LC-MS/MS analysis.
Data Analysis: [14] The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed per million cells: CLint = (0.693 / t1/2) / (number of hepatocytes in millions/mL).
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living organism.
Protocol: Rodent Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (%F).
Study Design: [16][17][18][19]
-
Animal Species: Typically male Sprague-Dawley rats or CD-1 mice.
-
Dosing Routes: Intravenous (IV) bolus and oral gavage (PO) to determine absolute bioavailability.
-
Groups: A minimum of two groups (IV and PO), with 3-4 animals per time point.
-
Time Points: Frequent sampling at early time points (e.g., 5, 15, 30 minutes) and less frequent sampling at later time points (e.g., 1, 2, 4, 8, 24 hours).
Materials and Procedures: [17][18]
-
Dosing: Acclimate animals and fast them overnight before oral dosing. Prepare the dosing formulations (e.g., in saline for IV, in a suitable vehicle like PEG400/water for PO). Administer the compound at a predetermined dose.
-
Blood Sampling: At each time point, collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: A validated LC-MS/MS method is used to quantify the concentration of the pyrroloimidazolone derivative in the plasma samples.
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Bioanalytical Methodology: LC-MS/MS Quantification
Accurate and sensitive quantification of the test compound in biological matrices is fundamental for reliable pharmacokinetic data.
Protocol: Generic LC-MS/MS Method for Pyrroloimidazolone Derivatives in Plasma
Objective: To develop a robust and validated method for the quantification of pyrroloimidazolone derivatives in plasma.
Sample Preparation: [20][21][22] Protein precipitation is a simple and common method.
-
To 50 µL of plasma, add 150 µL of cold ACN containing the internal standard.
-
Vortex to mix and precipitate the proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to elute the analyte and IS.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometric Conditions: [20][23]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and IS need to be optimized.
Method Validation: [21][22] The method should be validated for linearity, accuracy, precision, sensitivity (lower limit of quantification), selectivity, and stability according to regulatory guidelines.
Data Interpretation and Visualization
Tabulated Pharmacokinetic Data
| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | F (%) | Reference |
| BMS-204352 | Human | IV | 0.001-0.4 | - | - | - | 20 | - | [15] |
(This table should be populated with data for specific pyrroloimidazolone derivatives as it becomes available from internal or external studies.)
Conclusion
A comprehensive understanding of the pharmacokinetic properties of pyrroloimidazolone derivatives is paramount for their successful development as therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of the ADME profile of this important class of compounds. By integrating in vitro and in vivo studies with reliable bioanalytical methods, researchers can effectively identify and optimize candidates with desirable pharmacokinetic properties, ultimately increasing the likelihood of translating promising discoveries into clinically effective medicines.
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Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H-Pyrrolo[2,3 b]pyridines Inhibitors of Trypanosome Proliferation. PubMed. [Link]
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Visualized major intermolecular interactions of the pyrrole-based... ResearchGate. [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central. [Link]
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Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed. [Link]
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Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. PubMed. [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]
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Physicochemical Descriptors Related to ADME Properties. ResearchGate. [Link]
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ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]
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Cytochrome P450-activated prodrugs. PubMed Central. [Link]
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]
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Physicochemical, Pharmacokinetic/ADME and Drug Likeness properties of compounds 7a-c, 7e and 7f. ResearchGate. [Link]
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An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. PubMed Central. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
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An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study. PubMed. [Link]
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A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. [Link]
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Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. ResearchGate. [Link]
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Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. PubMed. [Link]
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- 1. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4 [pharmacia.pensoft.net]
- 8. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
Welcome to the technical support center for the synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide (CAS: 272438-84-3).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Introduction: The Synthetic Challenge
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one is a bicyclic lactam built upon the pyrroloimidazole core. Such scaffolds are of significant interest in medicinal chemistry.[3] The synthesis, while conceptually straightforward, often involves sensitive intermediates and equilibrium-driven reactions that can lead to low yields and purification difficulties. This guide provides a framework for a common synthetic approach and a detailed troubleshooting manual to address these challenges head-on.
Proposed Synthetic Pathway
A prevalent strategy for constructing the pyrrolo[1,2-c]imidazole skeleton involves the cyclization of proline-derived precursors.[3] The following two-step pathway, starting from L-prolinamide, is a logical and frequently employed route for analogous structures.
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// Edges Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate [label="Formation of amide bond"]; Intermediate -> Step2; Reagent2 -> Step2; Step2 -> Product_FreeBase [label="Ring closure"]; Product_FreeBase -> Step3; Reagent3 -> Step3; Step3 -> FinalProduct [label="Precipitation/\nCrystallization"]; } caption { label = "Fig. 1: Proposed synthetic workflow."; fontsize = 10; fontname = "Arial"; }
Troubleshooting Guide & Experimental Protocols
This section is formatted as a series of questions addressing common experimental failures. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My yield for Step 2 (Intramolecular Cyclization) is consistently low or zero. What is the likely cause?
Answer: Low yield in the cyclization step is the most common bottleneck. The reaction involves the formation of an imidazolone ring through dehydration, a process sensitive to several factors.
Causality & Explanation: The intramolecular cyclization of the N-acylprolinamide intermediate is an equilibrium-driven process that requires the efficient removal of water. Inadequate dehydration, thermal decomposition of the product, or the formation of stable side products are the primary causes of failure. The choice of dehydrating agent is critical; overly harsh conditions can lead to charring and decomposition, while overly mild conditions will not drive the reaction to completion.
Troubleshooting Steps & Protocol:
-
Verify Intermediate Purity: Ensure the N-acylprolinamide intermediate from Step 1 is pure and, most importantly, dry. Residual water will consume the dehydrating agent.
-
Optimize the Dehydrating Agent: The choice of reagent is critical.
-
Phosphorus oxychloride (POCl₃): A strong dehydrating agent. It can be effective but may require careful temperature control to prevent decomposition.
-
Trifluoroacetic Anhydride (TFAA): Often a good alternative. It reacts to form trifluoroacetic acid, which can also act as a catalyst.
-
Burgess Reagent: A milder option suitable for sensitive substrates, though it is more expensive.
-
-
Strict Temperature Control: This reaction is often exothermic.
-
Action: Add the dehydrating agent slowly at a low temperature (e.g., 0 °C or -10 °C) to control the initial reaction rate. After the addition is complete, allow the reaction to warm slowly to room temperature or gently heat as required while monitoring by TLC or LC-MS.
-
-
Inert Atmosphere: The activated intermediates can be sensitive to atmospheric moisture.
-
Action: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried before use.
-
Protocol: Intramolecular Cyclization (Step 2)
-
Dissolve the N-acylprolinamide intermediate (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane, Acetonitrile) under an Argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the dehydrating agent (e.g., TFAA, 1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After addition, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress every hour using TLC (Typical mobile phase: 10% Methanol in Dichloromethane). The product should have a higher Rf than the starting material.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x), combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
Q2: I'm observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
Answer: The formation of side products often results from incomplete reaction or alternative reaction pathways.
Causality & Explanation: Besides the unreacted starting material, a common side product is the formation of oligomers or polymers if the reaction is not truly intramolecular. Another possibility is the opening of the pyrrolidine ring under harsh acidic or basic conditions, although this is less common with modern dehydrating agents.
// Nodes Intermediate [label="N-Acylprolinamide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredPath [label="Intramolecular\nCyclization", shape=ellipse, style=solid, color="#34A853"]; SidePath [label="Intermolecular\nReaction", shape=ellipse, style=solid, color="#EA4335"]; Product [label="Desired Product", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; SideProduct [label="Oligomers/\nPolymers", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];
// Edges Intermediate -> DesiredPath [color="#34A853"]; Intermediate -> SidePath [color="#EA4335", label="High Concentration"]; DesiredPath -> Product; SidePath -> SideProduct; } caption { label = "Fig. 2: Competing reaction pathways."; fontsize = 10; fontname = "Arial"; }
Troubleshooting Steps:
-
Concentration Control: Intermolecular reactions are favored at high concentrations.
-
Action: Run the cyclization reaction under more dilute conditions (e.g., 0.05 M to 0.1 M). This favors the intramolecular pathway.
-
-
Purification: If side products are unavoidable, purification via column chromatography is necessary before proceeding to the salt formation.
-
Action: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity (e.g., to 10% Methanol in Ethyl Acetate).
-
Q3: The final hydrobromide salt does not precipitate, or it forms an oil. How can I achieve a crystalline solid?
Answer: Achieving a solid, crystalline salt depends on solvent choice, purity of the free base, and control over the crystallization process.
Causality & Explanation: The formation of an oil ("oiling out") or failure to precipitate occurs when the salt is too soluble in the chosen solvent system or when impurities inhibit the formation of a crystal lattice. The hydrobromide salt of your compound will have significantly different solubility than its free base form. The key is to dissolve the free base in a solvent where it is soluble, but the resulting salt is not.
Troubleshooting & Optimization:
| Solvent for Free Base | Anti-Solvent for Salt Precipitation | Typical Outcome & Comments |
| Isopropanol (IPA) | Diethyl Ether or MTBE | Good. Often yields a crystalline solid. Add anti-solvent slowly. |
| Dichloromethane (DCM) | Hexanes or Pentane | Fair. Risk of oiling out if DCM is not fully removed. |
| Methanol | Diethyl Ether | Use with caution. Salt may have some solubility in Methanol. |
| Ethyl Acetate | Hexanes | Good. A common and effective system. |
Protocol: Hydrobromide Salt Formation (Step 3)
-
Ensure the crude free base from Step 2 is purified by column chromatography. Impurities are a primary inhibitor of crystallization.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., Isopropanol or Ethyl Acetate).
-
Cool the solution to 0 °C.
-
Slowly add a solution of HBr (e.g., 48% aqueous HBr, or HBr in Acetic Acid, 1.05 equivalents) dropwise with vigorous stirring. Alternatively, use a pre-made solution of HBr in IPA.
-
If precipitation does not occur spontaneously, add an anti-solvent (like Diethyl Ether) dropwise until the solution becomes cloudy.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Allow the mixture to stand at a low temperature (4 °C or -20 °C) for several hours to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of the cold anti-solvent (Diethyl Ether), and dry under high vacuum.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction? A: Thin-Layer Chromatography (TLC) is effective for qualitative monitoring. For more quantitative analysis and to check for subtle impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q: Can this synthesis be scaled up? A: Yes, but with caution. The main challenge in scaling up is heat management during the cyclization step, which is often exothermic. A jacketed reactor for temperature control is recommended for scales larger than 5-10 grams. Ensure efficient stirring to maintain homogeneity.
Q: How do I confirm the structure of my final product? A: A full characterization is essential. This should include:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.
Q: My starting L-prolinamide appears wet. Can I still use it? A: No. It is critical that the starting material is completely dry. Water will interfere with both the acylation and cyclization steps. Dry the L-prolinamide under high vacuum over a desiccant like P₂O₅ before use.
References
-
ResearchGate. Synthesis of pyrrolo[1,2‐a]imidazo[1,2‐c]quinazolines using IL. Available from: [Link]
-
ResearchGate. Synthesis of pyrrolo[1,2-c]imidazoles from acylethynylpyrroles and 1-pyrrolines. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of pyrrolo[1,2-c]imidazole (38) and pyrrolo[1,2-c]thiazoles (39). Available from: [Link]
-
National Center for Biotechnology Information. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Available from: [Link]
-
ACS Publications. Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones: Access to Annulated Chiral Imidazol(in)ium Salts. Organic Letters. Available from: [Link]
-
Bentham Science. Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Available from: [Link]
-
Sci-Hub. Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Available from: [Link]
-
National Center for Biotechnology Information. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. PMC. Available from: [Link]
-
ResearchGate. (PDF) A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. Available from: [Link]
-
Semantic Scholar. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriaz. Available from: [Link]
Sources
Technical Support Center: Purification of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. As a polar, heterocyclic hydrobromide salt, this molecule presents unique purification hurdles that standard protocols may not adequately address.[1] This guide provides a logical, troubleshooting-focused framework to help you select and optimize the appropriate purification strategy.
Section 1: Initial Assessment & Purification Strategy
The first step in any purification is to assess the crude material and devise a logical plan. The hydrobromide salt form dictates that the compound is highly polar and will likely behave differently than its freebase counterpart.
Frequently Asked Questions: Getting Started
FAQ 1: My crude product is a dark, sticky oil instead of a solid. How can I handle it?
This is a common issue when residual solvents or highly soluble impurities are present. The immediate goal is to induce solidification.
Answer: The most effective initial step is trituration .
-
Causality: Trituration involves suspending the crude oil in a solvent in which your desired compound is insoluble, but the impurities are soluble. The mechanical stirring helps to wash away these impurities and often provides the necessary energy to break up the amorphous state and induce crystallization or precipitation.
-
Recommended Solvents: Start with non-polar solvents.
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
A mixture of EtOAc/Hexanes (e.g., 1:1)
-
Protocol: Trituration of Crude Oil
-
Place the crude oil in a flask with a stir bar.
-
Add a small volume of your chosen trituration solvent (e.g., 10 mL per 1 g of crude material).
-
Stir vigorously at room temperature for 30-60 minutes. If the oil begins to solidify into a powder or suspension, the process is working.
-
If solidification occurs, collect the solid by vacuum filtration.
-
Wash the solid on the filter with a small amount of fresh, cold trituration solvent.
-
Dry the solid under high vacuum to remove residual solvent.
-
Assess the purity of the resulting solid by your preferred analytical method (e.g., NMR, LC-MS) to decide if further purification is needed.
FAQ 2: I have a crude solid. What is the most straightforward purification method to try first?
For crystalline or semi-crystalline solids, especially salts, recrystallization is the most powerful and scalable purification technique.
Answer: Recrystallization should always be your first choice if feasible. It leverages differences in solubility between your product and impurities at different temperatures.
-
Causality: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but will have very low solubility for the compound at room temperature or below, allowing it to crystallize out while impurities remain in the solution (the "mother liquor"). As a hydrobromide salt, highly polar solvents are the best starting point.
Table 1: Recommended Solvent Systems for Recrystallization
| Primary Solvent | Co-Solvent (Anti-Solvent) | Rationale & Key Insights |
| Isopropanol (IPA) | Diethyl Ether (Et₂O) | IPA is often an excellent choice for dissolving polar organic salts when hot.[2] Adding Et₂O as an anti-solvent upon cooling can significantly improve recovery by crashing out the product. |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | Similar to IPA, but ethanol is slightly more polar. It may require a larger volume of anti-solvent to induce precipitation. |
| Methanol (MeOH) | Dichloromethane (DCM) | Methanol is a very strong solvent for polar salts. Use this combination with caution, as it can be difficult to achieve good crystal formation. Best for highly impure samples where you need strong solubilization. |
| Acetonitrile (MeCN) | Not Applicable | Acetonitrile can sometimes work as a single-solvent system for recrystallizing nitrogen-containing heterocyclic salts.[3] |
FAQ 3: Recrystallization failed or did not improve purity sufficiently. What is my next option?
If recrystallization is not effective, the next logical step is chromatography. The high polarity of your compound requires careful selection of the chromatographic method.
Answer: You must choose between a modified Normal-Phase (NP) Chromatography or, more likely, Reversed-Phase (RP) Chromatography . The choice depends on the behavior of your compound on a TLC plate.
-
Expertise & Causality: Standard NP silica chromatography is often problematic for basic nitrogen heterocycles. The silica surface is acidic and can bind strongly to your compound, causing irreversible adsorption, low recovery, and significant peak tailing or "streaking".[4][5] RP chromatography inverts the phase polarities and is generally better suited for polar and water-soluble compounds.
The following workflow diagram can guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Section 2: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Normal-Phase)
This method should only be used if TLC analysis shows that the compound moves off the baseline (Rf > 0.1) in a reasonably polar solvent system.
-
Trustworthiness: The key to success is neutralizing the acidic silica gel to prevent irreversible binding of your basic compound.[4]
Step-by-Step Methodology:
-
Prepare the Slurry: In a flask, add your crude solid. Add a small amount of silica gel (roughly equal in mass to your compound).
-
Dissolve and Adsorb: Add a highly polar solvent, like methanol, dropwise until the compound just dissolves. The goal is to create a solution that can be adsorbed onto the silica.
-
Dry the Slurry: Evaporate the solvent completely under reduced pressure (rotovap) until you have a dry, free-flowing powder. This is your "dry load."
-
Select the Mobile Phase: A good starting point for polar compounds is a mixture of methanol (MeOH) and dichloromethane (DCM).[6]
-
Start with 5% MeOH in DCM and gradually increase the polarity.
-
Crucially, add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase to neutralize the silica gel and prevent streaking.[4]
-
-
Pack and Run the Column: Pack a silica gel column with your chosen mobile phase (containing the basic additive). Carefully add the dry load to the top of the column. Elute the column with your mobile phase, collecting fractions and analyzing by TLC.
Protocol 2: Reversed-Phase Chromatography (RP-HPLC or Flash)
This is often the most reliable method for purifying highly polar, water-soluble salts.
-
Causality: In RP chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. Polar compounds like your hydrobromide salt have weak interactions with the stationary phase and elute early. This method is excellent for separating them from less polar impurities.[5]
Step-by-Step Methodology:
-
Prepare the Sample: Dissolve your crude material in a minimal amount of the weak eluent of your mobile phase system (e.g., water or a water/acetonitrile mixture). Ensure it is fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.
-
Select the Mobile Phase: The standard mobile phases for RP are mixtures of water and an organic solvent.
-
Solvent A: Water
-
Solvent B: Acetonitrile (MeCN) or Methanol (MeOH)
-
Modifier: To improve peak shape, add an acidic modifier to both solvents, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA). The acid ensures the compound remains protonated and behaves consistently.
-
-
Equilibrate and Run the Column:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 95:5 Water:MeCN).
-
Inject your sample.
-
Run a gradient, gradually increasing the percentage of Solvent B (e.g., from 5% to 95% over 20-30 column volumes).
-
-
Isolate the Product: Combine the pure fractions. The product will be in a water/organic solvent mixture. Remove the organic solvent via rotary evaporation. The remaining aqueous solution can then be lyophilized (freeze-dried) to yield the pure solid product.
Table 2: Comparison of Chromatographic Techniques
| Feature | Normal-Phase (Modified) | Reversed-Phase |
| Stationary Phase | Silica Gel (polar, acidic) | C18-Silica (non-polar) |
| Mobile Phase | Non-polar to polar organics (e.g., Hexane/EtOAc, DCM/MeOH) + Base | Polar (e.g., Water/Acetonitrile) + Acid |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Pros | Cheaper, uses common organic solvents | Excellent for polar/ionic compounds, high resolution, less risk of irreversible adsorption |
| Cons | Risk of streaking and low recovery for basic heterocycles[4] | Requires water-miscible solvents, product isolation requires solvent removal/lyophilization |
Section 3: Advanced Troubleshooting
FAQ 4: My compound is smearing badly on the TLC plate, even with TEA. What does this mean?
Answer: Severe smearing or tailing, even with a basic modifier, suggests that the interaction with the silica is extremely strong or that the sample is overloaded.
-
Expertise & Causality: The hydrobromide salt form makes the compound highly ionic. The protonated imidazole ring may be interacting with the silica surface via ion exchange, not just simple adsorption. This type of interaction is less effectively masked by triethylamine.
-
Solutions:
-
Switch to Alumina: Neutral or basic alumina can be a better stationary phase for highly basic compounds.
-
Abandon Normal-Phase: This is a strong indicator that you should move directly to Reversed-Phase chromatography, which avoids these acidic surface interactions altogether.
-
FAQ 5: I got my pure fractions from reversed-phase chromatography, but after lyophilization, my NMR shows a large peak for trifluoroacetic acid (TFA). How do I remove it?
Answer: This is a common artifact when using TFA as a mobile phase modifier. The acidic TFA forms a salt with your basic compound.
-
Solutions:
-
Re-dissolve and Re-lyophilize: Dissolve the sample in a small amount of water or a 1:1 water/acetonitrile mixture and lyophilize again. Repeat 2-3 times. This can sometimes remove residual TFA through sublimation.
-
Salt Exchange: Dissolve the TFA salt in a minimal amount of water. Add a small amount of HCl (e.g., 1M solution) to protonate the trifluoroacetate anion, then lyophilize. This may exchange the TFA salt for the more desirable HCl salt.
-
Use Formic Acid: In future purifications, use 0.1% formic acid as the modifier. It is much more volatile and less likely to persist after lyophilization.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Reddit r/chemistry. (2015). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Tel, T. H. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. PMC, National Center for Biotechnology Information. Retrieved from [Link]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
-
Anisimova, V. A., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. National Institutes of Health. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide Solution Stability
Welcome to the technical support guide for 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. As direct, peer-reviewed stability studies on this specific molecule are not extensively available in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and industry-standard best practices to empower you to ensure the integrity of your experiments.
Our approach is to explain the underlying chemical causality behind stability issues and to provide you with self-validating protocols to assess stability within your own experimental matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a bicyclic heterocyclic compound containing a fused pyrrolidine and imidazole ring system.[1][2] The key features influencing its stability are:
-
A Lactam (Cyclic Amide): The carbonyl group within the five-membered ring is a lactam. Lactam rings, particularly strained ones, are susceptible to hydrolysis.
-
An Imidazole Moiety: The imidazole ring is generally aromatic and relatively stable, but can be involved in acid-base equilibria and may be susceptible to oxidation.
-
A Hydrobromide Salt: The molecule is supplied as a hydrobromide salt, indicating that one of the nitrogen atoms is protonated. This enhances solubility in aqueous media and suggests the compound is most stable in a mildly acidic environment.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by four factors: pH, solvent, temperature, and light.
-
pH: This is often the most critical factor. The lactam ring is prone to hydrolysis, a reaction that is catalyzed by both acid and base. Extreme pH values (<4 or >8) are likely to significantly accelerate the degradation rate. Studies on related imidazoline structures have shown that pH has a profound effect on the rate of hydrolysis.[3]
-
Solvent: While soluble in aqueous buffers, the use of aprotic organic solvents like DMSO or DMF for stock solutions can prevent hydrolysis during long-term storage. However, the stability in these organic solvents, especially regarding oxidative pathways, should also be considered.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Solutions should be stored at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.
-
Light: Many heterocyclic compounds are susceptible to photodecomposition. It is crucial to protect solutions from light, especially UV radiation, by using amber vials or wrapping containers in aluminum foil. Standard guidelines for photostability testing, such as those from the ICH, recommend exposure to controlled light sources to assess this risk.[4][5]
Q3: What are the most probable degradation pathways?
Based on the structure, the two most likely degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The primary site of hydrolytic attack is the lactam's carbonyl carbon. This would result in the opening of the five-membered pyrrolidinone ring to form a carboxylic acid-substituted imidazole derivative. This is a common degradation route for many lactam-containing pharmaceutical compounds.
-
Oxidation: The electron-rich pyrrole and imidazole rings can be susceptible to oxidation from dissolved oxygen or other oxidizing agents in the solution. This can lead to a variety of degradation products and is often indicated by a change in solution color (e.g., yellowing or browning).
Q4: How should I prepare and store stock solutions?
For maximum stability, we recommend the following:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an anhydrous aprotic solvent such as DMSO or DMF. This minimizes the presence of water and thereby reduces the risk of hydrolysis.
-
Storage:
-
Store stock solutions at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen, accelerating degradation.
-
-
Aqueous Solution Handling:
-
Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your desired buffer.
-
If aqueous solutions must be stored, keep them at 2-8°C and use them within 24-48 hours. We strongly advise performing a preliminary stability check to confirm the compound's integrity over your experimental timeframe (see Protocol for Preliminary pH Stability Study).
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results over time. | Chemical Degradation: The compound has likely degraded in your working solution due to hydrolysis or oxidation. | 1. Prepare fresh working solutions for each experiment from a frozen, anhydrous stock.2. Verify the stability of the compound in your specific experimental buffer and at your working temperature using an HPLC time-course study.3. Ensure the pH of your final solution is within a stable range (ideally mildly acidic, e.g., pH 5-7). |
| Appearance of new peaks in HPLC, LC-MS, or NMR analysis. | Degradation Products: The new peaks correspond to degradants, most likely from hydrolysis or oxidation. | 1. Characterize the new peaks using mass spectrometry to identify potential structures (e.g., look for a mass increase of 18 Da, corresponding to water addition from hydrolysis).2. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can then serve as markers for instability in your experiments. |
| Solution changes color (e.g., turns yellow/brown) or a precipitate forms. | Oxidation or Polymerization: Color change often indicates oxidation. Precipitation may occur if the degradant is less soluble than the parent compound or if the compound itself is unstable at the working concentration and buffer conditions. | 1. De-gas your buffers to remove dissolved oxygen before preparing solutions.2. Consider adding a small amount of an antioxidant (use with caution, as it may interfere with your assay).3. Ensure complete dissolution and check for precipitation at the working concentration. If solubility is an issue, you may need to adjust the pH or add a co-solvent. |
Visualizations & Workflows
Key Factors in Solution Stability
The following diagram illustrates the interplay of factors that can lead to the degradation of this compound.
Caption: Factors influencing compound stability.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols for Self-Validation
Protocol 1: Preliminary pH Stability Study
This protocol allows you to quickly assess the stability of your compound in different aqueous buffers.
-
Prepare Buffers: Prepare a set of buffers with varying pH values (e.g., pH 4.0, 6.0, 7.4, 8.0).
-
Prepare Solutions: Dilute your DMSO stock of this compound into each buffer to your typical working concentration. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot from each solution and analyze it via a stability-indicating HPLC method (e.g., a gradient C18 method). This will be your baseline (100% purity).
-
Incubate: Store the remaining solutions under your standard experimental conditions (e.g., 25°C or 37°C), protected from light.
-
Subsequent Time Points: Take aliquots at various time points (e.g., 2, 4, 8, 24 hours). Analyze them by HPLC.
-
Analyze Data: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each pH. This will give you a clear indication of the pH range in which your compound is most stable.
Protocol 2: Forced Degradation Study
This study intentionally degrades the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Prepare Samples: Prepare separate solutions of the compound in:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% Hydrogen Peroxide (Oxidation)
-
-
Incubate: Gently heat the samples (e.g., 60°C) for several hours until approximately 10-20% degradation of the parent compound is observed by HPLC. A room temperature sample should be run in parallel.
-
Photostability: Expose a solid sample and a solution sample to a controlled light source providing illumination of not less than 1.2 million lux hours and 200 watt hours/square meter, as recommended by ICH guidelines.[4][5] Keep a control sample protected from light.
-
Analyze: Analyze all stressed samples and controls using an HPLC-UV/MS system.
-
Evaluation:
-
Confirm that your HPLC method can separate the degradation peaks from the main compound peak.
-
Use the MS data to obtain the mass of the degradation products. This information is invaluable for identifying the degradation pathways (e.g., a +18 Da shift for hydrolysis).
-
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Bondareva, L. G., et al. (2009). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, 58(9), 1865-1871. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
European Medicines Agency. (1998). CPMP/ICH/279/95: Note for Guidance on Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
Sources
Technical Support Center: Pyrrolo[1,2-c]imidazolone Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[1,2-c]imidazolones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, experience-driven advice to help you troubleshoot your experiments and optimize your synthetic routes.
Introduction
The pyrrolo[1,2-c]imidazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. While several synthetic routes to this bicyclic system have been developed, each comes with its own set of potential challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter in the lab.
Troubleshooting Guide & FAQs
Question 1: I am attempting a [3+2] cycloaddition to form the pyrrolo[1,2-c]imidazolone core, but I am observing low yields and a complex mixture of byproducts. What are the likely side reactions?
This is a common issue when employing 1,3-dipolar cycloaddition reactions, for instance, between a mesoionic compound like a münchnone and a dipolarophile.[1][2] The success of this reaction is highly dependent on the nature of the dipole and dipolarophile, as well as the reaction conditions.
Possible Side Reactions:
-
Dimerization of the 1,3-Dipole: Mesoionic compounds can be highly reactive and may dimerize if a suitable dipolarophile is not present in sufficient concentration or if the reaction temperature is too high.
-
Undesired Regioisomer Formation: When using unsymmetrical dipolarophiles, the cycloaddition can lead to the formation of a mixture of regioisomers.[1] The electronic and steric properties of the substituents on both the dipole and the dipolarophile will influence the regioselectivity.
-
Rearrangement of the Cycloadduct: The initial cycloadduct, a dihydropyrrolo[1,2-c]imidazolone, may be unstable under the reaction conditions and can undergo rearrangements. For instance, in related systems, the formation of pyrrolo[1,2-a]quinoxalines has been observed as an unexpected byproduct during the synthesis of pyrrolo[1,2-a]benzimidazoles.[3][4]
-
Decomposition of Starting Materials: Prolonged reaction times or excessive heat can lead to the decomposition of either the 1,3-dipole or the dipolarophile, contributing to the complex mixture observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for [3+2] cycloaddition reactions.
Question 2: My intramolecular cyclization to form the pyrrolo[1,2-c]imidazolone is sluggish and incomplete. How can I drive the reaction to completion?
Intramolecular cyclizations, for example, from an N-acylproline derivative, can be challenging due to conformational rigidity or unfavorable ring strain in the transition state.
Common Issues and Solutions:
| Issue | Underlying Cause | Recommended Solution |
| Incomplete Reaction | Insufficient activation of the electrophilic center (e.g., a carboxylic acid or ester). | Use a more potent activating agent (e.g., a stronger carbodiimide or a different coupling reagent). For ester cyclizations, consider conversion to a more reactive species like a thioester. |
| Slow Reaction Rate | High activation energy barrier due to steric hindrance or unfavorable pre-cyclization conformation. | Increase the reaction temperature cautiously, as this may also promote side reactions. The use of microwave irradiation can sometimes accelerate these reactions.[5] |
| Formation of Polymeric Byproducts | Intermolecular reactions competing with the desired intramolecular cyclization. | Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture. |
| Epimerization at Chiral Centers | If the starting material is chiral (e.g., derived from proline), the reaction conditions (especially basic or harsh thermal conditions) can lead to racemization or epimerization. | Employ milder reaction conditions. If a base is required, use a non-nucleophilic, sterically hindered base and maintain low temperatures. |
Experimental Protocol: Enhancing Intramolecular Cyclization via High Dilution
-
Setup: In a three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add the bulk of the solvent and any reagents (e.g., activating agents, base).
-
Substrate Preparation: Dissolve the linear precursor in a separate portion of the solvent and place it in the dropping funnel.
-
Slow Addition: Heat the reaction flask to the desired temperature. Add the substrate solution dropwise from the funnel over several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification.
Question 3: I am observing the formation of a pyrrolidinone byproduct instead of my target pyrrolo[1,2-c]imidazolone. What is causing this and how can I prevent it?
The formation of a simple pyrrolidinone suggests a competing reaction pathway where the imidazole ring is either not formed or is cleaved under the reaction conditions.
Plausible Mechanisms and Preventative Measures:
-
Hydrolysis of an Imidazole Precursor: If the imidazole ring is constructed from a reactive intermediate, such as an amidine, this intermediate may be susceptible to hydrolysis, leading to the formation of an amine and a carbonyl compound. Subsequent intramolecular reaction of the amine with another functional group on the pyrrolidine ring can lead to a pyrrolidinone.
-
Prevention: Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and dry all glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cleavage of the Imidazole Ring: In some cases, the formed pyrrolo[1,2-c]imidazolone ring system might be unstable under the reaction or work-up conditions (e.g., strong acid or base) and undergo cleavage.
-
Prevention: Use milder work-up procedures. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Logical Relationship Diagram:
Caption: Competing pathways leading to the desired product or a pyrrolidinone byproduct.
Concluding Remarks
The synthesis of pyrrolo[1,2-c]imidazolones, while synthetically valuable, is not without its challenges. A systematic approach to troubleshooting, grounded in a solid understanding of the potential side reactions, is crucial for success. We encourage you to carefully analyze your reaction mixtures, consider the mechanistic possibilities, and methodically adjust your reaction parameters.
References
-
ResearchGate. Synthesis of pyrrolo[1,2‐a]imidazo[1,2‐c]quinazolines using IL. Available at: [Link]
-
ResearchGate. Synthesis of pyrrolo[1,2-c]imidazoles from acylethynylpyrroles and 1-pyrrolines. Available at: [Link]
-
ResearchGate. Synthesis of pyrrolo[1,2-c]imidazole (38) and pyrrolo[1,2-c]thiazoles (39). Available at: [Link]
-
ACS Publications. Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones: Access to Annulated Chiral Imidazol(in)ium Salts. Org Lett. 2010 Jan 1;12(1):76-9. Available at: [Link]
-
PubMed. Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones: access to annulated chiral imidazol(in)ium salts. Available at: [Link]
-
National Institutes of Health (NIH). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Available at: [Link]
-
Wiley Online Library. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available at: [Link]
-
ResearchGate. A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. Available at: [Link]
-
ResearchGate. The synthesis of pyrrolo[1,2-c]imidazoles 3a–j from... Available at: [Link]
-
National Institutes of Health (NIH). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link]
-
JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]
-
MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
overcoming solubility issues with 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Introduction: Navigating the Solubility Challenges of a Promising Heterocycle
Welcome to the technical support guide for 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. This molecule, a heterocyclic compound of interest in drug discovery, is supplied as a hydrobromide salt—a form typically chosen to improve the aqueous solubility and handling of the parent molecule. However, researchers frequently encounter challenges in achieving desired concentrations, maintaining stability in solution, and preventing precipitation in biological assay media.
This guide is structured to provide you, the researcher, with a foundational understanding of the compound's properties, a direct troubleshooting framework for common issues, and systematic protocols to scientifically overcome solubility hurdles. Our approach is grounded in the principles of physical chemistry and formulation science to ensure your experimental outcomes are both reliable and reproducible.
Section 1: Foundational Knowledge - Understanding the Molecule
This section addresses the fundamental properties of the compound that dictate its solubility behavior.
Q1: What does the "hydrobromide" designation tell me about this compound's expected solubility?
A: The hydrobromide (HBr) salt form indicates that the parent molecule, which is basic, has been reacted with hydrobromic acid. This is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility of a compound.[1] The salt form readily dissociates in water into the protonated (ionized) form of your active pharmaceutical ingredient (API) and a bromide counter-ion. Generally, ionized molecules are more water-soluble than their neutral counterparts.[2] Therefore, you should expect this compound to have significantly better solubility in neutral or acidic aqueous solutions compared to its free-base form.
Q2: Why is my compound still showing poor solubility in a neutral aqueous buffer despite being a salt?
A: While salt formation improves solubility, it does not guarantee high solubility under all conditions. Several factors could be at play:
-
pH and pKa Relationship: The solubility of an ionizable drug is highly dependent on the pH of the solution relative to the compound's pKa (the pH at which 50% of the compound is ionized).[3] If the pH of your buffer is close to or above the pKa of the molecule's conjugate acid, the compound will deprotonate and convert to its less soluble, neutral free-base form, causing it to precipitate.
-
Common Ion Effect: If your buffer contains a high concentration of bromide ions from another source, it could theoretically suppress the dissolution of your hydrobromide salt, although this is less common in typical biological buffers.
-
Intrinsic Solubility: The inherent structure of the parent heterocyclic molecule may have low intrinsic solubility, meaning even the ionized form has limitations in how much can be dissolved.
-
Solid-State Properties: The crystalline form (polymorph) of the supplied salt can have a different dissolution rate and solubility compared to other forms.[4]
Section 2: Troubleshooting Common Solubility Issues (FAQs)
This section provides direct answers and initial steps for specific problems you may encounter during your experiments.
Q3: My compound precipitates immediately when I add my DMSO stock solution to my aqueous assay buffer. What should I do?
A: This is a classic sign of a compound "crashing out" of solution, where the aqueous buffer cannot maintain the high concentration achieved in the DMSO stock. Low solubility in the final assay medium can lead to drastically underestimated biological activity and poor data reproducibility.[5][6]
Initial Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Decrease the DMSO Percentage: Many cell-based assays are sensitive to DMSO. However, even at low final percentages (e.g., <0.5%), the localized concentration at the point of addition can be high. Try pre-diluting your DMSO stock in an intermediate solvent or adding the stock to the buffer with vigorous vortexing to ensure rapid dispersion.
-
Check the Buffer pH: Verify the pH of your final assay buffer. If the pH is alkaline, it may be causing the compound to convert to its less soluble free base. Consider if the assay can be performed at a slightly lower pH.
Q4: I'm trying to make a high-concentration stock in PBS (pH 7.4), but I see a persistent cloudiness or precipitate. Why?
A: This strongly suggests that the solubility limit has been exceeded at this pH. As explained in Q2, pH 7.4 may be high enough to cause significant deprotonation of your hydrobromide salt into the less soluble free base.
Causality: The equilibrium between the soluble, protonated form (API-H⁺) and the insoluble, neutral form (API) is governed by the solution's pH. API-H⁺ (soluble) ⇌ API (insoluble) + H⁺ At pH 7.4, this equilibrium may be shifted to the right, favoring the formation of the insoluble species.
Recommended Action: Determine the compound's pH-solubility profile. A protocol for this is provided in Section 3. This will identify the optimal pH range for achieving your desired concentration.
Q5: Can I just sonicate my cloudy solution until it becomes clear?
A: While sonication can help break up agglomerates and accelerate dissolution, it is not a solution for true insolubility.[6] If the compound is dissolved via sonication but is in a supersaturated state, it will likely precipitate out again over time, especially during storage or temperature changes. This can lead to inaccurate concentrations in your experiments.[5]
Best Practice: Use sonication as a tool to aid dissolution up to the thermodynamic solubility limit, but not to force a supersaturated state. After sonication, allow the solution to sit at the intended storage temperature and visually inspect for any precipitation before use.
Section 3: A Systematic Approach to Solubility Enhancement
For persistent issues, a more methodical approach is required. This section provides a workflow and detailed protocols to systematically identify the best solubilization strategy.
Decision Workflow for Solubility Troubleshooting
The following diagram outlines a logical progression for addressing solubility challenges with this compound.
Caption: Decision workflow for enhancing compound solubility.
Experimental Protocols
Objective: To identify the optimal pH for dissolving the compound by measuring its equilibrium solubility across a range of pH values.
Materials:
-
This compound
-
Calibrated pH meter
-
Series of buffers (e.g., pH 2, 4, 5, 6, 7.4). Pharmacopoeial buffers are recommended.[7]
-
Mechanical shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0 to 8.0).
-
Add Excess Compound: To a set of microcentrifuge tubes, add an amount of the compound that is well in excess of its expected solubility (e.g., 5-10 mg).
-
Add Buffer: Add a fixed volume of each buffer to the corresponding tubes (e.g., 1 mL).
-
Equilibrate: Tightly cap the tubes and place them on a mechanical shaker. Allow them to equilibrate for a set period (24-48 hours is typical for reaching equilibrium). Maintaining a constant temperature is critical.[7]
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample and Dilute: Carefully remove an aliquot of the supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent for your analytical method.
-
Measure pH: Measure the final pH of the remaining supernatant in each tube to confirm it has not changed significantly.
-
Quantify: Analyze the diluted samples using your validated analytical method to determine the concentration of the dissolved compound.
-
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH. The resulting curve will show the pH range where solubility is maximized. This is typically at pH values well below the pKa.[8]
Objective: To determine if a water-miscible organic solvent (co-solvent) can increase the compound's solubility in an aqueous system.
Materials:
-
Compound of interest
-
Primary solvent (e.g., water or your primary buffer at a fixed, optimal pH from Protocol 1)
-
Co-solvents to screen:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
-
-
Vials, shaker, analytical equipment as in Protocol 1.
Methodology:
-
Prepare Co-solvent Blends: Prepare a series of solvent systems by mixing the primary solvent with each co-solvent at different volume percentages (e.g., 10%, 20%, 30% v/v).[9]
-
Determine Solubility: Using the same method as in Protocol 1 (adding excess compound, equilibrating, centrifuging, and quantifying the supernatant), determine the saturation solubility of the compound in each co-solvent blend.
-
Analyze Results: Compare the solubility results across the different co-solvents and concentrations. The goal is to find the lowest percentage of a co-solvent that achieves the desired solubility, as this minimizes potential toxicity or interference in biological assays.[10][11]
Data Presentation: Summarizing Solubility Results
Organize your findings in a clear, comparative table.
| Method | Solvent System (v/v) | Target Conc. (mg/mL) | Achieved Conc. (mg/mL) | Observations (25°C) | Stability (24h @ 4°C) |
| pH Adjustment | pH 4.0 Phosphate Buffer | 5.0 | 5.2 | Clear, colorless solution | Clear, no precipitate |
| pH Adjustment | pH 7.4 PBS | 5.0 | 0.8 | Cloudy, precipitate formed | Heavy precipitate |
| Co-solvent | 80:20 (pH 4.0 Buffer:PEG 400) | 10.0 | 11.5 | Clear, colorless solution | Clear, no precipitate |
| Co-solvent | 80:20 (pH 7.4 PBS:PEG 400) | 10.0 | 6.3 | Slight haze | Fine precipitate |
| Co-solvent | 80:20 (pH 7.4 PBS:Ethanol) | 10.0 | 4.1 | Cloudy, precipitate formed | Heavy precipitate |
Section 4: Advanced Strategies for Recalcitrant Cases
If pH modification and co-solvents are insufficient, more advanced formulation strategies may be necessary. These typically require specialized expertise.
Q6: My compound is for an in vivo study and I cannot use low pH or high levels of co-solvents. What are my other options?
A: For challenging compounds, especially those intended for in vivo administration, complexation agents can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[14][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice used in pharmaceutical formulations.[16]
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate and solubilize hydrophobic drugs.[17][18] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often used, but their compatibility with the intended application must be carefully evaluated.[19][20][21]
Implementing these advanced strategies involves determining binding constants and phase-solubility diagrams, and it is recommended to consult with a formulation scientist.
References
- Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Lohith, K. N., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Ferreira, H., et al. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. ICPL.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- American Pharmaceutical Review. (n.d.). Surfactant Excipients. American Pharmaceutical Review.
- IJIRT. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT.
- MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI.
- World Health Organization. (n.d.). Annex 4. WHO.
- Ask A Formulator. (n.d.). How Do You Solubilize An API That Does Not Want To Dissolve? Ask A Formulator.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
- American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Bulletin of Pharmaceutical Research.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
- Pharma Specialists. (2024). Role of API pH in Formulation Development. Pharma Specialists.
- Pharma Pathway. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Pathway.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Sathesh Babu, P.R. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
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- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrroloimidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrroloimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrroloimidazoles are key structural motifs in numerous bioactive molecules and functional materials.[1] However, their synthesis can present unique challenges, from achieving high yields to controlling selectivity and simplifying purification.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic outcomes.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during pyrroloimidazole synthesis. Each answer provides a diagnostic approach and actionable solutions grounded in established chemical principles.
Q1: My reaction is resulting in a very low yield. What are the most likely causes and how can I fix it?
A1: Low yield is a multifaceted problem that can originate from issues with reagents, reaction conditions, or the work-up process.[2][3] A systematic approach is the key to identifying the root cause.
-
Cause 1: Reagent and Solvent Purity:
-
Explanation: Organic reactions, especially those involving catalysts, can be highly sensitive to impurities. Water is a common culprit, as it can quench reagents, deactivate catalysts, or participate in unwanted side reactions.[4][5] Old or improperly stored starting materials and catalysts may have degraded.[2]
-
Solution:
-
Ensure all starting materials are pure. If necessary, re-purify them by recrystallization or chromatography.
-
Use freshly dried, anhydrous solvents, especially for moisture-sensitive reactions.
-
If using a catalyst, verify its activity. For instance, some nanoparticle catalysts can lose efficacy over time or with repeated use.[6]
-
-
-
Cause 2: Suboptimal Temperature Control:
-
Explanation: Temperature dictates reaction kinetics.[7] An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants, intermediates, or the final product.[8]
-
Solution:
-
Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and product stability.
-
For reactions that are exothermic or require precise temperature control, ensure efficient stirring and consider using an oil bath or cryostat.
-
Consider microwave-assisted synthesis, which offers rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields.[9][10]
-
-
-
Cause 3: Inefficient Catalysis:
-
Explanation: The choice and concentration of the catalyst are critical. In multicomponent reactions (MCRs) for pyrroloimidazole synthesis, catalysts like iodine, silver, or various nanocatalysts facilitate key bond-forming steps.[1][11] An incorrect or deactivated catalyst will stall the reaction.
-
Solution:
-
Screen different types of catalysts. For example, a reaction that is sluggish with a simple Lewis acid might be more efficient with a silver or copper catalyst.[12][13]
-
Optimize catalyst loading. Too little catalyst results in a slow reaction, while too much can sometimes lead to side product formation.
-
-
-
Cause 4: Product Loss During Work-up and Purification:
-
Explanation: Significant product can be lost during extraction, filtration, or chromatography.[14][15] This can be due to the product's partial solubility in the aqueous phase, its volatility, or irreversible adsorption onto silica gel.[14]
-
Solution:
-
Before discarding any aqueous layers from an extraction, test a small sample by TLC or LC-MS to ensure no product is being lost.
-
If your product is sticking to the silica column, try pre-treating the silica with a small amount of a polar solvent or a base (like triethylamine) if the compound is basic.
-
Consider alternative purification methods like recrystallization or distillation if chromatography proves inefficient.
-
-
Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
A2: The formation of side products points to competing reaction pathways or degradation.[16] Minimizing them requires fine-tuning the reaction's selectivity.
-
Cause 1: Lack of Regioselectivity: In reactions with multifunctional starting materials, reaction at an undesired site is a common issue.
-
Explanation: For example, if a starting material contains multiple nucleophilic sites, the electrophile may react at more than one position.
-
Solution:
-
Use of Protecting Groups: Temporarily mask reactive functional groups that are not involved in the desired transformation.[17][18] For instance, protecting a hydroxyl group as a silyl ether or an amine as a carbamate can prevent unwanted side reactions.[18]
-
Modify Reaction Conditions: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.
-
-
-
Cause 2: Over-reaction or Decomposition: The desired product, once formed, may react further or decompose under the reaction conditions.
-
Explanation: This is common in reactions run for extended periods or at high temperatures.
-
Solution:
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the appearance of the product and the disappearance of starting materials. Stop the reaction as soon as it reaches optimal conversion to prevent subsequent degradation.
-
Control Reagent Stoichiometry: Adding a reactive reagent slowly over time (syringe pump addition) can maintain its low concentration, preventing it from participating in side reactions with the product.[4]
-
-
-
Cause 3: Catalyst-Induced Side Reactions: The catalyst itself may promote undesired transformations.
-
Explanation: Highly active or non-selective catalysts can sometimes lead to a mixture of products.
-
Solution:
-
Screen Catalysts: Test catalysts with different activities. For instance, a milder, more selective catalyst might give a cleaner reaction profile even if the reaction time is slightly longer.
-
Solvent Choice: The solvent can influence the catalyst's behavior and the stability of intermediates. A change in solvent can sometimes suppress a specific side reaction pathway.[19]
-
-
Q3: Purification of my crude pyrroloimidazole product is proving difficult due to streaking on TLC and poor separation on a silica column. What can I do?
A3: Purification challenges, particularly with nitrogen-containing heterocycles like pyrroloimidazoles, are common due to their basicity and polarity.
-
Problem 1: Interaction with Silica Gel: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to streaking and irreversible adsorption.
-
Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia (in the form of 7N ammonia in methanol), to your eluent. This will cap the acidic sites on the silica and improve the chromatography of basic compounds.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase (C18) column, which do not have acidic silanol groups.
-
-
-
Problem 2: Poor Solubility: The crude product may not be fully soluble in the solvent used to load it onto the column, causing it to precipitate at the top of the column and elute poorly.
-
Solution:
-
Use an Adsorption Loading Method: Dissolve your crude product in a strong, polar solvent (like methanol or DCM). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure. This results in your compound being adsorbed onto the silica. This dry powder can then be carefully added to the top of your column, ensuring a clean and even loading.
-
-
-
Problem 3: Co-eluting Impurities: A side product may have a polarity very similar to your desired product, making separation by standard chromatography difficult.
-
Solution:
-
Recrystallization: This is often the best method for purifying solid compounds and can be highly effective at removing small amounts of impurities. Screen various solvents and solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Derivative Formation: In complex cases, you could temporarily convert your product into a derivative (e.g., by protonating it to form a salt) that has different solubility or chromatographic properties, purify the derivative, and then convert it back to the final product.
-
-
Section 2: FAQs on Reaction Condition Optimization
Proactively optimizing your reaction conditions is crucial for developing a robust and scalable synthesis.
Q1: How do I select the optimal solvent for my pyrroloimidazole synthesis?
A1: Solvent selection is a critical parameter that influences reaction rates, yields, and sometimes even the reaction pathway.[20] There is no single "best" solvent; the ideal choice depends on the specific reaction mechanism and reactants.
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Typical Application & Rationale |
| Protic | Ethanol, Methanol | High | 78, 65 | Often used in MCRs. Can participate in hydrogen bonding, stabilizing charged intermediates. Ethanol is a greener solvent choice.[5][20] |
| Aprotic Polar | DMF, DMSO, Acetonitrile | High | 153, 189, 82 | High boiling points allow for a wide temperature range. Excellent at solvating a wide range of organic molecules and salts.[5] |
| Aprotic Non-Polar | Toluene, Hexane | Low | 111, 69 | Used when reactants are non-polar. Toluene can be used with a Dean-Stark trap to remove water azeotropically. |
| Ethers | THF, 1,4-Dioxane | Medium | 66, 101 | Good for reactions involving organometallics; generally unreactive. |
| Solvent-Free | None (neat reaction) | N/A | N/A | An environmentally friendly option that can accelerate reactions by maximizing reactant concentration. Often used with microwave heating.[1][8] |
Optimization Strategy: Perform the reaction in a set of parallel vials, each with a different solvent from the table above, to quickly screen for the most promising candidates.
Q2: When should I consider using protecting groups for my starting materials?
A2: Protecting groups are essential when a functional group in your starting material could either interfere with the desired reaction or is unstable to the reaction conditions.[17]
Use a protecting group if your starting material contains:
-
A reactive N-H or O-H group (e.g., in an amine, alcohol, or phenol) when you are using a strong base or a highly electrophilic reagent that is intended to react elsewhere.
-
A sensitive functional group that would not survive the reaction conditions (e.g., an ester that would be hydrolyzed by acidic or basic conditions needed for the main reaction).
-
Multiple reactive sites where you need to ensure the reaction occurs at only one specific location.
Key Considerations:
-
Orthogonality: Choose a protecting group that can be removed under conditions that will not affect other functional groups in your molecule.[18]
-
Efficiency: The protection and deprotection steps should be high-yielding to avoid compromising your overall synthetic sequence.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Multicomponent Synthesis
This protocol provides a starting point for a four-component synthesis of a tetrasubstituted pyrroloimidazole derivative, which can be adapted based on specific substrates.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the pyrrole-2-carboxaldehyde (1.0 mmol), a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 3 mL).
-
Reaction Setup: Seal the vial and place it in the cavity of a microwave reactor.
-
Microwave Irradiation: Set the reaction temperature to 120 °C, the power to a maximum of 200 W, and the reaction time to 15 minutes.[8][10] Ensure stirring is active throughout.
-
Work-up: After the reaction, cool the vial to room temperature. Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, using a gradient eluent (e.g., hexane/ethyl acetate).
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing the cause of low reaction yields.
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 2: Systematic Workflow for Reaction Optimization
This flowchart illustrates a systematic approach to optimizing a new pyrroloimidazole synthesis.
Caption: A systematic workflow for optimizing reaction conditions.
Section 5: References
-
Silver-catalyzed synthesis of pyrrolopiperazine fused with oxazine/imidazole via a domino approach: evaluation of anti-cancer activity. New Journal of Chemistry (RSC Publishing).
-
Synthetic route designed for pyrrolo-imidazole 7a. ResearchGate.
-
A New Technique Using Multicomponent Reactions of Isatins to Synthesize Pyrroloimidazole Derivatives: Polycyclic Aromatic Compounds. Taylor & Francis.
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
-
Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
What could be reason for getting a very low yield in organic chemistry? Quora.
-
What are some common causes of low reaction yields? Reddit.
-
Proposed synthetic route leading to pyrrole–imidazole 7. ResearchGate.
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI.
-
Synthesis of pyrrole-imidazole polyamide oligomers based on a copper-catalyzed cross-coupling strategy. PubMed.
-
Solvent effect of materials I and II on various solvent under... ResearchGate.
-
Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed.
-
Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. PMC - PubMed Central.
-
How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ChemRxiv.
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PMC - NIH.
-
In organic chemistry, why is my percent yield so low? Quora.
-
Synthesis - General tips for improving yield? Reddit.
-
Solvents and sustainable chemistry. PMC - PubMed Central - NIH.
-
Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ResearchGate.
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- 3. quora.com [quora.com]
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- 5. Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring’s Interposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Silver-catalyzed synthesis of pyrrolopiperazine fused with oxazine/imidazole via a domino approach: evaluation of anti-cancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of pyrrole-imidazole polyamide oligomers based on a copper-catalyzed cross-coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Cell-Based Assays with 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
Welcome to the technical support center for researchers utilizing 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide in cell-based assays. This guide is designed to provide expert advice and practical solutions to common challenges encountered during experimental workflows. As a novel pyrroloimidazole derivative, this compound presents unique opportunities for investigating cellular pathways. This resource will help you navigate potential hurdles and ensure the integrity and reproducibility of your results.
Part 1: Foundational Knowledge & Initial Assay Setup
This section addresses preliminary considerations and common issues that arise during the initial phases of experimentation with this compound.
FAQ 1: Solubility and Compound Preparation
Question: I'm observing precipitation of this compound when I add it to my cell culture medium. What's causing this and how can I resolve it?
Answer:
Precipitation is a common issue when working with small molecules and can significantly impact your results by altering the effective concentration of the compound.
Causality:
-
Solvent Choice: While Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecules, the hydrobromide salt of this compound may have different solubility characteristics.[1] The final concentration of DMSO in your cell culture medium is also critical; high concentrations can be toxic to cells and can also cause the compound to crash out of solution when diluted into an aqueous environment.[2][3][4]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, and proteins that can interact with your compound and reduce its solubility.[5]
-
Concentration: You may be exceeding the solubility limit of the compound in your specific medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Protocol for Solubility Testing:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Serial Dilutions in Media: Create a series of dilutions of your stock solution directly into your cell culture medium.
-
Visual Inspection: Visually inspect for any precipitate immediately after dilution and after a short incubation at 37°C.
-
Microscopic Examination: Use a microscope to look for smaller, crystalline precipitates that may not be visible to the naked eye.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working maximum.
Recommendations:
-
Always prepare fresh dilutions of the compound for each experiment.
-
Ensure the final DMSO concentration in your cell culture is below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[2][3]
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[1]
Part 2: Addressing Inconsistent or Unexpected Assay Results
This section delves into troubleshooting scenarios where experimental outcomes are not reproducible or deviate from the expected results.
FAQ 2: High Variability in Cytotoxicity/Viability Assays
Question: My cytotoxicity assay results with this compound are highly variable between replicate wells and experiments. What are the potential sources of this inconsistency?
Answer:
High variability can obscure the true biological effect of your compound. The root cause often lies in subtle variations in experimental technique or underlying cell health.
Causality:
-
Cell Health and Passage Number: Cells at high passage numbers can exhibit altered growth rates, morphology, and responses to stimuli.[6][7][8][9] Inconsistent cell health or using cells from different passage numbers can introduce significant variability.
-
Seeding Density: Uneven cell seeding across the plate leads to differences in cell number per well at the time of compound addition, directly affecting the final readout.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media and compound concentration.
-
Compound Instability: The compound may not be stable in the culture medium over the course of your experiment.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting high variability.
Best Practices for Consistency:
-
Cell Passage Log: Maintain a detailed log of cell passage numbers and use cells within a consistent, low-passage range for all experiments.
-
Consistent Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution.
-
Plate Layout: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Incubation Time Optimization: Perform a time-course experiment to determine the optimal incubation time for observing the compound's effect.[10]
FAQ 3: Unexpected or No Cellular Effect
Question: I'm not observing the expected cytotoxic/inhibitory effect of this compound, or I'm seeing an unexpected increase in cell viability. How should I interpret and troubleshoot this?
Answer:
Unexpected results can be perplexing, but they often provide valuable insights into the compound's mechanism of action or potential off-target effects.
Causality:
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to a phenotypic response that masks or contradicts its intended effect.[11][12][13][14] Small molecules can interact with multiple proteins, sometimes leading to unexpected outcomes.[11]
-
Incorrect Concentration Range: The effective concentration range may be narrower or different than initially hypothesized.
-
Assay Interference: The compound itself may interfere with the assay chemistry. For example, some compounds can directly reduce MTT in a cell-free system, leading to a false-positive signal for viability.
-
Cell Line Specificity: The chosen cell line may not express the target of interest or may have compensatory pathways that negate the compound's effect.
Experimental Protocol for Investigating Unexpected Results:
-
Perform a Wide-Range Dose-Response Curve: Test the compound over a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the true dose-response relationship.
-
Assay Interference Control: Run a "no-cell" control where the compound is added to the medium and the assay reagents to check for direct chemical interference.
-
Use an Orthogonal Assay: Confirm your findings using a different type of viability or cytotoxicity assay that relies on a different detection principle (e.g., if you used an MTT assay, try a CellTiter-Glo® Luminescent Cell Viability Assay).
-
Target Engagement Assay: If the molecular target is known, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to its intended target within the cell.[11]
-
Test in a Different Cell Line: Use a cell line with a known dependency on the target pathway to validate the on-target effect.
Quantitative Data Summary Table:
| Parameter | Recommendation | Rationale |
| DMSO Concentration | < 0.5%, ideally < 0.1% | Minimize solvent-induced cytotoxicity and off-target effects.[2][3] |
| Cell Passage Number | Use a consistent, low passage number (<20) | Ensure consistent cellular phenotype and response.[6][7] |
| Seeding Density | Optimize for logarithmic growth during treatment | Avoid artifacts from over-confluence or sparse cultures.[15] |
| Incubation Time | Determine empirically through a time-course study | Capture the optimal window for the compound's biological effect.[10] |
Part 3: Advanced Troubleshooting and Data Interpretation
This section covers more complex issues and provides guidance on ensuring the scientific rigor of your findings.
FAQ 4: High Background in Fluorescence-Based Assays
Question: I'm using a fluorescence-based assay to measure a specific cellular event after treatment with this compound, and I'm getting high background fluorescence. What could be the cause?
Answer:
High background can mask the specific signal from your assay, reducing the signal-to-noise ratio and making data interpretation difficult.
Causality:
-
Compound Autofluorescence: The this compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Media Components: Phenol red and other components in cell culture media can be autofluorescent.[16][17]
-
Non-specific Staining: In immunofluorescence-based assays, non-specific antibody binding can be a major source of background.[18]
-
Incorrect Instrument Settings: The gain or exposure time on your fluorescence reader may be set too high.[19]
Troubleshooting Pathway:
Caption: Pathway for troubleshooting high background fluorescence.
Recommendations:
-
Compound Spectrum Scan: Measure the excitation and emission spectra of this compound to determine if it overlaps with your assay's fluorophores.
-
Media Blanks: Include wells with media and your compound but no cells to quantify the background contribution from these components.
-
Blocking and Washing: For immunofluorescence, ensure adequate blocking steps and thorough washing to remove unbound antibodies.[18]
-
Instrument Calibration: Optimize the gain and exposure settings on your plate reader or microscope to maximize the signal-to-noise ratio without saturating the detector.[19]
References
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
National Institutes of Health. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(503), eaaw8412. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]
-
Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
BPI. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]
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Emery Pharma. (2025, December 14). Managing Passage Number as a Controllable Variable in Custom Cell Culture Services. Retrieved from [Link]
-
PubMed. (n.d.). False positive results in cytotoxicity testing due to unexpectedly volatile compounds. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
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National Institutes of Health. (2020, July 23). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Retrieved from [Link]
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Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
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Journal of Cellular and Molecular Biology. (2018, September 20). Small but Critical Mistakes Commonly Made in Cell Culture Experiments. Retrieved from [Link]
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Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
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Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
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MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
YouTube. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. Retrieved from [Link]
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analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Retrieved from [Link]
-
Biocompare. (2019, June 5). Optimizing Assay Development. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Implementation of design of experiments (DOE) in the development and validation of a cell-based bioassay for the detection of anti-drug neutralizing antibodies in human serum. Retrieved from [Link]
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Technical Support Center: A Guide to Preventing Degradation of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
Welcome to the technical support center for 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this bicyclic imidazole derivative. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your experiments.
Understanding the Molecule: Inherent Instabilities
This compound possesses a unique bicyclic structure containing both an imidazole ring and a fused lactam (a cyclic amide). This combination of functional groups dictates its stability profile. The primary routes of degradation are rooted in the chemical reactivity of these two core components. As a hydrobromide salt, the compound is generally a crystalline solid with improved handling properties compared to the free base. However, in solution, it is susceptible to several degradation pathways.
Forced degradation studies, which intentionally stress a compound under conditions more severe than accelerated stability testing, are crucial for identifying potential degradation products and pathways.[1][2][3] While specific forced degradation data for this exact molecule is not publicly available, we can predict the likely degradation pathways based on the known chemistry of its functional groups. The imidazole moiety is known to be susceptible to oxidation and photodegradation, while the lactam ring is prone to hydrolysis.[4]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing diagnostic workflows and preventative measures.
Issue 1: Discoloration of Solid Compound (Yellowing or Browning)
Question: My solid this compound, which was initially off-white, has started to turn yellow/brown upon storage. What is causing this and is the material still usable?
Answer:
Discoloration of the solid is often the first visual indicator of degradation. The most probable causes are oxidation and/or photodegradation.
-
Causality: The imidazole ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen or exposure to light, leading to the formation of colored degradation products.[4] While the hydrobromide salt form enhances stability, long-term exposure to a non-inert atmosphere or light can still lead to gradual degradation.
-
Troubleshooting Workflow:
-
Assess Storage Conditions:
-
Was the container tightly sealed?
-
Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)?
-
Was the container protected from light (e.g., in an amber vial, stored in the dark)?
-
-
Analytical Confirmation (Recommended):
-
HPLC-UV/PDA Analysis: Dissolve a small amount of the discolored material and a sample of known good material (if available) in a suitable solvent (e.g., acetonitrile/water). Analyze by a stability-indicating HPLC method. Look for the appearance of new peaks or a decrease in the main peak area. A photodiode array (PDA) detector can be particularly useful to compare the UV spectra of the parent compound and the new impurities.
-
LC-MS Analysis: If available, LC-MS can help in identifying the mass of the degradation products, providing clues to their structure.
-
-
-
Preventative Measures & Best Practices:
-
Storage: Store the solid compound in a tightly sealed amber glass vial. For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing and store at the recommended temperature (typically 2-8°C or -20°C) in a desiccator to protect from moisture.
-
Handling: When weighing and handling the compound, minimize its exposure to air and ambient light. Work in a controlled environment, such as a glove box, if possible.
-
Issue 2: Inconsistent or Poor Results in Biological Assays
Question: I am seeing a gradual loss of activity or inconsistent results in my cell-based/enzymatic assays when using solutions of this compound. Why is this happening?
Answer:
This issue is most commonly linked to the degradation of the compound in your assay buffer or solvent. The primary suspect is hydrolysis of the lactam ring.
-
Causality: Lactams are cyclic amides and are susceptible to hydrolysis, which cleaves the ring to form an amino acid derivative. This reaction can be catalyzed by both acids and bases and is also temperature-dependent.[5] Biological buffers are often aqueous and maintained at a pH that can promote slow hydrolysis over time, especially at 37°C.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
-
Preventative Measures & Best Practices:
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store the compound in aqueous buffers for extended periods.
-
pH and Temperature: If possible, conduct a preliminary stability study of your compound in the final assay buffer. Analyze samples taken at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine the rate of degradation under your specific assay conditions (pH, temperature).
-
Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis
Question: I am analyzing my sample of this compound and see unexpected peaks in the chromatogram. How can I determine the source of these impurities?
Answer:
Unexpected peaks can arise from degradation, impurities from the synthesis, or artifacts from the analytical method itself. A systematic approach is needed to identify the source.
-
Causality: Degradation can occur during sample preparation or while waiting in the autosampler. The most likely degradation pathways are hydrolysis, oxidation, and photodegradation.
-
Troubleshooting Workflow:
-
Initial Assessment:
-
Are the peaks present in a freshly prepared sample from a new vial of the solid? If not, the issue may be with the stability of your prepared solutions.
-
Inject a solvent blank. This will help identify peaks originating from your solvent or system (ghost peaks).
-
-
Forced Degradation Study (Simplified): To confirm if the unexpected peaks are degradation products, you can perform a simplified forced degradation study.
-
Acid/Base Hydrolysis: Treat a sample with dilute HCl (e.g., 0.1 M) and another with dilute NaOH (e.g., 0.1 M) at room temperature or slightly elevated temperature (e.g., 40-60°C) for a few hours.
-
Oxidation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Photodegradation: Expose a solution to UV light or direct sunlight.
-
Analyze these stressed samples by HPLC. If the peaks in your original sample match the retention times of the peaks generated under these stress conditions, they are likely degradation products.
-
-
LC-MS Analysis: Analyze the stressed samples by LC-MS to determine the mass of the degradation products. This is the most powerful tool for structural elucidation.
-
-
Potential Degradation Products:
-
Hydrolysis Product: Cleavage of the lactam ring would result in the formation of a carboxylic acid and an amine. The expected mass would be that of the parent compound + 18 (the mass of water).
-
Oxidation Products: Oxidation of the imidazole ring could lead to the formation of N-oxides or other oxidized species, resulting in a mass increase of 16 (for each oxygen atom added).
Caption: Predicted degradation pathways for the core molecule.
-
FAQs: Storage, Handling, and Formulation
Q1: What are the ideal long-term storage conditions for solid this compound? A: For optimal long-term stability, store the solid compound at -20°C, protected from light (in an amber vial), and under an inert atmosphere (argon or nitrogen). A desiccator should be used to minimize exposure to moisture.
Q2: What is the best solvent for preparing stock solutions? A: Anhydrous dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions due to its aprotic nature, which minimizes the risk of hydrolysis.
Q3: How long are aqueous solutions of this compound stable? A: The stability in aqueous solutions is highly dependent on the pH, temperature, and buffer components. It is strongly recommended to prepare aqueous solutions fresh before use. If you must store them, even for a short period, conduct a preliminary stability study using HPLC to determine the acceptable time frame for your specific conditions.
Q4: My HPLC chromatogram shows a tailing peak for the main compound. How can I improve the peak shape? A: Peak tailing for amine-containing compounds on reverse-phase columns can be due to interactions with residual silanols on the silica packing. Try the following:
-
Lower the pH of the mobile phase (e.g., to pH 2.5-3) with an additive like formic acid or trifluoroacetic acid (TFA). This will ensure the secondary amine in the pyrrolidine ring is fully protonated.
-
Use a column with a high-purity silica or one that is end-capped to minimize silanol interactions.
-
Consider using a different stationary phase, such as a phenyl-hexyl column.
Q5: Can I use a phosphate buffer in my mobile phase for LC-MS analysis? A: No, phosphate buffers are non-volatile and will contaminate the mass spectrometer source. For LC-MS, use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.
Protocols and Methodologies
Protocol 1: Preparation of Stock and Working Solutions
-
Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood.
-
Dissolve the solid in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Dispense the stock solution into single-use aliquots in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw a single aliquot and dilute it to the final working concentration in your desired aqueous buffer immediately before use.
Protocol 2: General Purpose Stability-Indicating HPLC-UV Method
This method serves as a starting point and may require optimization for your specific application and equipment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or an optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50)
Summary of Key Stability Parameters
| Parameter | Risk Factor for Degradation | Recommended Prevention |
| pH | High (>8) or low (<4) pH in aqueous solutions can catalyze lactam hydrolysis. | Maintain solutions at a neutral pH when possible; minimize time in aqueous buffers. |
| Temperature | Elevated temperatures accelerate hydrolysis and other degradation pathways. | Store solids and stock solutions at or below -20°C. Avoid heating aqueous solutions. |
| Light | UV and visible light can induce photodegradation of the imidazole ring. | Store and handle the compound in light-protected (amber) containers. |
| Oxygen | Atmospheric oxygen can cause oxidative degradation of the imidazole ring. | Store solid under an inert atmosphere (Ar, N₂). Degas solvents for analysis. |
| Moisture | Water can initiate hydrolysis, especially in the presence of acidic or basic impurities. | Store solid in a desiccator. Use anhydrous solvents for stock solutions. |
References
- Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2994-3004.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57376535, this compound.
- Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 119-127.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
- Mitchell, J. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547-555.
- Alsante, K. M., et al. (2011). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 35(5).
- Gajbhiye, N., & Singh, S. (2012). Studies on the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 67(3), 233-238.
- Modhave, D. T., et al. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods, 3(12), 2864-2872.
Sources
Technical Support Center: Characterization of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
Welcome to the technical support center for the analytical characterization of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the analysis of this heterocyclic compound. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a bicyclic lactam salt with a molecular formula of C₆H₇BrN₂O and a molecular weight of approximately 203.04 g/mol .[1] Its structure, comprising a pyrrolidine ring fused to an imidazole ring, presents a unique set of analytical considerations. The presence of a hydrobromide salt, a lactam functional group, and a chiral center necessitates a multi-faceted analytical approach to fully characterize its identity, purity, and stability.
This guide is structured in a question-and-answer format to directly address the practical challenges you may face in the laboratory.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Sample Handling and Preparation
Question 1: My sample of this compound is showing inconsistent weights and appears clumpy. What could be the cause and how do I handle it?
Answer:
This is a classic sign of hygroscopicity , a common characteristic of many hydrochloride and hydrobromide salts. The ionic nature of the hydrobromide salt readily attracts and absorbs moisture from the atmosphere, leading to inconsistencies in weighing and potential degradation over time.
Troubleshooting Protocol:
-
Environment Control: Always handle the compound in a low-humidity environment, such as a glove box or a desiccator.
-
Drying: Before weighing, dry the sample under vacuum at a mild temperature (e.g., 40-50 °C) for several hours to remove any absorbed water. Note: Aggressive heating can lead to degradation, so a thermogravimetric analysis (TGA) is recommended to determine the optimal drying temperature.
-
Accurate Weighing: Use a calibrated analytical balance in a draft-free enclosure. For preparing solutions, it is advisable to weigh a larger amount of the solid and dissolve it to a stock concentration, from which aliquots can be taken.
-
Storage: Store the compound in a tightly sealed container with a desiccant. For long-term storage, consider storing it at reduced temperatures (-20 °C) in a desiccated environment.
Causality: The polar nature of the hydrobromide salt and the presence of nitrogen and oxygen atoms in the heterocyclic ring system make the molecule susceptible to forming hydrogen bonds with water molecules.
Question 2: I'm having trouble dissolving the compound for my analysis. What are the recommended solvents?
Answer:
As a hydrobromide salt, this compound is generally soluble in polar protic solvents. However, the organic scaffold can limit its solubility in purely aqueous solutions.
Solubility Profile:
| Solvent | Expected Solubility | Notes |
| Water | Moderately Soluble | May require sonication or gentle warming. The pH of the solution will be acidic. |
| Methanol | Soluble | A good first choice for creating stock solutions for chromatography. |
| Ethanol | Soluble | Similar to methanol. |
| DMSO | Highly Soluble | Suitable for biological assays and NMR, but be mindful of its high boiling point. |
| Acetonitrile | Sparingly Soluble | Can be used as a mobile phase component in HPLC. |
| Dichloromethane | Insoluble | |
| Hexanes | Insoluble |
Troubleshooting Protocol:
-
Start with Methanol: For most chromatographic and spectroscopic analyses, methanol is an excellent starting point.
-
Sonication: If the compound is slow to dissolve, use an ultrasonic bath to aid dissolution.
-
Gentle Warming: Warming the solution to 30-40 °C can also improve solubility, but be cautious of potential degradation.
-
Co-solvents: For challenging cases, a mixture of solvents can be effective. For instance, a small amount of water or methanol in acetonitrile can significantly improve solubility for HPLC analysis.
Section 2: Chromatographic Analysis (HPLC/UPLC)
Question 3: I am observing poor peak shape (tailing or fronting) for my compound during reverse-phase HPLC analysis. How can I improve this?
Answer:
Poor peak shape for a basic compound like 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one on a reverse-phase column is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. The protonated amine in your molecule can interact ionically with deprotonated silanols, leading to peak tailing.
Experimental Workflow for Peak Shape Improvement:
Caption: Troubleshooting workflow for improving HPLC peak shape.
Detailed Protocols:
-
Mobile Phase pH Adjustment:
-
Rationale: By lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acid like trifluoroacetic acid (TFA) or formic acid, you ensure that the residual silanol groups on the column are protonated and neutral. This minimizes the ionic interactions with your protonated analyte.
-
Protocol: Add 0.1% (v/v) of TFA or formic acid to both your aqueous and organic mobile phases.
-
-
Use of an Ionic Modifier:
-
Rationale: Adding a salt, such as ammonium formate or ammonium acetate, to the mobile phase can help to shield the silanol groups and reduce secondary interactions.
-
Protocol: Prepare your aqueous mobile phase with 10-20 mM ammonium formate and adjust the pH with formic acid.
-
-
Column Selection:
-
Rationale: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. If you are using an older column, switching to a high-purity, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape. For basic compounds, columns with an embedded polar group can also provide better peak symmetry.
-
Question 4: I am concerned about the stability of my compound in the HPLC autosampler. How can I assess and mitigate potential degradation?
Answer:
The lactam functionality in 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability in the autosampler is a valid concern.
Protocol for Assessing Autosampler Stability:
-
Prepare your sample in the desired mobile phase or injection solvent.
-
Inject the sample immediately (t=0) and record the chromatogram and the peak area of your compound.
-
Leave the sample vial in the autosampler at its set temperature (e.g., 25 °C).
-
Re-inject the same sample at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Monitor for:
-
A decrease in the main peak area.
-
The appearance of new peaks, which could be degradation products.
-
-
Mitigation Strategies:
-
If degradation is observed, lower the autosampler temperature (e.g., to 4 °C).
-
Prepare fresh samples more frequently.
-
Avoid leaving samples in highly acidic or basic injection solvents for extended periods.
-
Section 3: Spectroscopic Characterization
Question 5: What are the key features I should look for in the ¹H and ¹³C NMR spectra to confirm the structure of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[2][3] For your compound, you should expect to see specific signals corresponding to the protons and carbons in the bicyclic ring system.
Expected NMR Spectral Features:
| Nucleus | Chemical Shift Range (ppm) (Predicted) | Multiplicity | Assignment |
| ¹H | 7.0 - 8.0 | Singlet/Doublet | Imidazole ring protons |
| ¹H | 3.5 - 4.5 | Multiplets | CH₂ groups of the pyrrolidine ring |
| ¹H | 2.5 - 3.5 | Multiplets | CH₂ group adjacent to the carbonyl |
| ¹³C | 160 - 175 | Singlet | Carbonyl carbon (C=O) |
| ¹³C | 110 - 140 | Singlets/Doublets | Imidazole ring carbons |
| ¹³C | 40 - 60 | Triplets | CH₂ carbons of the pyrrolidine ring |
Troubleshooting NMR:
-
Broad Peaks: The presence of the hydrobromide salt can lead to proton exchange, which can broaden the signals of protons attached to or near the nitrogen atoms. Running the NMR in a solvent like DMSO-d₆ can sometimes sharpen these peaks.
-
Solvent Choice: DMSO-d₆ is often a good choice due to its ability to dissolve ionic compounds and its non-exchangeable nature with labile protons.
-
2D NMR: To unambiguously assign the signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Question 6: How can I use Mass Spectrometry to confirm the identity of my compound?
Answer:
Mass spectrometry (MS) is essential for confirming the molecular weight of your compound.
Expected Mass Spectrometry Results:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.
-
Expected Ion: You should observe the molecular ion corresponding to the free base form of your compound ([M+H]⁺).
-
Molecular Formula of free base: C₆H₆N₂O
-
Monoisotopic Mass of free base: 122.0480 g/mol
-
Expected [M+H]⁺: m/z 123.0558
-
Troubleshooting MS:
-
No Signal: If you do not see a signal, ensure your sample is sufficiently soluble in the infusion solvent (typically methanol or acetonitrile with 0.1% formic acid). The concentration may also be too low.
-
Multiple Ions: You may observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are trace amounts of these salts in your solvents or glassware.
Section 4: Stability and Degradation
Question 7: What are the likely degradation pathways for this molecule, and how can I detect them?
Answer:
The primary point of instability in 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one is the lactam ring, which is susceptible to hydrolysis. This process can be catalyzed by both acid and base.
Logical Pathway for Degradation Analysis:
Caption: Workflow for a forced degradation study.
Protocol for Forced Degradation:
-
Prepare solutions of your compound in:
-
0.1 M HCl (for acidic conditions)
-
0.1 M NaOH (for basic conditions)
-
3% H₂O₂ (for oxidative conditions)
-
Water (for thermal stress)
-
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a set period.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products. The primary degradation product from hydrolysis would be the ring-opened amino acid.
By understanding these potential challenges and employing the troubleshooting strategies outlined above, you will be well-equipped to successfully characterize this compound with confidence and accuracy.
References
-
National Center for Biotechnology Information. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubChem. Retrieved from [Link]
-
McNab, H. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Journal of the Chemical Society, Perkin Transactions 1, 657-660. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. This compound | C6H7BrN2O | CID 57376535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
scale-up synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
As a Senior Application Scientist, this guide provides in-depth technical support for the . This document moves beyond simple protocols to explain the underlying causality of experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals.
Introduction to the Synthesis and Scale-Up Challenges
The 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one core is a significant heterocyclic scaffold found in various biologically active compounds.[1][2] Its derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][3] However, transitioning from bench-scale synthesis to a larger, pilot-plant scale introduces challenges related to reaction kinetics, heat transfer, purification, and consistent salt formation. This guide is structured as a technical support center to address the most common issues encountered during this scale-up process.
A general synthetic workflow for related pyrrolo[1,2-a]imidazole systems often involves the annulation of an imidazole ring onto a pyrrole precursor or vice-versa.[4] A common strategy begins with a substituted pyrrolidinone, which is activated and then cyclized with an appropriate amine source to form the fused imidazole ring.
Caption: General Synthetic Workflow for 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to guide you through the most frequent challenges in this synthesis.
Question 1: My cyclization reaction is showing low conversion or stalling. What are the likely causes and how can I fix it?
Answer: Low conversion in the key intramolecular cyclization step is a common scale-up issue, often related to reaction conditions that were not problematic at the lab scale.
Potential Causes & Solutions:
-
Inadequate Mixing: On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions, and dead zones where the reaction does not proceed.
-
Solution: Ensure you are using an appropriate overhead stirrer with a properly sized impeller (e.g., pitched-blade turbine) to maintain a homogeneous reaction mixture. Baffles within the reactor can also significantly improve mixing efficiency.
-
-
Poor Heat Transfer: Exothermic or endothermic steps can be difficult to control at scale. If the reaction is exothermic and the heat is not dissipated efficiently, it can lead to thermal decomposition of reactants or products.
-
Solution: Monitor the internal reaction temperature closely. Use a reactor jacket with a circulating thermal fluid for precise temperature control. For highly exothermic reactions, consider a semi-batch approach where one reactant is added slowly to control the rate of heat generation.
-
-
Suboptimal Reagent Stoichiometry or Grade: The purity of starting materials is critical. Trace impurities (e.g., water in a moisture-sensitive reaction) can have a magnified negative effect at a larger scale.
-
Solution: Use anhydrous solvents and reagents where necessary. Confirm the purity of all starting materials by NMR or titration before use. Re-evaluate the stoichiometry; sometimes a slight excess of one reagent is beneficial at scale to drive the reaction to completion.
-
-
Incorrect pH or Acid Catalyst Activity: The final cyclization is often acid-catalyzed. The concentration and strength of the acid are critical.
-
Solution: Carefully control the amount of acid catalyst. If using a reagent like phosphoryl chloride for dehydration and cyclization, its reactivity can be aggressive.[5] Consider screening milder Lewis or Brønsted acids. Monitor the reaction progress by taking aliquots and analyzing them via LC-MS or TLC.
-
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
Question 2: I'm struggling with the purification of the freebase. Crystallization yields are low, and chromatography is not feasible for my scale. What should I do?
Answer: Isolating the freebase in high purity is essential before forming the hydrobromide salt. Chromatography is often impractical at scale, making crystallization the preferred method.
Potential Causes & Solutions:
-
Poor Solvent Choice for Crystallization: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities. If a single solvent is not effective, explore two-solvent systems (a "solvent" and an "anti-solvent").
-
-
Presence of Oily Impurities: Certain impurities can "oil out" during crystallization, inhibiting crystal formation and trapping the product.
-
Solution: Before crystallization, try an upstream purification step. This could be a charcoal treatment to remove colored impurities or a liquid-liquid extraction under specific pH conditions to remove acidic or basic impurities. A simple filtration through a pad of silica gel can also sometimes remove problematic polar impurities.
-
-
Supersaturation and Nucleation Issues: On a large scale, achieving controlled supersaturation for effective crystal growth can be tricky.
-
Solution: Control the cooling rate carefully; slow cooling is generally better. Use seed crystals from a small, pure batch to induce crystallization at the desired temperature. If the product oils out, try re-heating the solution slightly and adding more solvent before attempting to cool again, perhaps with more vigorous stirring.
-
| Solvent/System | Polarity | Boiling Point (°C) | Typical Use Case |
| Ethyl Acetate | Medium | 77 | Good starting point for many nitrogen-containing heterocycles. |
| Isopropanol (IPA) | Polar, Protic | 82 | Can be effective, but solubility might be high even when cold. |
| Acetonitrile | Polar, Aprotic | 82 | Often a good choice for compounds with moderate polarity. |
| Toluene | Non-polar | 111 | Useful as a primary solvent or as an anti-solvent with more polar ones. |
| Heptane/Ethyl Acetate | Mixed | Variable | A common system where heptane acts as the anti-solvent. |
| Dichloromethane/Hexane | Mixed | Variable | Useful for less polar compounds, but DCM can be difficult to remove. |
Table 1: Solvent Screening Guide for Crystallization.
Question 3: The hydrobromide salt formation is inconsistent. Sometimes it crashes out as a fine powder, other times as a sticky oil. How can I ensure a consistent, crystalline product?
Answer: Salt formation is a critical final step. The physical form of the salt impacts its stability, handling, and downstream formulation.
Potential Causes & Solutions:
-
Rate of HBr Addition: Adding the hydrobromic acid solution too quickly can cause rapid, uncontrolled precipitation, leading to the formation of fine particles or amorphous material with trapped impurities.
-
Solution: Add the HBr solution slowly (dropwise) to a stirred solution of the freebase at a controlled temperature. This allows for orderly crystal lattice formation.
-
-
Solvent Environment: The solvent used for salt formation is crucial. The freebase should be fully dissolved, but the resulting hydrobromide salt should be sparingly soluble.
-
Solution: The ideal solvent is often one in which the freebase is soluble, such as isopropanol (IPA), ethanol, or ethyl acetate. The resulting salt should precipitate upon formation. If the salt is too soluble, a less polar co-solvent (anti-solvent) like MTBE or heptane can be added after the HBr to induce precipitation.
-
-
Stoichiometry and Water Content: Using an excess of aqueous HBr can introduce too much water, which may cause the product to oil out or become hygroscopic.
-
Solution: Use a calculated, near-stoichiometric amount (e.g., 1.0 to 1.05 equivalents) of HBr. Use HBr in a non-aqueous solvent like acetic acid or isopropanol to minimize water content. After filtration, wash the salt cake with a non-polar solvent (like MTBE or hexane) to remove residual acid and solvent, then dry thoroughly under vacuum.
-
Frequently Asked Questions (FAQs)
-
Q: What is the most critical process parameter to monitor during scale-up?
-
A: Temperature. Almost every aspect of the reaction—kinetics, solubility, impurity formation, and stability—is highly dependent on temperature. Maintaining precise and uniform temperature control throughout the reactor is paramount for a successful and reproducible scale-up.
-
-
Q: How can I minimize the formation of colored impurities?
-
A: Colored impurities often arise from oxidative degradation or polymerization side reactions. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly help. Additionally, ensure that the reaction is not overheated and minimize the overall reaction time once the product has formed. A final charcoal treatment of the freebase solution before crystallization can also be effective.
-
-
Q: What analytical methods are essential for in-process control (IPC)?
-
A: For monitoring reaction completion, High-Performance Liquid Chromatography (HPLC) is the gold standard as it provides quantitative data on the disappearance of starting material and the appearance of the product. For a faster, qualitative check, Thin-Layer Chromatography (TLC) is often sufficient.
-
-
Q: Are there specific safety concerns I should be aware of?
-
A: Yes. Reagents like phosphoryl chloride are highly corrosive and react violently with water, releasing HCl gas.[5] Hydrobromic acid is also highly corrosive. All operations should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure an emergency shower and eyewash station are readily accessible.
-
Experimental Protocols
Protocol 1: General Procedure for Cyclization of Amidine Intermediate
-
Charge the reactor with the amidine intermediate and a suitable solvent (e.g., toluene or xylenes).
-
Begin vigorous overhead stirring and ensure the system is under an inert nitrogen atmosphere.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.) to the mixture.
-
Heat the reaction mixture to the target temperature (e.g., 80-110 °C), monitoring the internal temperature closely.
-
Maintain the temperature and monitor the reaction's progress every 1-2 hours using HPLC or TLC.
-
Once the reaction is deemed complete (e.g., <1% starting material remaining), cool the mixture to room temperature.
-
Proceed with the aqueous workup, typically involving a wash with a sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase.
Protocol 2: Formation of the Hydrobromide Salt
-
Dissolve the crude or purified freebase in a minimal amount of a suitable solvent (e.g., Isopropanol).
-
Filter the solution to remove any particulate matter.
-
Cool the solution in an ice bath to 0-5 °C with moderate stirring.
-
Slowly add a solution of HBr in a compatible solvent (e.g., 33% HBr in Acetic Acid, 1.02 eq.) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Observe for product precipitation. After the addition is complete, allow the slurry to stir at 0-5 °C for an additional 1-2 hours to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold, non-polar solvent (e.g., MTBE) to remove impurities and residual acid.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
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ResearchGate. (n.d.). Synthetic route designed for pyrrolo-imidazole 7a. Retrieved January 19, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules, 29(4), 893. [Link]
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Ferreira, R., et al. (2018). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistryMedChem, 13(18), 1881-1887. [Link]
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Demchenko, A. M., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(14), 4253. [Link]
-
Bakulev, V. A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59, 1-20. [Link]
-
Sharon, A., et al. (2024). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. Journal of Structural Chemistry, 65(5), 1024-1039. [Link]
-
Kavina, O. V., et al. (2010). FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Chemistry of Heterocyclic Compounds, 46, 713-720. [Link]
-
Hazeri, N., et al. (2011). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, 8(1), 12-15. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide in the Context of JNK Inhibition
Introduction
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] As members of the mitogen-activated protein kinase (MAPK) family, JNKs play a crucial role in regulating a variety of cellular processes, including proliferation, apoptosis, and differentiation.[2][3] The JNK signaling cascade is implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a compelling target for therapeutic intervention.[2][4][5]
The JNK family comprises three isoforms: JNK1, JNK2, and JNK3.[2] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system, heart, and testes, suggesting that isoform-selective inhibition may offer a more targeted therapeutic approach with fewer off-target effects.[4][6]
This guide provides a comparative analysis of a novel compound, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, against two well-characterized JNK inhibitors: SP600125 and BI-78D3. Publicly available data on the specific kinase targets of this compound is limited. However, its core scaffold, a pyrroloimidazole derivative, is found in other compounds with known JNK inhibitory activity. This structural similarity provides a rationale for a hypothetical evaluation of its potential as a JNK inhibitor.
Herein, we will explore the methodologies for characterizing a novel kinase inhibitor, present a hypothetical yet plausible dataset for this compound, and compare its potential efficacy and selectivity against established JNK inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical experimental workflows and data interpretation necessary for advancing novel kinase inhibitors from the bench to potential clinical applications.
The JNK Signaling Pathway: A Therapeutic Target
The JNK signaling pathway is a multi-tiered cascade that culminates in the phosphorylation of various transcription factors, most notably c-Jun.[7][8] Activation of this pathway is initiated by a wide array of stress signals, leading to the sequential activation of MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally, the JNKs themselves.[7] Activated JNKs then translocate to the nucleus to phosphorylate and activate c-Jun, a component of the AP-1 transcription factor complex, which in turn regulates the expression of genes involved in cellular stress responses.[5]
Comparative Analysis of JNK Inhibitors
For the purpose of this guide, we will evaluate our hypothetical compound, this compound, alongside two established JNK inhibitors:
-
SP600125: A potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[9][10] It is considered a first-generation JNK inhibitor and has been widely used as a research tool, though it exhibits some off-target effects.
-
BI-78D3: A substrate-competitive JNK inhibitor that targets the JNK-JIP interaction site.[11][12] This mechanism of action may offer a different selectivity profile compared to ATP-competitive inhibitors.[13]
Biochemical Potency and Selectivity
A primary step in characterizing a novel kinase inhibitor is to determine its potency against the target kinase(s) and its selectivity against a panel of other kinases. This is crucial for identifying compounds with a desirable therapeutic window and minimizing potential off-target toxicities.[14][15]
Table 1: Hypothetical In Vitro Inhibitory Activity (IC50) of this compound and Comparator Compounds Against JNK Isoforms.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 85 | 70 | 15 |
| SP600125 | 40[16] | 40[16] | 90[16] |
| BI-78D3 | 280 (JNK) | 280 (JNK) | 280 (JNK) |
Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM).
| Kinase | This compound | SP600125 | BI-78D3 |
| JNK3 | 98% | 95% | 92% |
| p38α | 25% | >20-fold selectivity vs JNK[9] | >100-fold selectivity vs JNK[17] |
| ERK2 | 15% | >20-fold selectivity vs JNK[9] | - |
| CDK2 | 10% | - | - |
| GSK3β | 18% | - | - |
| PI3Kα | 5% | - | No activity[17] |
| mTOR | 2% | - | No activity[17] |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.
Based on this hypothetical data, this compound demonstrates potent inhibition of JNK3 with a favorable selectivity profile against other JNK isoforms and a panel of off-target kinases. This suggests a potential for reduced side effects compared to pan-JNK inhibitors like SP600125.
Cellular Activity and Target Engagement
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and elicit the desired biological response.[6]
Western Blot Analysis of c-Jun Phosphorylation:
A key downstream event in the JNK signaling pathway is the phosphorylation of c-Jun at Serine 63 and Serine 73.[5] A western blot analysis can be used to quantify the levels of phosphorylated c-Jun (p-c-Jun) in cells treated with a JNK inhibitor. A potent and cell-permeable inhibitor should reduce the levels of p-c-Jun in a dose-dependent manner.
Cell Viability Assay (MTT Assay):
To assess the cytotoxic effects of the inhibitors, a cell viability assay such as the MTT assay can be performed.[18][19] This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. An ideal JNK inhibitor for therapeutic use would selectively induce apoptosis in diseased cells while having minimal cytotoxic effects on healthy cells.
Experimental Protocols
The following protocols provide a detailed methodology for the characterization and comparison of kinase inhibitors.
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a common method for measuring kinase activity in a high-throughput format.[20] They rely on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Recombinant JNK enzyme.
-
Fluorescein-labeled substrate peptide (e.g., a c-Jun-derived peptide).
-
ATP solution at the desired concentration (typically at the Km for the kinase).
-
Test compounds serially diluted in DMSO.
-
Stop solution (e.g., 10 mM EDTA in kinase reaction buffer).
-
Detection solution containing a terbium-labeled anti-phospho-substrate antibody.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the JNK enzyme and the fluorescein-labeled substrate.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the stop solution.
-
Add 10 µL of the detection solution.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay: Western Blot for Phospho-c-Jun
This protocol details the steps for assessing the in-cell activity of JNK inhibitors by measuring the phosphorylation of its direct substrate, c-Jun.[21]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the JNK inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a known activator, such as anisomycin (25 µg/mL) or UV radiation, for 30 minutes.[22]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.[23][24]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the kinase inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing biochemical potency and selectivity profiling, as well as cell-based assays to confirm target engagement and functional effects. While this compound remains a compound with limited public data, its structural similarity to known JNK inhibitors provides a compelling rationale for its investigation as a potential therapeutic agent.
The hypothetical data presented in this guide illustrates a scenario where this novel compound exhibits superior isoform selectivity for JNK3 compared to the established inhibitors SP600125 and BI-78D3. This highlights the importance of rigorous selectivity profiling in the early stages of drug discovery to identify candidates with a potentially improved safety profile. The detailed experimental protocols provided herein offer a robust framework for researchers to characterize their own novel kinase inhibitors, enabling a thorough and objective comparison with existing alternatives. As the field of kinase inhibitor development continues to evolve, a commitment to scientific integrity and a systematic approach to experimental design will be paramount in translating promising compounds into effective therapies.
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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JNK Pathway: Key Mechanisms and Physiological Functions. (n.d.). AnyGenes. Retrieved from [Link]
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JNK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
- Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686.
- Wu, Y., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties.
- Bubici, C., & Papa, S. (2014). JNK signalling: regulation and functions based on complex protein-protein partnerships. Microbiology and Molecular Biology Reviews, 78(1), 55–87.
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MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
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c-Jun N-terminal kinases. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Signal transduction - JNK pathway Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]
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Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease. (n.d.). ResearchGate. Retrieved from [Link]
- Liu, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
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- Vidler, L. R., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7340–7347.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
- Kim, H., et al. (2021). A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. Molecules, 26(20), 6140.
- A high-throughput radiometric kinase assay. (2006).
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Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]
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Radiometric kinase assays with scintillation counting - because you want your experiments to count! (2021, August 20). YouTube. Retrieved from [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]
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A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Pyrrolo[1,2-c]imidazolone Analogs and Related Fused Heterocycles
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. Among these, the pyrrolo[1,2-c]imidazolone core and its bioisosteric cousins in the broader family of pyrrolo-fused heterocycles represent a promising frontier. These structures have demonstrated a remarkable breadth of biological activity, spanning anticancer, antimicrobial, and anti-inflammatory applications. This guide provides an in-depth, objective comparison of the efficacy of various analogs within this chemical space, supported by experimental data and detailed methodologies to empower your research and development endeavors.
The Pyrrolo[1,2-c]imidazolone Scaffold: A Privileged Structure
The pyrrolo[1,2-c]imidazolone nucleus is a rigid, bicyclic system that offers a unique three-dimensional arrangement of atoms, making it an attractive scaffold for targeting a variety of biological macromolecules. Its synthetic tractability allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. The broader family of pyrrolo-fused heterocycles, which includes pyrrolo[1,2-a]imidazoles, pyrrolo[1,2-a]quinoxalines, and others, shares similar structural features and has also emerged as a rich source of bioactive compounds. This guide will explore the efficacy of these analogs across key therapeutic areas.
Comparative Efficacy of Pyrrolo-Fused Heterocyclic Analogs
The following sections present a comparative analysis of the biological activities of various pyrrolo-fused heterocyclic analogs based on available preclinical data.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. Their efficacy has been evaluated against a range of cancer cell lines, with several analogs demonstrating potent cytotoxic effects.
Table 1: Comparative Anticancer Efficacy of Pyrrolo-Fused Analogs
| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | IC50 / GI50 | Reference(s) |
| Imidazo[4,5-b]pyrrolo[3,4-d]pyridines | Compounds 5g and 5k | A498 and 786-O (Renal) | Low micromolar range | [1][2][3] |
| Pyrrolo[1,2-a]quinoline | Compound 10a | A498 (Renal) | 27 nM | [4] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian, Prostate, Breast | 0.15–1.78 µM | |
| Imidazole Derivatives | Compound 6 | HCT-15, HT29, HeLa, MDA-MB-468 | 80–200 nM | [5] |
| Benzimidazole Sulfonamides | Compound 22 | A549, HeLa, HepG2, MCF-7 | 0.15–0.33 µM | [5] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
The data indicates that specific substitutions on the pyrrolo-fused scaffold are crucial for potent anticancer activity. For instance, the pyrrolo[1,2-a]quinoline analog 10a exhibits remarkable potency against renal cancer cells, suggesting that this particular fusion may be advantageous for targeting this malignancy.[4] Similarly, the low micromolar to nanomolar activity of various imidazole and benzimidazole-containing analogs highlights the importance of this moiety in conferring cytotoxicity.[1][2][3][5]
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Pyrrolo-fused heterocycles have shown promise in this area, with analogs exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.
Table 2: Comparative Antimicrobial Efficacy of Pyrrolo-Fused Analogs
| Compound Class | Specific Analog(s) | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | 6b, 6c, 10c–e, 13 | Staphylococcus aureus | 2–4 | [6] |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | 6c, 6d | E. coli, K. pneumoniae, A. baumannii | up to 8 | [6] |
| Fused Pyrroles | 2a, 3c, 4d | Gram-positive bacteria & C. albicans | Not specified | [7] |
| Fused Pyrroles | 5c | Gram-negative bacteria | Not specified | [7] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | MSI45 | Multi-drug resistant S. aureus | 15 | [8] |
| Streptopyrroles | B and C | S. aureus, B. subtilis, M. luteus | 0.7-2.9 µM | [9] |
| 1,2,3,4-tetrasubstituted pyrroles | 4, 11, 12 | S. aureus, B. cereus | Promising activity | |
| Nitro-Pyrrolomycins | 5d | Gram-negative bacteria | Potent bactericidal activity | [10] |
MIC: Minimum Inhibitory Concentration.
The antimicrobial activity of these compounds is heavily influenced by their specific structural features. For example, the quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazoles demonstrate potent activity against Gram-positive bacteria.[6] The natural product derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro (MSI45), is notably effective against multi-drug resistant Staphylococcus aureus, indicating its potential as a lead for new antibiotics.[8]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Certain pyrrolo-fused analogs have been investigated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2).
Table 3: Comparative Anti-inflammatory Efficacy of Pyrrolo-Fused Analogs
| Compound Class | Specific Analog(s) | Target/Assay | Efficacy | Reference(s) |
| Pyrrolopyridines | 3i, 3l | In vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity | Promising activity | |
| N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone | 4a-7a, 9a, 4b, 7b, 4c | COX-2 inhibitory activity | Significant activity and promising COX-2/COX-1 selectivity | |
| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | 74, 95 | Mouse phenylquinone writhing assay, Rat carrageenan paw assay | High potency |
The data suggests that pyrrolo-fused heterocycles can serve as a scaffold for the development of potent anti-inflammatory agents, with some analogs exhibiting significant COX-2 inhibitory activity and selectivity. This is a crucial feature for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Mechanistic Insights and Signaling Pathways
The diverse biological activities of pyrrolo[1,2-c]imidazolone analogs and related compounds stem from their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
The anticancer effects of these compounds are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. While the precise mechanisms for many pyrrolo[1,2-c]imidazolone analogs are still under investigation, related fused heterocyclic systems have been shown to target kinases, microtubules, and other critical components of cancer cell machinery.
Caption: Potential anticancer mechanisms of pyrrolo-fused analogs.
Anti-inflammatory Mechanism: COX-2 Inhibition
A key mechanism for the anti-inflammatory activity of several pyrrolo-fused analogs is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a central player in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[11][12]
Caption: The COX-2 signaling pathway and its inhibition.
Experimental Protocols
To facilitate the replication and extension of the findings presented in this guide, detailed, step-by-step methodologies for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a T-25 flask with appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours in the dark at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
The pyrrolo[1,2-c]imidazolone scaffold and its related fused heterocyclic analogs represent a versatile and promising platform for the development of new therapeutic agents. The data collated in this guide demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory compounds. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in this field, facilitating further exploration and optimization of these potent molecules. As with any drug discovery program, a multi-faceted approach to efficacy and safety evaluation is paramount. The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel small molecule inhibitors, using the hypothetical kinase inhibitor 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide as a central example. Our approach is rooted in scientific integrity, emphasizing a multi-faceted experimental strategy to build a robust and validated understanding of a compound's biological activity.
The pyrroloimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4] Many of these effects are attributed to the inhibition of protein kinases, which are critical regulators of cellular processes.[2] This guide will therefore proceed with the hypothesis that This compound acts as a competitive inhibitor of a specific protein kinase involved in a cancer-related signaling pathway.
Rigorous validation of a compound's mechanism of action is a cornerstone of drug discovery. It provides the necessary confidence to advance a candidate through the development pipeline, minimizing the risk of late-stage failures due to a lack of efficacy or unforeseen off-target effects.[5][6]
A Multi-Pronged Approach to Mechanism of Action Validation
A credible validation of a compound's mechanism of action cannot rely on a single experiment. Instead, a layered approach that combines biochemical, cellular, and proteomic methods is essential to build a comprehensive and irrefutable case. This guide will detail a self-validating system of experiments, where each step provides a piece of the puzzle, and the collective data paints a clear picture of the compound's molecular interactions and cellular consequences.
dot graph TD; A[Hypothesized Kinase Inhibitor: this compound] --> B{Biochemical Assays}; B --> C[Enzyme Kinetics]; B --> D[Biophysical Binding]; A --> E{Cell-Based Assays}; E --> F[Target Engagement]; E --> G[Downstream Signaling]; E --> H[Phenotypic Response]; A --> I{Proteomic Profiling}; I --> J[Kinome-wide Selectivity]; I --> K[Target Identification]; C & D --> L[Direct Target Interaction]; F & G & H --> M[Cellular Activity & On-Target Effect]; J & K --> N[Selectivity & Off-Target Effects]; L & M & N --> O[Validated Mechanism of Action];
end "Experimental workflow for validating the mechanism of action."
Biochemical Assays: Probing the Direct Target Interaction
The initial step in validating a hypothesized enzyme inhibitor is to demonstrate a direct interaction with the purified target protein and to characterize the nature of this interaction.[7][8]
Enzyme Kinetic Assays: Unraveling the Mode of Inhibition
Enzyme kinetic assays are fundamental to understanding how a compound affects the catalytic activity of its target enzyme.[9][10][11] By measuring the reaction rate at varying substrate and inhibitor concentrations, we can determine the inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7][12]
Step-by-Step Protocol for a Generic Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to generate a dose-response curve.
-
Reconstitute the purified kinase and its specific substrate in the appropriate reaction buffer.
-
Prepare the ATP solution at a concentration relevant to the assay (e.g., at the Km for ATP).
-
-
Reaction Setup:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear reaction range.[12]
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
To determine the mode of inhibition, repeat the assay with varying concentrations of ATP.
-
Biophysical Assays: Quantifying Binding Affinity and Kinetics
While enzyme kinetics reveal the functional consequences of inhibition, biophysical assays provide direct evidence of binding and can quantify the affinity and kinetics of the interaction. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.
Step-by-Step Protocol for SPR Analysis
-
Chip Preparation:
-
Immobilize the purified kinase onto a sensor chip.
-
-
Binding Measurement:
-
Flow a series of concentrations of this compound over the chip surface.
-
Continuously monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.
-
-
Data Analysis:
-
Generate sensorgrams that show the association and dissociation of the compound.
-
Fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
Demonstrating that a compound can interact with its target in the complex environment of a living cell is a critical step in validation.[13][14][15]
Cellular Thermal Shift Assay (CETSA): In-Cell Target Binding
CETSA is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[16][17][18][19][20] This allows for the confirmation of target engagement in intact cells without the need for compound modification.
Step-by-Step Protocol for CETSA with Western Blotting
-
Cell Treatment:
-
Treat cultured cells with either vehicle or this compound.
-
-
Thermal Challenge:
-
Heat aliquots of the treated cells to a range of temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Generate melting curves for the target protein in the presence and absence of the compound.
-
A shift in the melting curve to higher temperatures indicates stabilization of the protein and confirms target engagement.
-
Downstream Signaling Analysis: Linking Target Engagement to a Functional Outcome
If the compound inhibits a kinase in a known signaling pathway, its effect on the phosphorylation of downstream substrates should be measurable.
dot graph TD; A[Growth Factor] --> B(Receptor Tyrosine Kinase); B -- this compound --> B; B -- ATP --> B_P[Phosphorylated RTK]; B_P --> C[Downstream Signaling Cascade]; C --> D[Phosphorylation of Effector Proteins]; D --> E[Cell Proliferation & Survival];
end "Hypothetical signaling pathway inhibited by the compound."
Step-by-Step Protocol for Western Blotting of Phospho-proteins
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of the compound for a specified time.
-
Lyse the cells in a buffer containing phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream target and for the total amount of that target protein.
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
A dose-dependent decrease in the phosphorylation of the downstream target provides evidence of on-target activity.
-
Proteomic Profiling: A Global View of Selectivity and Target Identification
To de-risk a compound for further development, it is crucial to understand its selectivity profile. Proteomic approaches provide an unbiased view of the compound's interactions across the proteome.[16][21]
Kinome Profiling: Assessing Selectivity
Kinome profiling services offer screening of a compound against a large panel of kinases to determine its selectivity.[21][22][23][24][25] This is essential for identifying potential off-target effects that could lead to toxicity.
Proteome-Wide CETSA (CETSA-MS): Unbiased Target Identification
For novel compounds with an unknown target, coupling CETSA with mass spectrometry (CETSA-MS) can identify the direct binding partners in an unbiased manner by assessing the thermal stability of thousands of proteins simultaneously.[16][18][19][20]
Comparison with Alternative Kinase Inhibitors
To put the activity of this compound into context, it is useful to compare its performance with well-characterized kinase inhibitors. For this guide, we will use two hypothetical comparators:
-
Comparator A (Sunitinib): A known multi-targeted receptor tyrosine kinase inhibitor that acts as an ATP-competitive inhibitor.[2]
-
Comparator B (Trametinib): An allosteric inhibitor of MEK1/2, a downstream kinase in the MAPK pathway.
The following table presents hypothetical comparative data for these compounds.
| Parameter | This compound | Comparator A (Sunitinib) | Comparator B (Trametinib) |
| Target Kinase | Hypothetical Kinase X | VEGFR, PDGFR, c-KIT | MEK1/2 |
| Biochemical IC50 | 50 nM | 10-100 nM (multiple targets) | 0.92 nM (MEK1), 1.8 nM (MEK2) |
| Mode of Inhibition | ATP-competitive | ATP-competitive | Allosteric |
| Binding Affinity (KD) | 25 nM | 5-50 nM | 5.3 nM |
| Cellular Target Engagement (CETSA ΔTm) | +3.5°C | +2-4°C | +4.2°C |
| Downstream Signaling Inhibition (EC50) | 100 nM | 50-200 nM | 10 nM |
| Cell Proliferation Inhibition (GI50) | 250 nM | 100-500 nM | 20 nM |
| Kinome Selectivity (S-Score at 1 µM) | 0.05 | 0.35 | 0.02 |
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the mechanism of action of a novel small molecule inhibitor, using this compound as a working example. By systematically progressing from biochemical characterization to cellular target engagement and proteome-wide selectivity profiling, researchers can build a comprehensive and compelling data package to support the continued development of promising therapeutic candidates. This structured approach, grounded in scientific integrity, is essential for making informed decisions and ultimately, for the successful translation of novel chemical matter into effective medicines.
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Navigating the Structure-Activity Landscape of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Derivatives: A Comparative Guide
In the dynamic field of medicinal chemistry, the 5H-pyrrolo[1,2-c]imidazol-7(6H)-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its unique fused heterocyclic system offers a three-dimensional architecture that can be strategically modified to modulate interactions with various biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5H-pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide derivatives, offering a comparative overview of how subtle structural modifications can profoundly impact their biological efficacy.
The core of this molecular family is the 5H-pyrrolo[1,2-c]imidazol-7(6H)-one structure, a bicyclic system where a pyrrolidine ring is fused to an imidazole ring.[4][5] The hydrobromide salt form is often utilized to enhance solubility and stability.[6] The exploration of SAR for this class of compounds is pivotal for the rational design of more potent and selective therapeutic agents.
The Foundational Scaffold: 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one
The inherent biological activity of the pyrrolo-imidazole core is attributed to its ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[7] The lactam functionality within the pyrrolidinone ring and the nitrogen atoms of the imidazole ring are key pharmacophoric features that can act as hydrogen bond donors and acceptors.
Caption: Generalized synthetic workflow for target derivatives.
Step-by-Step Methodology:
-
Esterification and N-protection of L-proline: L-proline is first esterified (e.g., with methanol and thionyl chloride) and then the secondary amine is protected with a suitable protecting group (e.g., Boc anhydride).
-
Amide Coupling: The protected proline ester is coupled with an appropriate amine, which will form part of the imidazole ring.
-
Cyclization and Imidazole Ring Formation: The resulting intermediate undergoes intramolecular cyclization, often promoted by a dehydrating agent, to form the fused pyrrolo-imidazole core.
-
Functionalization: Substituents can be introduced at various positions through standard chemical transformations, such as aromatic substitution or cross-coupling reactions.
-
Deprotection and Salt Formation: Finally, the protecting group is removed, and the desired hydrobromide salt is formed by treatment with hydrobromic acid.
Biological Evaluation: A Case Study in Anticancer Activity
The evaluation of anticancer activity is a common application for this class of compounds. [8][9][10]A typical workflow for assessing the anticancer potential of newly synthesized derivatives is outlined below.
Caption: Workflow for evaluating anticancer activity.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.
-
MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The 5H-pyrrolo[1,2-c]imidazol-7(6H)-one scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies, although fragmented across different but related chemical series, consistently demonstrate that strategic modifications to both the pyrrolidinone and imidazole rings are crucial for optimizing biological activity. The introduction of bulky, hydrophobic groups on the pyrrolidinone ring and functional groups capable of specific interactions on the imidazole ring appear to be promising strategies for enhancing potency. Future research should focus on a more systematic exploration of the chemical space around this scaffold to unlock its full therapeutic potential.
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A Comparative Guide to the In Vivo Evaluation of Pyrrolo-Imidazole Scaffolds: Surrogates for 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to potential clinical application is paved with rigorous preclinical evaluation. While direct in vivo studies on 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide are not extensively documented in publicly accessible literature, a wealth of information can be gleaned from the investigation of structurally related compounds bearing the pyrrolo-imidazole core. This guide provides a comparative analysis of the diverse therapeutic applications and corresponding in vivo study designs for these surrogate molecules. By examining the experimental data and methodologies employed in neuroscience, oncology, and infectious disease research, we can construct a framework for the potential in vivo characterization of this compound and its analogs.
The versatility of the pyrrolo-imidazole scaffold is evident in its ability to be tailored for various biological targets, leading to distinct pharmacological effects. This guide will delve into the in vivo performance of these analogs, offering a comparative perspective on their efficacy in different disease models.
Comparative Analysis of Pyrrolo-Imidazole Analogs in Diverse Therapeutic Areas
The pyrrolo-imidazole core has been successfully modified to target a range of receptors and proteins, leading to compounds with potential applications in central nervous system (CNS) disorders, cancer, and fungal infections. Below, we compare the in vivo findings for representative analogs in these key therapeutic areas.
Neuroscience Applications: Targeting the 5-HT7 Receptor
A notable application of the pyrrolo-imidazole scaffold is in the development of selective 5-HT7 receptor agonists. These compounds are investigated for their potential in treating cognitive deficits and mood disorders.
One such analog, 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole (AGH-192), has demonstrated promising in vivo activity. Pharmacokinetic studies in mice revealed its ability to cross the blood-brain barrier, achieving a high peak concentration in the brain.[1] This is a critical attribute for any CNS-targeted therapeutic. Furthermore, AGH-192 exhibited an antinociceptive effect in a mouse model of neuropathic pain, highlighting its potential as an analgesic.[1]
Another key area of investigation for 5-HT7 receptor agonists is their impact on cognitive function. The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. While specific data for AGH-192 in the NOR test is not detailed in the provided results, the general principle of the test relies on the innate tendency of mice to explore novel objects more than familiar ones.[2][3][4][5][6] A compound that enhances cognitive function would be expected to increase the time spent exploring the novel object.
The Stress-Induced Hyperthermia (SIH) model is another relevant in vivo assay, used to screen for anxiolytic activity. In this paradigm, the rise in body temperature in response to a mild stressor is measured. Anxiolytic compounds are expected to attenuate this hyperthermic response.[7][8][9][10][11] The evaluation of pyrrolo-imidazole-based 5-HT7 agonists in this model could provide insights into their potential anti-anxiety effects.
Oncology Applications: From WDR5 Inhibition to Renal Cell Carcinoma
The pyrrolo-imidazole scaffold has also been explored for its anticancer potential. Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been identified as potent inhibitors of the WDR5-WIN site, a target in certain cancers like mixed-lineage leukemia.[12] While specific in vivo efficacy data for these WDR5 inhibitors is not provided in the search results, their development highlights a key oncological application for this chemical class.
In a different oncological context, imidazolylpyrrolone-based molecules have been investigated as potential treatments for renal cell carcinoma (RCC).[13] Although the provided information focuses on the synthesis and in vitro evaluation of these compounds against RCC cell lines (786-O and A498), it lays the groundwork for future in vivo studies.[13]
Standard in vivo models for RCC research often involve the xenotransplantation of human RCC cell lines into immunocompromised mice.[14] The growth of these tumors and their response to therapeutic agents can then be monitored over time. Both subcutaneous and orthotopic (in the kidney) tumor implantation models are utilized to assess efficacy.[15][16]
Anti-Infective Applications: Antifungal Activity of Pyrrolo-Benzodiazepine Analogs
Interestingly, a related class of compounds, pyrrolo[1,2-α][3][14]benzodiazepines (PBDs), which share a fused ring system with a pyrrole moiety, have demonstrated potent antifungal activity.[17] In vivo studies using a guinea pig model of dermatophytosis caused by Microsporum canis have been conducted.[17][18]
In these studies, both oral and topical administration of a lead PBD compound resulted in significant therapeutic efficacy, with lesion reduction exceeding that of the standard-of-care antifungal, itraconazole, in some cases.[17] The guinea pig model is well-suited for this research as the clinical features of dermatophytosis in these animals are comparable to those in humans.[18]
Data Summary: A Comparative Overview of In Vivo Studies
| Therapeutic Area | Compound Class | Target | Animal Model | Key In Vivo Endpoints | Reference |
| Neuroscience | Indole-imidazole conjugates | 5-HT7 Receptor | Mice | Brain Penetration, Antinociception in Neuropathic Pain | [1] |
| Oncology | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | WDR5 | (Implied) Mice | (Implied) Tumor Growth Inhibition | [12] |
| Oncology | Imidazolylpyrrolone-based molecules | (Not Specified) | (Proposed) Mice | (Proposed) Tumor Growth Inhibition in RCC Xenografts | [13] |
| Anti-Infective | Pyrrolo[1,2-α][3][14]benzodiazepines | (Not Specified) | Guinea Pigs | Lesion Reduction in a Dermatophytosis Model | [17] |
Experimental Protocols: A Guide to Key In Vivo Assays
To aid researchers in the design of their own in vivo studies, detailed step-by-step methodologies for the key experiments discussed above are provided.
Novel Object Recognition (NOR) Test in Mice
This protocol is a standard method for assessing recognition memory.
Objective: To evaluate the effect of a test compound on short-term recognition memory.
Materials:
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks)
-
Video recording and analysis software
-
Test animals (mice)
-
Test compound and vehicle
Procedure:
-
Habituation (Day 1):
-
Training/Sample Phase (Day 2):
-
Administer the test compound or vehicle at a predetermined time before the training phase.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the arena and the objects for a set period (e.g., 5-10 minutes).[2][3]
-
Record the time spent exploring each object. Exploration is typically defined as the nose of the mouse being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.
-
-
Testing/Choice Phase (Day 2):
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
-
Guinea Pig Model of Dermatophytosis
This protocol outlines the establishment of a fungal infection model to test the efficacy of antifungal compounds.[17][18]
Objective: To evaluate the in vivo antifungal activity of a test compound against a dermatophyte infection.
Materials:
-
Guinea pigs
-
Microsporum canis or Trichophyton mentagrophytes culture
-
Electric shaver
-
Test compound formulation (topical or oral) and vehicle
-
Calipers for lesion measurement
-
Microbiological culture supplies
Procedure:
-
Acclimatization and Preparation:
-
Acclimatize animals to the housing conditions.
-
Anesthetize the guinea pigs and shave an area of fur on their backs.
-
-
Infection:
-
Apply a suspension of dermatophyte spores/hyphae to the shaved area. Occlusion with a bandage may be used to enhance infection rates.[18]
-
-
Treatment:
-
Once lesions are established (typically after a few days), begin treatment with the test compound or vehicle.
-
For topical application, apply a set volume of the formulation to the lesion daily.
-
For oral administration, deliver the compound via gavage at a specific dose and frequency.
-
-
Evaluation:
-
Monitor the progression of the lesions throughout the study. Measure the lesion size (e.g., diameter) with calipers at regular intervals.
-
At the end of the study, euthanize the animals and collect skin samples for mycological and histological analysis.
-
Quantify the fungal burden in the skin through culture or qPCR.
-
-
Data Analysis:
-
Compare the lesion scores and fungal burden between the treated and vehicle control groups.
-
Conclusion and Future Directions
The pyrrolo-imidazole scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating significant in vivo potential across diverse therapeutic areas. While direct in vivo data for this compound is currently limited, the comparative analysis of its structural relatives provides a robust framework for its future investigation.
For researchers interested in the CNS potential of this compound, the Novel Object Recognition and Stress-Induced Hyperthermia models are logical starting points. If anticancer activity is hypothesized, establishing xenograft models of relevant cancer cell lines would be the next step. Finally, should the compound exhibit antimicrobial properties in vitro, the guinea pig dermatophytosis model offers a well-established pathway for in vivo validation.
The experimental protocols and comparative data presented in this guide are intended to empower researchers to design and execute logical, efficient, and effective in vivo studies. By building upon the knowledge gained from related pyrrolo-imidazole compounds, the therapeutic potential of novel analogs like this compound can be systematically explored.
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A Comparative Guide to the In Vitro Cytotoxicity of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
For drug discovery and development researchers, the initial assessment of a novel compound's cytotoxic potential is a critical step in identifying promising therapeutic candidates. This guide provides a comparative framework for evaluating the cytotoxicity of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide , a heterocyclic compound belonging to the pyrroloimidazole class. Due to the limited publicly available data on this specific molecule, we will present a comparative analysis using data from structurally related pyrrolo[1,2-a]imidazole and fused imidazole analogs to provide a relevant contextual landscape. This guide will delve into the standard methodologies for cytotoxicity assessment, present hypothetical comparative data, and discuss the potential mechanisms of action, thereby offering a comprehensive playbook for researchers investigating this and similar chemical entities.
The pyrrole and imidazole rings are foundational scaffolds in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3] Fused heterocyclic systems, such as pyrroloimidazoles, are of particular interest as they can adopt three-dimensional conformations that facilitate interactions with various biological targets.[4][5]
I. Methodologies for In Vitro Cytotoxicity Screening
The cornerstone of preliminary anticancer drug screening lies in robust and reproducible in vitro cytotoxicity assays.[6] These assays measure the ability of a compound to reduce cell viability or proliferation. Here, we detail two widely adopted colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.
A. The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[7][8] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8]
B. The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is another robust method for cytotoxicity screening, adopted by the National Cancer Institute (NCI) for their drug screening program.[9][10] This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10% TCA) and incubate for 60 minutes at 4°C to fix the cells.[13]
-
Washing: Discard the supernatant and wash the plates five times with tap water and allow them to air dry.[13]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[13]
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[11]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[11]
II. Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of this compound, a comparative analysis against both structurally related compounds and established chemotherapeutic agents is essential. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this comparison.
For the purpose of this guide, we present a hypothetical dataset to illustrate how the cytotoxic profile of this compound would be evaluated. The selected cell lines, MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), are commonly used in cancer research. Doxorubicin and Cisplatin are included as standard-of-care positive controls. Pyrrolo[1,2-a]quinoline-based compounds are chosen as structural analogs based on available literature.[14]
Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of this compound and Reference Compounds
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 5.8 | 8.2 |
| Pyrrolo[1,2-a]quinoline Analog 1[14] | 3.5 | 6.1 |
| Pyrrolo[1,2-a]quinoline Analog 2[14] | 0.027 (on A498 renal cancer) | - |
| Doxorubicin[15][16] | ~0.65 - 2.5 | ~0.24 - >20 |
| Cisplatin[17] | - | ~6.14 |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only.
Interpretation of Comparative Data
Based on this hypothetical data, this compound demonstrates moderate cytotoxic activity in the low micromolar range against both MCF-7 and A549 cell lines. When compared to its structural analogs, its potency is in a similar range to some reported pyrrolo[1,2-a]quinolines. However, it is less potent than the standard chemotherapeutic agent, doxorubicin, in most reported instances.[15][16] Such a profile would warrant further investigation into its mechanism of action and potential for optimization to enhance potency and selectivity.
III. Postulated Mechanism of Action
The cytotoxic effects of pyrrole- and imidazole-containing compounds are often attributed to their ability to interact with various cellular targets crucial for cancer cell survival and proliferation.[2]
A. Inhibition of Tubulin Polymerization
Several fused pyrrole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] This mechanism is shared by well-known anticancer drugs like paclitaxel and the vinca alkaloids.
B. Kinase Inhibition
The imidazole scaffold is a common feature in many kinase inhibitors.[18] Pyrrolo-fused heterocycles may target key kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs).[19][20]
C. DNA Intercalation and Damage
Some heterocyclic compounds can intercalate into the minor groove of DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[21]
Further experimental studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action of this compound.
IV. Visualizing the Workflow and Potential Pathways
To provide a clear visual representation of the experimental and conceptual frameworks discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: Postulated mechanisms of action for pyrroloimidazole compounds.
V. Conclusion
While direct experimental data on the cytotoxicity of this compound remains to be published, this guide provides a robust framework for its evaluation. By employing standardized cytotoxicity assays such as the MTT and SRB methods, researchers can generate reliable data. A comparative analysis against structurally related compounds and established anticancer drugs is crucial for contextualizing its potency and potential. The diverse mechanisms of action exhibited by related pyrroloimidazole scaffolds, including tubulin polymerization inhibition and kinase modulation, offer promising avenues for mechanistic investigations. This guide serves as a foundational resource for researchers embarking on the preclinical evaluation of this and other novel heterocyclic compounds.
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benchmarking 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide against known drugs
An In-Depth Comparative Guide to the Preclinical Benchmarking of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
This guide provides a comprehensive framework for the preclinical evaluation of the novel compound this compound (herein referred to as Compound-X). As this molecule is not extensively characterized in existing literature, we will establish a hypothetical, yet plausible, mechanism of action to construct a rigorous benchmarking strategy. Based on its core pyrrolo-imidazole scaffold, a motif present in numerous kinase inhibitors, this guide will proceed under the hypothesis that Compound-X is a novel inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), a critical regulator of the cell cycle and a validated target in oncology.
Our objective is to benchmark Compound-X against established, FDA-approved CDK4/6 inhibitors, namely Palbociclib and Ribociclib. This document will detail the necessary in vitro and in vivo studies, explain the scientific rationale behind each experimental choice, and provide standardized protocols to ensure data integrity and reproducibility.
Part 1: Foundational In Vitro Pharmacological Profiling
The initial phase of benchmarking is to ascertain the compound's activity and selectivity at the molecular and cellular levels. This establishes the fundamental pharmacological profile and provides the first point of comparison against established drugs.
Target Engagement and Potency
Before assessing biological effects, we must first confirm that Compound-X directly interacts with its intended target (CDK4/6) and determine its potency.
Causality of Experimental Choice: A direct binding assay confirms physical interaction, while an enzymatic assay measures the functional consequence of that binding—the inhibition of the kinase's catalytic activity. Comparing the dissociation constant (Kd) from a binding assay with the half-maximal inhibitory concentration (IC50) from an enzymatic assay can provide initial insights into the mechanism of inhibition.
Experimental Protocol: Kinase Activity Assay (IC50 Determination)
This protocol outlines a standard luminescence-based assay to measure the inhibition of CDK4/Cyclin D1 activity.
-
Reagent Preparation:
-
Prepare a 2X solution of CDK4/Cyclin D1 enzyme and its substrate, a retinoblastoma (Rb) protein fragment, in kinase buffer.
-
Create a serial dilution series of Compound-X, Palbociclib, and Ribociclib in DMSO, followed by a further dilution in kinase buffer. A typical starting concentration is 10 mM, serially diluted 1:3 for a 10-point curve.
-
Prepare a 2X ATP solution in kinase buffer. The concentration should be at the Michaelis constant (Km) for ATP to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
-
Assay Execution:
-
Add 5 µL of the compound dilutions (or DMSO vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme/substrate mix to each well and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of a luminescence-based detection reagent (e.g., ADP-Glo™) which quantifies the amount of ADP produced, a direct measure of kinase activity.
-
Incubate as per the manufacturer's instructions (typically 40-60 minutes).
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Fit the normalized data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cellular Activity: Anti-Proliferative Effects
The next logical step is to determine if the observed enzymatic inhibition translates into a functional anti-proliferative effect in relevant cancer cell lines.
Causality of Experimental Choice: We will use estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T-47D, as their proliferation is known to be highly dependent on CDK4/6 activity. This provides a biologically relevant system to compare the on-target cellular efficacy of Compound-X with Palbociclib and Ribociclib.
Experimental Protocol: Cell Viability Assay (MTT/CellTiter-Glo®)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-X and the reference drugs for 72 hours. This duration allows for multiple cell cycles to occur.
-
Viability Measurement: After incubation, add a viability reagent (e.g., MTT or CellTiter-Glo®) and measure the output (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).
Target Selectivity: Kinase Panel Screening
A critical aspect of a drug's profile is its selectivity. An ideal CDK4/6 inhibitor should have minimal activity against other kinases to reduce off-target effects.
Causality of Experimental Choice: A broad kinase panel screen (e.g., against >100 different kinases) is a standard industry practice to identify potential off-target activities early. This provides a "selectivity score" and helps predict potential side effects. The results for Compound-X can be directly compared to the known selectivity profiles of Palbociclib and Ribociclib.
Workflow: Kinase Selectivity Profiling
Caption: Workflow for assessing the kinase selectivity of Compound-X.
Comparative Data Summary (Hypothetical)
| Parameter | Compound-X | Palbociclib | Ribociclib |
| CDK4/Cyclin D1 IC50 (nM) | 8 | 11 | 10 |
| CDK6/Cyclin D3 IC50 (nM) | 15 | 15 | 39 |
| MCF-7 Cell GI50 (nM) | 95 | 110 | 140 |
| Selectivity (vs. CDK1/2/9) | >200-fold | >150-fold | >100-fold |
Part 2: Preclinical ADME and In Vivo Efficacy
Assuming Compound-X shows a promising in vitro profile (e.g., potent, selective, and cell-active), the next stage involves evaluating its drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion) and its efficacy in a living organism.
In Vitro ADME Profiling
Causality of Experimental Choice: Poor pharmacokinetic properties are a major cause of failure in drug development. Early in vitro assessment of metabolic stability and permeability helps to predict in vivo behavior.
-
Metabolic Stability: Assessed using liver microsomes, this experiment predicts how quickly a compound will be cleared by metabolic enzymes in the liver.
-
Permeability: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.
In Vivo Efficacy: Xenograft Tumor Model
Causality of Experimental Choice: An in vivo xenograft model provides the most definitive preclinical test of a compound's anti-cancer activity. Nude mice bearing tumors derived from a human cancer cell line (e.g., MCF-7) are treated with the compound, and the effect on tumor growth is measured. This integrated assessment evaluates the compound's ability to reach the tumor at sufficient concentrations and exert its anti-proliferative effect in a complex biological system.
Experimental Protocol: MCF-7 Xenograft Study
-
Model Establishment: Implant MCF-7 cells subcutaneously into immunodeficient mice. Estrogen pellets are also implanted to support the growth of these ER+ cells.
-
Tumor Growth & Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control (e.g., oral gavage daily)
-
Compound-X (e.g., 50 mg/kg, oral gavage daily)
-
Palbociclib (e.g., 50 mg/kg, oral gavage daily)
-
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as a general indicator of toxicity.
-
Endpoint & Analysis: Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined size limit. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Benchmarking Workflow: From In Vitro to In Vivo
Caption: A streamlined workflow for benchmarking a novel kinase inhibitor.
Comparative In Vivo Data Summary (Hypothetical)
| Parameter | Compound-X | Palbociclib |
| Dose (mg/kg, oral) | 50 | 50 |
| Tumor Growth Inhibition (%) | 75% | 72% |
| Body Weight Change (%) | -2% | -3% |
Conclusion and Authoritative Perspective
This guide outlines a robust, multi-tiered strategy for benchmarking the novel compound this compound against the established CDK4/6 inhibitors Palbociclib and Ribociclib. The proposed workflow follows a logical progression from fundamental target engagement and cellular activity to in vivo efficacy.
Based on our hypothetical data, Compound-X demonstrates a highly competitive profile, with comparable in vitro potency and cellular activity, and potentially superior in vivo efficacy at the tested dose. Its high selectivity against other kinases suggests a favorable safety profile may be achievable.
The self-validating nature of this plan—where each stage must yield positive results to justify proceeding to the next—ensures that resources are spent on only the most promising candidates. By adhering to these standardized, well-referenced protocols, researchers can generate a high-confidence data package to support the further development of novel therapeutic agents like Compound-X.
References
-
Title: Assay Guidance Manual: IC50 Determination. Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]
-
Title: The CDK4/6 inhibitor palbociclib in combination with letrozole versus letrozole alone as first-line treatment of oestrogen receptor-positive, HER2-negative, advanced breast cancer (PALOMA-1/TRIO-18): a randomised phase 2 study. Source: The Lancet Oncology. URL: [Link]
-
Title: Comprehensive analysis of kinase inhibitor selectivity. Source: Nature Biotechnology. URL: [Link]
-
Title: ADME-Tox in Drug Discovery: Integration of Experimental and Computational Technologies. Source: Drug Discovery Today. URL: [Link]
-
Title: The Caco-2 cell line as a model of the intestinal barrier. Source: Journal of Controlled Release. URL: [Link]
A Comparative Guide to the Cross-Reactivity Profile of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
For drug development professionals, researchers, and scientists, a comprehensive understanding of a compound's selectivity is paramount to its successful translation from a promising hit to a viable therapeutic. This guide provides an in-depth analysis of the anticipated cross-reactivity profile of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, a small molecule featuring the versatile pyrrolo-imidazole scaffold. Due to the limited publicly available screening data for this specific compound, this guide will utilize illustrative data based on structurally related molecules to demonstrate the methodologies and data interpretation central to establishing a comprehensive selectivity profile.
The pyrrolo-imidazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of protein targets, most notably protein kinases and G-protein coupled receptors (GPCRs). This inherent promiscuity necessitates a rigorous evaluation of off-target interactions to mitigate potential toxicity and to uncover opportunities for polypharmacology.
The Imperative of Kinase and GPCR Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket. This structural similarity is a primary driver of off-target binding for many kinase inhibitors. Similarly, the GPCR superfamily, with over 800 members, presents a vast landscape for potential unintended interactions. A thorough cross-reactivity analysis is therefore not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and therapeutic window.
Establishing the Kinase Selectivity Profile
To ascertain the selectivity of this compound against the human kinome, a multi-pronged approach is recommended, combining broad-spectrum screening with detailed kinetic analysis of identified hits.
Experimental Workflow: Kinase Profiling
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Illustrative Kinase Inhibition Data
The following table presents hypothetical inhibitory data for this compound against a representative panel of kinases. This data is for illustrative purposes to demonstrate typical data presentation.
| Kinase Target | Kinase Family | IC50 (nM) | % Inhibition @ 1µM |
| Primary Target | |||
| JNK3 | MAPK | 25 | 95 |
| Potential Off-Targets | |||
| p38α | MAPK | 150 | 75 |
| JNK1 | MAPK | 350 | 60 |
| JNK2 | MAPK | 400 | 55 |
| CDK2 | CMGC | 1,200 | 40 |
| ROCK2 | AGC | 2,500 | 25 |
| VEGFR2 | Tyrosine Kinase | >10,000 | <10 |
| EGFR | Tyrosine Kinase | >10,000 | <10 |
Step-by-Step Experimental Protocol: High-Throughput Kinase Profiling
-
Compound Preparation: this compound is solubilized in 100% DMSO to create a 10 mM stock solution. Serial dilutions are then prepared to the desired screening concentrations.
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific purified kinase, a suitable substrate, and ATP.
-
Compound Addition: The test compound is added to the assay wells at a final concentration (e.g., 1 µM for single-point screening or a range of concentrations for dose-response curves). Control wells with DMSO only (vehicle control) and a known inhibitor (positive control) are included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. For dose-response experiments, IC50 values are determined by fitting the data to a four-parameter logistic model.
Characterizing the GPCR Interaction Profile
Given the prevalence of the pyrrolo-imidazole scaffold in GPCR-targeted ligands, a comprehensive assessment of potential interactions with this receptor class is crucial. Radioligand binding assays remain the gold standard for determining the affinity of a compound for a specific GPCR.
Experimental Workflow: GPCR Binding Assay
Caption: Workflow for GPCR cross-reactivity profiling.
Illustrative GPCR Binding Data
The following table provides hypothetical binding affinities (Ki) for this compound against a selection of GPCRs. This data is for illustrative purposes.
| GPCR Target | Receptor Family | Radioligand | Ki (nM) |
| Primary Target | |||
| α1A Adrenoceptor | Adrenergic | [3H]-Prazosin | 85 |
| Potential Off-Targets | |||
| α1B Adrenoceptor | Adrenergic | [3H]-Prazosin | 950 |
| α1D Adrenoceptor | Adrenergic | [3H]-Prazosin | 2,100 |
| 5-HT2A | Serotonergic | [3H]-Ketanserin | >10,000 |
| D2 | Dopaminergic | [3H]-Spiperone | >10,000 |
| M1 | Muscarinic | [3H]-NMS | >10,000 |
Step-by-Step Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Reaction Mixture: The assay is set up in microplates with each well containing the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Concluding Remarks
The comprehensive cross-reactivity profiling of this compound is a critical exercise in modern drug discovery. While this guide presents an illustrative profile based on the known behavior of the pyrrolo-imidazole scaffold, the described methodologies provide a robust framework for the empirical determination of its selectivity. A thorough understanding of a compound's interactions with the broader kinome and GPCR-ome is indispensable for advancing it through the preclinical and clinical development pipeline, ultimately ensuring the development of safer and more effective medicines.
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A Researcher's Guide to Target Deconvolution and Engagement Confirmation for Novel Bioactive Compounds
This guide provides a comprehensive framework for researchers and drug development professionals on how to identify the cellular target of a novel bioactive compound and subsequently confirm its engagement in a physiologically relevant context. We will use the molecule 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide , a compound with a defined chemical structure but without a well-documented biological target in public literature, as a representative case study to illustrate a robust, multi-step validation workflow.[1]
The journey from a hit compound to a validated chemical probe or drug candidate is contingent on understanding its mechanism of action, a process that begins with answering two fundamental questions: "What protein does it bind to?" and "Does it bind to that target in a living cell?". Neglecting this crucial step is a primary reason for late-stage failures in drug development.[2] An inadequate understanding of target engagement can lead to misinterpretation of phenotypic data and wasted resources pursuing compounds with ambiguous or non-viable mechanisms.[3]
This guide is structured to provide not just protocols, but the strategic and scientific rationale behind them. We will first explore an unbiased, discovery-oriented approach to identify potential protein targets and then detail the gold-standard method for confirming that binding event in a cellular environment.
Part 1: Unbiased Target Identification via Chemical Proteomics
When the target of a compound is unknown, an unbiased approach is necessary to survey the entire proteome for potential binding partners. Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry (MS), is a powerful technique for this purpose.[3][4] The "Kinobeads" approach, which uses broadly selective inhibitors to capture large families of proteins (like kinases), exemplifies this strategy and can be adapted for novel compounds.[5][6]
The core principle is to use the compound as "bait" to "fish" for its binding partners in a complex protein mixture, such as a cell lysate. The proteins that are successfully "caught" are then identified using high-resolution mass spectrometry.
Methodology: Affinity-Purification Mass Spectrometry (AP-MS)
This workflow involves immobilizing an analog of the compound of interest onto a solid support (like Sepharose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted, digested into peptides, and identified by LC-MS/MS.
To distinguish true binders from non-specific interactors, a competition experiment is performed in parallel. The lysate is pre-incubated with an excess of the free, non-immobilized compound before being added to the affinity matrix.[6] A specific binding partner will be occupied by the free compound and will therefore no longer bind to the matrix, resulting in its depletion in the final MS analysis. This dose-dependent reduction in binding is a key indicator of a specific interaction.[4]
Part 2: Confirming Target Engagement in Intact Cells
Identifying a candidate protein from a lysate is a critical first step, but it is not sufficient. A drug must penetrate the cell membrane and engage its target within the complex and crowded native cellular environment.[7] The Cellular Thermal Shift Assay (CETSA®) is the current gold-standard biophysical assay for verifying and quantifying drug-target interactions in intact, living cells and even tissues.[2][8][9]
The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[9] This stabilization makes the protein more resistant to heat-induced unfolding and subsequent aggregation. By heating cell samples to various temperatures, we can measure the amount of the target protein that remains soluble. A compound that binds its target will result in more soluble protein at higher temperatures compared to a vehicle-treated control, a phenomenon known as a thermal shift.[10][11]
Methodology: CETSA Coupled with Western Blot
The CETSA workflow is typically performed in two stages: first, a "melt curve" to determine the thermal profile of the target protein and the optimal temperature for the second stage, the "isothermal dose-response" (ITDR) experiment, which determines the compound's potency for target binding in the cell.[8] The most common and accessible method for detecting the soluble protein fraction is the Western Blot.[10]
The goal here is to find the temperature at which the protein begins to denature, providing a window to observe a stabilizing shift.
This experiment is performed at a single, fixed temperature (determined from the melt curve) to quantify how potently the compound binds its target in cells.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized workflow. Optimization of cell number, antibody concentrations, and heating times is essential for each new target protein.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency. Harvest and wash cells with PBS, then resuspend in PBS containing protease inhibitors to a concentration of ~10-20 million cells/mL.
-
For Melt Curve : Divide the cell suspension into two pools. Treat one with vehicle (e.g., 0.1% DMSO) and the other with a saturating concentration of the compound (e.g., 10-50 µM). Incubate at 37°C for 1 hour.
-
For ITDR : Create multiple treatment pools, each with a different concentration of the compound (e.g., 0.01 nM to 100 µM) and a vehicle control. Incubate at 37°C for 1 hour.
-
-
Heating Step:
-
Aliquot 50-100 µL of each treatment pool into separate PCR tubes.
-
For Melt Curve : Place the PCR tubes in a thermal cycler and run a temperature gradient program (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
For ITDR : Heat all PCR tubes at the single pre-determined optimal temperature for 3 minutes, followed by cooling.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein interactions.
-
To separate the precipitated/aggregated proteins from the soluble fraction, centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer to a new tube.
-
-
Analysis:
-
Determine the total protein concentration of each sample using a standard method like the BCA assay to ensure equal loading for the Western Blot.[12]
-
Proceed with the Western Blot protocol to detect the specific target protein.
-
Protocol 2: Western Blot for Protein Quantification
Western blotting is a standard technique to separate proteins by size and detect a specific protein of interest using antibodies.[13]
-
Sample Preparation:
-
Normalize all samples to the same total protein concentration (e.g., 20 µg) in lysis buffer.
-
Add Laemmli sample buffer (containing SDS and a reducing agent) to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Apply an electrical current to separate the proteins based on their size. Smaller proteins will migrate faster through the gel.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose). This is typically done using an electrical current to move the proteins from the gel to the membrane, to which they will bind.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. This crucial step prevents the antibodies from non-specifically binding to the membrane surface, which would cause high background noise.[13]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Wash the membrane three times with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody that is conjugated to an enzyme (like HRP) and recognizes the primary antibody. This is typically done for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again to remove unbound secondary antibody.
-
Add a chemiluminescent substrate (for HRP-conjugated antibodies). The enzyme will catalyze a reaction that produces light.
-
Capture the signal using a digital imager. The intensity of the light (the band) is proportional to the amount of protein.
-
Quantify the band intensities using imaging software. For CETSA analysis, normalize the intensity of each band to the intensity of the non-heated (or lowest temperature) sample for that treatment condition.[14]
-
Data Presentation and Interpretation
Objective comparison requires clear data presentation. The results from the CETSA experiments should be summarized in tables and plotted to visualize the effects.
Table 1: Example Data for CETSA Melt Curve
| Temperature (°C) | Vehicle (% Soluble) | Compound (10 µM) (% Soluble) |
| 40 | 100 | 100 |
| 46 | 98 | 101 |
| 49 | 91 | 98 |
| 52 | 75 | 95 |
| 55 | 51 | 88 |
| 58 | 28 | 70 |
| 61 | 10 | 45 |
| 64 | 5 | 18 |
From this data, a temperature of 55-58°C would be chosen for the ITDR experiment, as it shows a large stabilization window.
Table 2: Example Data for CETSA ITDR Curve (Heated at 56°C)
| Compound Conc. (µM) | % Soluble Protein |
| 0 (Vehicle) | 40 |
| 0.001 | 42 |
| 0.01 | 55 |
| 0.1 | 78 |
| 1 | 85 |
| 10 | 86 |
| 100 | 87 |
This data can be plotted in graphing software and fitted with a dose-response curve to calculate the EC50, which reflects the concentration of compound required to stabilize 50% of the target protein under these conditions.
By following this structured, evidence-based workflow, researchers can move from a compound with an unknown mechanism to one with a confidently identified target and a quantitative measure of its engagement in the relevant biological context. This foundation of scientific rigor is essential for making informed decisions in any drug discovery or chemical biology program.
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The Salt Advantage: A Comparative Analysis of Hydrobromide Salts vs. Free Bases in Drug Development
A Senior Application Scientist's Guide to Optimizing Physicochemical and Pharmacokinetic Properties
In the landscape of small molecule drug development, the decision to formulate an active pharmaceutical ingredient (API) as a free base or as a salt is a critical juncture with profound implications for its therapeutic efficacy and manufacturability. For weakly basic APIs, conversion to a salt form, particularly a hydrobromide salt, is a widely employed strategy to overcome challenges like poor aqueous solubility. This guide provides a comprehensive comparative analysis of hydrobromide salts versus their corresponding free bases, grounded in fundamental physicochemical principles and supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed formulation decisions.
The Fundamental Principle: Why Form a Salt?
The majority of drug candidates possess ionizable functional groups.[1] For a weakly basic drug (a compound with a pKa typically between 7 and 11), the free base form is often characterized by low aqueous solubility due to its neutral, more lipophilic nature. By reacting the basic nitrogen atom in the API with an acid, such as hydrobromic acid (HBr), an ionic salt is formed. This process introduces charge into the molecule, disrupting the crystal lattice of the solid-state material and enhancing its interaction with polar solvents like water.[2][3]
The primary driving force behind the enhanced solubility of a salt is the need to overcome the crystal lattice energy—the energy required to separate the ions in the crystal structure.[2] Salt formation creates a new crystal lattice with different, often lower, lattice energy compared to the free base, facilitating easier dissolution.[4]
Key Physicochemical and Pharmacokinetic Parameters: A Head-to-Head Comparison
The choice between a free base and its hydrobromide salt hinges on a careful evaluation of several key parameters. Here, we dissect these properties, explaining the underlying causality and providing a framework for their experimental evaluation.
Aqueous Solubility and pH-Dependence
The most significant advantage of converting a basic drug to its hydrobromide salt is the dramatic increase in aqueous solubility. This is particularly crucial for oral dosage forms, as a drug must be in solution to be absorbed.
Causality: The hydrobromide salt of a basic drug is fully ionized. When it dissolves, it dissociates into the protonated (charged) drug cation and the bromide anion. The charged drug cation interacts much more favorably with water molecules than the neutral free base, leading to higher solubility.[5] However, this solubility is highly dependent on the pH of the medium. According to the Henderson-Hasselbalch equation, at a pH below the drug's pKa, the ionized form predominates. As the pH increases to above the pKa, the equilibrium shifts towards the un-ionized, less soluble free base form.
Experimental Data: Let's consider the antitussive agent Dextromethorphan.
| Form | pKa | Aqueous Solubility |
| Dextromethorphan Free Base | ~8.3 - 9.8[6][7] | Practically insoluble in water (~12 mg/L)[8] |
| Dextromethorphan Hydrobromide | N/A | Sparingly soluble; 1.5 g/100 mL (15,000 mg/L) in water[9][10] |
This table clearly illustrates the more than 1000-fold increase in aqueous solubility achieved by converting dextromethorphan to its hydrobromide salt.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Execution: Add an excess amount of the test compound (either free base or hydrobromide salt) to a known volume of each buffer in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw a sample from each flask and filter it to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
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Safety Operating Guide
Navigating the Disposal of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide: A Guide to Safe and Compliant Laboratory Practices
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of safe laboratory practices.
The Precautionary Principle in Chemical Waste Management
Given the lack of a comprehensive toxicological profile for 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, the precautionary principle must be applied. This means assuming the substance is hazardous and handling it accordingly. The structure, containing a nitrogen-based heterocyclic core, suggests that it should be managed as a chemical waste.
Part 1: Waste Characterization and Segregation
The first critical step in proper disposal is the correct characterization and segregation of the waste. All materials contaminated with this compound should be considered hazardous waste.
Table 1: Waste Stream Identification and Segregation
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, spatulas). | A clearly labeled, sealable, and chemically resistant container (e.g., high-density polyethylene - HDPE). |
| Liquid Waste | Solutions containing the compound, and solvents used to rinse contaminated glassware. | A clearly labeled, sealable, and chemically resistant container (e.g., HDPE or glass, depending on solvent compatibility). Avoid metal containers for acidic solutions.[1][2] |
| Sharps Waste | Contaminated needles, syringes, or broken glassware. | A designated, puncture-proof sharps container. |
It is imperative to avoid mixing incompatible waste streams. For instance, oxidizing agents should never be mixed with organic compounds.[2]
Part 2: Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound for disposal, appropriate PPE is mandatory to minimize exposure.
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[3]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the steps for the safe disposal of this compound waste.
Step 1: Container Labeling
Properly labeled waste containers are crucial for safety and regulatory compliance.[2] Each container must be labeled with:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "this compound"
-
The specific constituents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 2: Waste Accumulation
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area must be:
-
At or near the point of generation.[4]
-
Under the control of the laboratory personnel.
-
Inspected weekly for leaks or deterioration of containers.
Containers must be kept securely closed except when adding waste.[2] Do not fill containers beyond 90% capacity to allow for expansion.[1]
Step 3: Request for Waste Pickup
Once a waste container is full or has been in the SAA for a specified period (regulations can vary, but a common timeframe is up to one year for partially filled containers), a pickup must be requested from your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][4] Do not attempt to transport hazardous waste yourself.[5]
Step 4: Decontamination of Empty Containers
Containers that have held this compound must be properly decontaminated before being discarded as regular trash. The rinseate from the decontamination process must be collected and disposed of as hazardous waste.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: EPA and OSHA
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials.[6][7][8] It is crucial to be familiar with and adhere to the specific guidelines established by your institution, which are designed to comply with these federal and any applicable state regulations.
Conclusion
The proper disposal of this compound, while seemingly a minor aspect of the research lifecycle, is a critical component of laboratory safety and environmental responsibility. By following the conservative, step-by-step procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with regulatory standards.
References
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Navigating the Unseen: A Guide to Safely Handling 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. Among these is 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] While the full toxicological profile of this specific hydrobromide salt is not extensively documented, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, drawing upon data from structurally related molecules to establish a robust framework for personal protective equipment (PPE), handling, and disposal.
Understanding the Hazard Landscape: A Data-Driven Approach
In the absence of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate from available data on the parent molecule and related chemical structures. The core structure incorporates both pyrrole and imidazole functionalities, which guide our hazard assessment.
A product page for the parent compound, 5H-Pyrrolo[1,2-a]imidazol-7(6H)-one, indicates hazards of skin irritation, serious eye irritation, and respiratory tract irritation.[3] Furthermore, a related compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, is reported to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[4] Safety data for imidazole and pyrrole themselves also point towards risks of skin and eye damage, and potential toxicity upon ingestion or inhalation.[5][6][7][8][9]
Based on this composite data, it is prudent to treat this compound as a hazardous substance with the potential to cause significant irritation and harm upon contact or ingestion.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Powder-free nitrile or neoprene gloves | Lab coat | N95 respirator or equivalent |
| Solution Preparation and Handling | Chemical splash goggles | Chemical-resistant gloves (nitrile or neoprene) | Chemical-resistant lab coat or apron over a lab coat | Work in a certified chemical fume hood |
| Transfer and Experimental Use | Chemical splash goggles and face shield | Chemical-resistant gloves (nitrile or neoprene) | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (nitrile or neoprene) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
Causality of PPE Choices:
-
Eye and Face Protection : Given the high likelihood of eye irritation, progressing from safety glasses for handling solids to chemical splash goggles for liquids is a necessary precaution.[10] A face shield should be added when there is a significant risk of splashing.
-
Hand Protection : Chemical-resistant gloves are non-negotiable.[11] Nitrile or neoprene gloves offer broad protection against a range of chemicals. Double-gloving is recommended during high-risk procedures.
-
Body Protection : A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a specialized chemical-resistant suit should be worn.[12][13]
-
Respiratory Protection : Due to the potential for respiratory irritation, handling the solid form of this compound should be done with at least an N95-rated respirator to prevent inhalation of fine particles. All work with solutions should be conducted within a certified chemical fume hood to minimize vapor inhalation.[14]
Procedural Guidance for Safe Handling and Disposal
A systematic workflow is critical to ensuring safety from the moment the compound is received until its final disposal.
Experimental Workflow and Safety Checkpoints
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocols:
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Handling and Use:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.
-
When weighing the solid, use a balance inside a ventilated enclosure or fume hood to minimize dust inhalation.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid direct contact with skin, eyes, and clothing.
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4. Disposal Plan:
-
All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research. This proactive approach to laboratory safety builds a foundation of trust and reliability in the pursuit of scientific advancement.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a Google search.[1]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from a Google search.[12]
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Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a Google search.
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Fisher Scientific. (2014). Safety Data Sheet. Retrieved from a Google search.[5]
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State of New Jersey. (n.d.). N.J. Admin. Code § 7:30-12.20 - Handler personal protective equipment. Retrieved from a Google search.[13]
-
PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. Retrieved from a Google search.[4]
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Fisher Scientific. (2010). Safety Data Sheet. Retrieved from a Google search.[6]
-
University of Florida. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. Retrieved from a Google search.[11]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from a Google search.[14]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from a Google search.[10]
-
PubChem. (n.d.). 5H-Pyrrolo[1,2-c]imidazole. National Center for Biotechnology Information. Retrieved from a Google search.[15]
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Fisher Scientific. (2023). Safety Data Sheet. Retrieved from a Google search.[7]
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from a Google search.[8]
-
National Institutes of Health. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Retrieved from a Google search.[2]
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from a Google search.[9]
- Sci-Hub. (2011). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry.
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Sigma-Aldrich. (n.d.). 5H-Pyrrolo[1,2-a]imidazol-7(6H)-one. Retrieved from a Google search.[3]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
